molecular formula C8H12ClNO B098687 (r)-(-)-2-Amino-1-phenylethanol hcl CAS No. 18867-43-1

(r)-(-)-2-Amino-1-phenylethanol hcl

Cat. No.: B098687
CAS No.: 18867-43-1
M. Wt: 173.64 g/mol
InChI Key: GMYDEDCMIQAOCT-QRPNPIFTSA-N
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Description

(R)-(-)-2-Amino-1-phenylethanol HCl is a chiral phenylethanolamine of significant value in biochemical and pharmacological research. This compound serves as a key structural analog to endogenous catecholamine neurotransmitters such as norepinephrine and dopamine, making it a valuable tool for probing receptor structure and function . Studies utilizing this enantiomer have been instrumental in examining the ligand-receptor interactions within the adrenergic system, particularly in mapping the binding crevices of receptors like the human α2A-adrenoceptor . Research indicates that phenylethanolamine derivatives interact with the trace amine-associated receptor 1 (TAAR1), with the (R)-enantiomer demonstrating agonist activity . Furthermore, this compound is recognized as an excellent substrate for the enzyme phenylethanolamine N-methyl transferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine, allowing for studies of enzymatic activity and specificity . Its application extends to the investigation of cardiovascular responses and receptor-mediated signaling pathways, providing researchers with a critical compound for advancing understanding in neuropharmacology and molecular pharmacology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-amino-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481694
Record name (r)-(-)-2-amino-1-phenylethanol hcl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18867-43-1
Record name (r)-(-)-2-amino-1-phenylethanol hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-amino-1-phenylethan-1-ol hydrochloride
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Foundational & Exploratory

Introduction: The Significance of Chirality and Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-(-)-2-Amino-1-phenylethanol Hydrochloride

This guide provides a comprehensive technical overview of (R)-(-)-2-Amino-1-phenylethanol hydrochloride (HCl), a pivotal chiral building block in modern synthetic chemistry and pharmacology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, advanced analytical methodologies, and practical applications, grounding theoretical concepts in field-proven insights.

(R)-(-)-2-Amino-1-phenylethanol HCl is a chiral amino alcohol whose utility is fundamentally derived from its specific three-dimensional structure. The molecule possesses a single stereogenic center at the carbinol carbon (C1). The descriptor (R) denotes the absolute configuration based on the Cahn-Ingold-Prelog priority rules, while (-) signifies its levorotatory nature, meaning it rotates plane-polarized light to the left.[1] This defined stereochemistry is paramount, as biological systems are inherently chiral. The (R)-enantiomer often exhibits significantly different, and typically more potent, biological activity compared to its (S)-counterpart.[1] This enantioselectivity is a critical consideration in pharmaceutical design, where the "wrong" enantiomer can be inactive or even induce harmful side effects.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental and production settings.[2] Structurally, it is an analog of endogenous catecholamine neurotransmitters like norepinephrine and dopamine, which underpins its value as a research tool in neuropharmacology.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use.

Core Chemical Properties

The key physicochemical data for the hydrochloride salt and its corresponding free base are summarized below. It is crucial to distinguish between the two forms, as properties like melting point and solubility can differ significantly.

PropertyThis compound(R)-(-)-2-Amino-1-phenylethanol (Free Base)
CAS Number 18867-43-1[3]2549-14-6[4]
Molecular Formula C₈H₁₁NO·HCl[3]C₈H₁₁NO[4]
Molecular Weight 173.64 g/mol [2][3]137.18 g/mol [4]
Appearance White to off-white crystalline powderWhite, yellow, or orange crystalline powder
Melting Point Not consistently reported; varies by source58 - 64 °C
Boiling Point Decomposes160 °C @ 17 mmHg
Optical Rotation Varies with concentration and solvent[α]²⁰/D = -39° to -45° (c=1 in EtOH)
Solubility Profile

The hydrochloride salt form significantly improves aqueous solubility. While quantitative data for the HCl salt is sparse, qualitative assessments confirm its solubility in water. Data for the free base provides a useful reference.

SolventSolubility of Free BaseRemarks
Water27 mg/mL[5]The HCl salt is expected to have significantly higher aqueous solubility.
Ethanol27 mg/mL[5]Good solubility is expected for both forms.
MethanolSolubleOften used in synthetic procedures.[6]
DMSO27 mg/mL[5]A common solvent for preparing stock solutions for biological assays.
n-HexaneInsolubleTypical for polar amino alcohols.

Note: The solubility of amino acids and their derivatives in alcohol-water mixtures generally decreases as the hydrophobicity of the alcohol increases (e.g., solubility in methanol > ethanol > propanol).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation.

    • ¹H NMR : The spectrum will show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH), and the methylene protons of the aminoethyl chain (CH₂-NH₂). Protonation of the amine in the HCl salt will cause a downfield shift of adjacent protons and may lead to broader signals.

    • ¹³C NMR : The spectrum will display distinct peaks for each unique carbon, including the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group (~70 ppm), and the aminomethyl carbon.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information on functional groups. Key absorptions include a broad O-H stretch (~3300 cm⁻¹), N-H stretches (also in the 3300 cm⁻¹ region, may be sharp or broad), C-H stretches from the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹), and C=C stretches from the phenyl ring (~1600 cm⁻¹).

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight. For the free base, the molecular ion peak [M]+ would be observed at m/z 137.18. For the HCl salt, analysis would typically show the protonated molecule [M+H]⁺ of the free base at m/z 138.19.

Enantioselective Synthesis and Workflow

Achieving high enantiomeric purity is the central challenge in producing (R)-(-)-2-Amino-1-phenylethanol. Resolution of racemic mixtures is often inefficient, making asymmetric synthesis the preferred industrial and laboratory approach.[7] The goal is to obtain a high enantiomeric excess (ee), which is a measure of the purity of the chiral substance.[1]

G cluster_start Starting Material cluster_methods Asymmetric Synthesis Methods cluster_product Chiral Product cluster_final Final Salt Formation ProchiralKetone 2-Aminoacetophenone or Phenacyl Chloride AsymRed Asymmetric Reduction (e.g., CBS Reduction) ProchiralKetone->AsymRed Chiral Catalyst (Oxazaborolidine) + Borane AsymHydro Asymmetric Hydrogenation (e.g., Noyori-type) ProchiralKetone->AsymHydro Chiral Ru-Complex + H₂ ChiralIntermediate (R)-2-Amino-1-phenylethanol (Free Base) AsymRed->ChiralIntermediate AsymHydro->ChiralIntermediate FinalProduct (R)-(-)-2-Amino-1- phenylethanol HCl ChiralIntermediate->FinalProduct + HCl in Solvent (e.g., Ether or IPA)

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Reduction

This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, which yields the corresponding chiral chloro-alcohol intermediate with high enantioselectivity.[6][7][8]

Objective: To synthesize (R)-2-chloro-1-phenylethanol, the precursor to (R)-2-amino-1-phenylethanol.

Materials:

  • 2-chloroacetophenone (phenacyl chloride)

  • (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][7][8]oxazaborole (CBS catalyst)

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 30% Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetophenone (1 equivalent) and the CBS catalyst (0.003-0.1 equivalents) in anhydrous THF to make a ~1 M solution.

  • Reduction: Cool the solution to 0-5 °C. Slowly add BH₃·THF (0.6 equivalents) dropwise over 30-60 minutes, maintaining the temperature. The stoichiometry is critical; an excess of borane can reduce the catalyst and lower the enantioselectivity.

  • Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, careful addition of methanol at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol can be purified by chromatography if necessary, but is often used directly in the next step. The enantiomeric excess at this stage is typically 93-97% ee.[6][7][8]

  • Amination: Dissolve the crude chloro-alcohol in methanol and add a large excess of 30% aqueous ammonium hydroxide. Stir at room temperature for 48-72 hours.[6]

  • Isolation: Evaporate the solvents. The resulting crude (R)-2-amino-1-phenylethanol can be isolated and purified.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and treat with a stoichiometric amount of HCl (as a solution in the same solvent or as gas). The hydrochloride salt will typically precipitate and can be collected by filtration.

Analytical Quality Control: Purity and Enantiomeric Excess

Verifying both chemical and stereochemical purity is a non-negotiable step in quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers to determine the ee.[1] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-1-phenylethanol.

Instrumentation & Columns:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[9]

  • Chiral Stationary Phase Column: Cyclofructan-based or polysaccharide-based (cellulose/amylose) columns are effective for primary amines.[9][10]

Methodology:

  • Sample Preparation: Prepare a standard solution of the racemic compound and a separate solution of the synthesized sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.[9]

  • Mobile Phase Selection (The Causality):

    • Normal Phase: A common choice is a mixture of hexane and an alcohol modifier like ethanol or isopropanol (e.g., 80:20 v/v Hexane:EtOH).[9]

    • Polar Organic Mode: Acetonitrile with a methanol modifier can also be effective.[9]

    • Additives are Key: The primary amine group can cause peak tailing due to strong interaction with residual silanols on the silica support. To create sharp, symmetrical peaks, it is crucial to add acidic and basic modifiers to the mobile phase. A combination of trifluoroacetic acid (TFA, ~0.3%) and triethylamine (TEA, ~0.2%) is highly effective.[9] The TFA protonates the amine, reducing tailing, while the TEA competes for active sites on the stationary phase. This combination provides excellent selectivity and peak shape.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 2.0 mL/min for analytical columns (e.g., 4.6 mm ID).[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: ~254 nm, where the phenyl group absorbs.

    • Injection Volume: 5 µL.[9]

  • Analysis:

    • First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

    • Next, inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Pharmacological Context and Applications

The utility of this compound in drug development stems from its structural similarity to key neurotransmitters and its function as a versatile chiral scaffold.

Relationship to Endogenous Catecholamines

The core phenylethanolamine structure is the backbone of norepinephrine and epinephrine.[11][12] This makes (R)-(-)-2-Amino-1-phenylethanol a valuable tool for probing the structure and function of adrenergic receptors.[1] The (1R)-configuration is known to be critical for direct-acting activity at these receptors.[13] Studies have used this compound to map the binding sites of the human α2A-adrenoceptor.[1] Furthermore, it shows agonist activity at the trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation.[1]

G Norepi Norepinephrine Adrenergic Adrenergic Receptors (e.g., α2A) Norepi->Adrenergic Endogenous Ligand Dopa Dopamine Dopa->Adrenergic Endogenous Ligand R_AAPE (R)-(-)-2-Amino-1- phenylethanol R_AAPE->Adrenergic Probes Binding Site TAAR1 TAAR1 R_AAPE->TAAR1 Agonist Activity PNMT PNMT Enzyme R_AAPE->PNMT Substrate

Caption: Pharmacological context of (R)-(-)-2-Amino-1-phenylethanol.

Application as a Chiral Building Block

The true power of this molecule lies in its role as a starting material for more complex chiral molecules.[1] Its bifunctional nature (amino and hydroxyl groups) provides convenient handles for derivatization.[1]

  • Beta-Blockers: The β-amino alcohol framework is fundamental to the activity of many beta-blockers used to treat cardiovascular conditions. The (R)-configuration is often crucial for efficacy.[1]

  • DNA Gyrase Inhibitors: In the development of new antibiotics, chirality plays a significant role in the potency of DNA gyrase inhibitors. The (R)-enantiomer of certain quinolone agents has been shown to be more potent than its counterpart, making this compound a valuable starting scaffold.[1]

  • Heterocyclic Synthesis: It is used as a chiral auxiliary or precursor in the stereocontrolled synthesis of complex heterocyclic structures, such as tetrahydro-β-carbolines, which are found in many bioactive alkaloids.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Hazards: The compound is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause an allergic skin reaction.[7]

  • Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage temperature is between 10°C and 25°C.[7]

Conclusion

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical sciences. Its value is intrinsically linked to its defined stereochemistry, which allows for the rational design and synthesis of enantiomerically pure molecules with specific biological functions. A comprehensive understanding of its properties, from its spectroscopic signature to its behavior in asymmetric reactions and analytical systems, is crucial for any scientist aiming to leverage its full potential in research and development.

References

A Technical Guide to the Structural Elucidation of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Imperative of Stereochemical Integrity in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough stereochemical characterization of chiral drug candidates.[1] This guide provides an in-depth, experience-driven approach to the comprehensive structural elucidation of (R)-(-)-2-Amino-1-phenylethanol hydrochloride, a key chiral building block in the synthesis of numerous pharmaceutical agents. Our focus will be on the synergistic application of modern analytical techniques to unequivocally determine its constitution, connectivity, and absolute stereochemistry.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex stereochemical analysis, it is paramount to confirm the fundamental identity and purity of the supplied (R)-(-)-2-Amino-1-phenylethanol HCl. This initial phase employs a suite of spectroscopic and chromatographic techniques to build a foundational dataset.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) serves as the initial checkpoint, providing a precise measurement of the molecule's mass-to-charge ratio (m/z). For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the protonated molecule.

Expected Observations:

  • Molecular Formula: C₈H₁₁NO·HCl

  • Molecular Weight: 173.64 g/mol

  • Primary Ion in ESI-MS (Positive Mode): The protonated free base, [C₈H₁₁NO + H]⁺, at m/z 138.09.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.

Insight from the Scientist: The choice of ESI is deliberate. Harsher techniques like Electron Ionization (EI) would lead to extensive fragmentation, potentially obscuring the molecular ion. Observing the intact protonated molecule is a critical first validation step.

Fragmentation Analysis: Phenylethanolamines are known to undergo characteristic fragmentation. The primary fragment observed often results from the loss of water (H₂O) from the protonated molecule, yielding a fragment at m/z 120.08. Another significant fragmentation pathway involves the cleavage of the Cα-Cβ bond, which can produce a characteristic benzyl cation fragment at m/z 91.05.

Ion m/z (Theoretical) Significance
[M+H]⁺138.09Protonated molecular ion of the free base
[M+H-H₂O]⁺120.08Loss of water from the parent ion
[C₇H₇]⁺91.05Benzyl cation fragment
Infrared Spectroscopy: A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. The resulting spectrum is a unique "fingerprint" that confirms the presence of key structural motifs.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200-3400 (Broad)
N-H (Ammonium)Stretching2800-3100 (Broad, overlapping C-H)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-O (Alcohol)Stretching1050-1150

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is ratioed against the background to yield the final absorbance or transmittance spectrum.

Insight from the Scientist: The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state, a characteristic feature of this molecule. The presence of the hydrochloride salt is confirmed by the broad absorption in the 2800-3100 cm⁻¹ region, corresponding to the stretching of the protonated amine (ammonium).

Elucidation of Connectivity: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR experiments provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Expected NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm):

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Phenyl Protons~7.4-7.5Multiplet5H~128-132
Methine Proton (CH-OH)~5.0-5.1Doublet of Doublets1H~72.4
Methylene Protons (CH₂-NH₃⁺)~3.2-3.4Multiplet2H~48.0

Insight from the Scientist: The use of D₂O as a solvent will result in the exchange of the labile protons on the hydroxyl and ammonium groups with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum and aids in the assignment of the remaining signals. The chemical shifts are influenced by the protonation of the amine; the downfield shift of the methylene and methine protons compared to the free base is a direct consequence of the electron-withdrawing effect of the ammonium group.

Caption: Connectivity map derived from NMR data.

Stereochemical Determination: The Chiral Challenge

With the molecular structure and connectivity established, the final and most critical step is the determination of the absolute stereochemistry at the chiral center (the carbon bearing the hydroxyl group).

Chiral High-Performance Liquid Chromatography: Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often a good starting point for the separation of amino alcohols.

  • Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers.

  • Enantiomeric Excess Calculation: The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Insight from the Scientist: The development of a chiral separation method is often empirical. A screening approach using several different chiral columns and mobile phases is the most efficient way to identify suitable separation conditions. For (R)-(-)-2-Amino-1-phenylethanol, the goal is to see a single major peak corresponding to the (R)-enantiomer, with any peak for the (S)-enantiomer being at or below the limit of quantification.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Analysis Column Screening Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Sample Injection Sample Injection Mobile Phase Optimization->Sample Injection Peak Integration Peak Integration Sample Injection->Peak Integration ee Calculation ee Calculation Peak Integration->ee Calculation

Caption: Workflow for chiral HPLC method development and analysis.

X-ray Crystallography: The Definitive Assignment of Absolute Configuration

Single-crystal X-ray crystallography is the only technique that can provide a direct and unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

The Principle of Absolute Configuration Determination: The determination of absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, there is a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these "Bijvoet pairs" can be measured and used to determine the absolute structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The use of copper radiation (Cu Kα) is often advantageous for light-atom structures as it enhances the anomalous scattering effect.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.

  • Absolute Structure Determination: The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.

Insight from the Scientist: While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. The presence of the chloride ion in the crystal lattice is beneficial for absolute configuration determination, as chlorine is a better anomalous scatterer than carbon, nitrogen, or oxygen. A successfully refined structure with a low Flack parameter provides irrefutable proof of the (R) configuration.

Synthesis and Conclusion: A Self-Validating System

  • Mass Spectrometry confirms the molecular weight.

  • FTIR Spectroscopy verifies the presence of the expected functional groups.

  • NMR Spectroscopy defines the atomic connectivity.

  • Chiral HPLC quantifies the enantiomeric purity.

  • X-ray Crystallography provides the definitive absolute configuration.

This multi-technique approach ensures the highest level of scientific integrity and provides the robust, trustworthy data required for progression in a research or drug development pipeline. The causality is clear: from the foundational confirmation of what the molecule is, to how its atoms are connected, and finally, to its precise three-dimensional arrangement, each step logically builds upon the last to create a complete and validated structural picture.

References

(r)-(-)-2-Amino-1-phenylethanol hcl mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (R)-(-)-2-Amino-1-phenylethanol HCl

Abstract

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is a chiral phenylethanolamine that serves as a critical tool in pharmacological research and a versatile building block in synthetic chemistry. Its structural similarity to endogenous catecholamine neurotransmitters, such as norepinephrine and dopamine, positions it as a key molecule for investigating the adrenergic and dopaminergic systems.[1][2] This guide provides a comprehensive analysis of its mechanism of action, detailing its interactions with primary molecular targets including adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1). We will explore its role as a neuromodulator, its function as an agonist at specific receptors, and its utility as a substrate for key enzymes in neurotransmitter metabolism. Furthermore, this document will present detailed experimental protocols for researchers to validate and expand upon these findings, and will visualize the complex signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's molecular pharmacology.

Chapter 1: Introduction to this compound

Chemical Identity and Stereochemistry

This compound possesses a crucial stereogenic center at the carbon atom bearing the hydroxyl group (C1).[1] The "(R)" designation refers to the absolute configuration of substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" notation indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.[1] This stereochemical specificity is paramount, as the biological activity of phenylethanolamines is highly dependent on their spatial arrangement. The (R)-enantiomer often displays significantly different, and typically more potent, biological activity compared to its (S)-(+) counterpart.[1] This enantioselectivity is a cornerstone of modern pharmacology, where the desired therapeutic effect may be exclusive to one enantiomer, while the other may be inactive or contribute to off-target effects.

Structural Analogy to Endogenous Neurotransmitters

The pharmacological profile of this compound is largely dictated by its structural resemblance to key catecholamine neurotransmitters.

  • Norepinephrine and Epinephrine: It is a structural analog of norepinephrine, sharing the core phenylethanolamine backbone.[2][3] This similarity is the primary basis for its interaction with the adrenergic system, including adrenergic receptors and the norepinephrine transporter (NET).

  • Dopamine: The shared phenethylamine skeleton also makes it structurally related to dopamine, suggesting a potential, though less characterized, influence on dopamine signaling pathways.[2][4]

This compound's value lies in its ability to act as a probe for these systems. As a key structural analog, it allows researchers to investigate ligand-receptor interactions and map the binding crevices of G-protein coupled receptors (GPCRs) within the adrenergic system.[1]

Chapter 2: Core Pharmacological Interactions & Mechanism of Action

This compound is not a single-target molecule; its mechanism of action is a composite of interactions with several key proteins involved in neurotransmission.

Interaction with the Adrenergic System

The adrenergic system is the most prominent target for this compound. Early pharmacological studies demonstrated that intravenous administration of phenylethanolamine causes a rapid increase in blood pressure, an effect consistent with action at α- and β-adrenergic receptors.[5]

  • Adrenergic Receptors: It has been used as a tool to study ligand binding, particularly at the human α2A-adrenoceptor.[1] However, its affinity for some adrenergic receptors is modest compared to endogenous ligands. For instance, racemic phenylethanolamine was found to have approximately 1/400th the affinity of epinephrine for the β2 adrenergic receptor.[5]

  • Norepinephrine Transporter (NET): As a noradrenaline analogue, it is hypothesized to interact with the Norepinephrine Transporter (NET).[3] NET is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating the neurotransmitter's signal.[6][7] Interaction with NET could involve either inhibition of norepinephrine reuptake or acting as a substrate for transport.

  • Scaffold for Biased Agonists: The 2-amino-1-phenylethanol structure serves as a valuable precursor for the synthesis of β2-adrenoceptor agonists.[8] Recent drug discovery efforts have focused on using this scaffold to develop "biased ligands." These compounds selectively activate specific downstream signaling pathways of a GPCR, such as the β-arrestin pathway, while minimizing activation of others, like the G-protein pathway.[9] This approach holds therapeutic promise for enhancing desired effects while avoiding unwanted side effects.[9]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Beyond the classical adrenergic system, (R)-(-)-2-Amino-1-phenylethanol is an agonist for the human Trace Amine-Associated Receptor 1 (TAAR1).[1][5] TAAR1 is a GPCR that modulates monoaminergic neurotransmission and is activated by trace amines and psychoactive compounds. Research indicates that the (R)-enantiomer of phenylethanolamine demonstrates clear agonist activity at TAAR1.[1]

ParameterValueSource
Receptor Human TAAR1[5]
Agonist R-(-)-Phenylethanolamine[5]
Potency (ED₅₀) ~1800 nM[5]
Efficacy (Eₘₐₓ) ~110% (relative to β-phenethylamine)[5]
Table 1: Quantitative data for (R)-(-)-2-Amino-1-phenylethanol activity at TAAR1.
Enzymatic Interactions

The compound is also a recognized substrate for phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is critical in the adrenal medulla for catalyzing the final step of epinephrine synthesis: the conversion of norepinephrine to epinephrine. The ability of (R)-(-)-2-Amino-1-phenylethanol to serve as a substrate makes it a useful tool for studying PNMT activity and specificity.[1]

Chapter 3: Signaling Pathways

The interaction of this compound with its targets initiates distinct intracellular signaling cascades.

Adrenergic and TAAR1 Gs-Coupled Signaling

Both β-adrenergic receptors and TAAR1 primarily couple to the stimulatory G-protein, Gs. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.

Gs_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist (R)-(-)-2-Amino-1- phenylethanol Receptor β-AR / TAAR1 (GPCR) Agonist->Receptor Binds Gs Gs Protein (αβγ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs-protein signaling pathway for β-AR and TAAR1.

Biased Agonism at the β2-Adrenergic Receptor

Derivatives of 2-amino-1-phenylethanol are being explored as biased agonists.[9] A biased agonist stabilizes a receptor conformation that preferentially activates one signaling pathway over another. For the β2-AR, this often means activating the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling (e.g., via MAPK pathways), over the canonical Gs/cAMP pathway.

Biased_Agonism cluster_main Biased Signaling at β2-Adrenergic Receptor cluster_gs Gs Pathway (Suppressed) cluster_arrestin β-Arrestin Pathway (Preferred) Biased_Agonist Biased Agonist (e.g., Derivative) Receptor β2-AR Biased_Agonist->Receptor Gs Gs Protein Receptor->Gs Weakly Activates GRK GRK Receptor->GRK Activates cAMP cAMP Production Gs->cAMP Receptor_P Phosphorylated β2-AR GRK->Receptor_P Phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin Recruits MAPK MAPK Signaling Arrestin->MAPK

Caption: Biased agonism preferentially activating the β-arrestin pathway.

Chapter 4: Experimental Protocols for Mechanistic Investigation

To rigorously characterize the mechanism of action of this compound, a series of well-established pharmacological assays are required.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Preparation: Prepare cell membranes from a cell line stably expressing the human adrenergic receptor of interest (e.g., α2A-AR or β2-AR).

  • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α2A-AR or [³H]-CGP-12177 for β2-AR) near its Kₔ value.

    • Serial dilutions of this compound (e.g., from 1 nM to 1 mM).

    • Control for non-specific binding (NSB) using a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α2A).

    • Control for total binding (no competitor).

  • Initiation & Incubation: Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Functional cAMP Accumulation Assay

This protocol measures the ability of the compound to act as an agonist or antagonist at Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

  • Cell Culture: Plate cells expressing the target receptor (e.g., β2-AR or TAAR1 in HEK293 cells) in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a known agonist (e.g., isoproterenol for β2-AR) as a positive control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves adding two fluorescently labeled antibodies: one against cAMP (donor) and one against a cAMP-displacing molecule (acceptor). The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to the full agonist control.

Caption: Workflow for a cAMP functional assay.

Chapter 5: Summary and Future Directions

This compound is a pharmacologically active molecule whose mechanism of action is rooted in its structural mimicry of endogenous catecholamines. Its primary interactions are with the adrenergic system and the trace amine-associated receptor TAAR1.[1] It functions as a neuromodulator and a direct agonist, with a well-defined stereoselectivity that is critical for its activity.[1]

The true value of this compound for drug development professionals lies in its role as a versatile chiral scaffold.[1][8] The exploration of its derivatives has led to the discovery of novel β-arrestin-biased β2-adrenoceptor agonists, highlighting a modern therapeutic strategy to refine GPCR signaling for improved clinical outcomes.[8][9]

Future research should focus on:

  • Deconvoluting Dopaminergic Effects: While structurally similar to dopamine, its precise effects on dopamine receptors and transporters remain poorly defined.[2] Characterizing these interactions is essential for a complete understanding of its CNS profile.

  • Characterizing NET Interaction: The presumed interaction with the norepinephrine transporter needs to be experimentally verified through uptake and inhibition assays to determine if it acts as an inhibitor, a substrate, or both.

  • In Vivo Studies: Translating the in vitro findings into in vivo models is crucial to understand the physiological and behavioral consequences of its multi-target engagement.

By continuing to explore the nuanced pharmacology of this foundational molecule and its derivatives, researchers can unlock new avenues for the treatment of cardiovascular, neurological, and metabolic disorders.

References

A Comprehensive Spectroscopic Guide to (R)-(-)-2-Amino-1-phenylethanol HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its defined stereochemistry makes it a crucial building block for the asymmetric synthesis of various bioactive molecules and a valuable tool in medicinal chemistry for probing receptor interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.

Given its importance, rigorous characterization of (R)-(-)-2-Amino-1-phenylethanol HCl is paramount to ensure its identity, purity, and stereochemical integrity. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and practical insights for its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

High-resolution NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

The Impact of Hydrochloride Salt Formation on NMR Spectra

The protonation of the primary amine to form the ammonium salt has a predictable and informative effect on the NMR spectrum. The positive charge on the nitrogen atom induces a significant deshielding effect on the neighboring protons and carbons. This results in a downfield shift (higher ppm values) of the signals for the protons on the carbons adjacent to the newly formed ammonium group.[2][3] This phenomenon is a key diagnostic feature when confirming the salt's formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are used to assign the protons to their respective positions in the structure.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (C₆H₅)7.30 - 7.50Multiplet-5H
Methine (CH-OH)~5.0Doublet of doublets~8, ~41H
Methylene (CH₂-NH₃⁺)~3.2 - 3.4Multiplet-2H
Hydroxyl (OH)VariableBroad singlet-1H
Ammonium (NH₃⁺)VariableBroad singlet-3H

Note: Predicted values are based on data for the free base and related structures, accounting for the deshielding effect of the ammonium group. The chemical shifts of OH and NH₃⁺ protons are highly dependent on the solvent and concentration and may exchange with each other or with residual water in the solvent.

Interpretation:

  • Aromatic Protons: The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.30 and 7.50 ppm.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group (the chiral center) is expected to appear as a doublet of doublets around 5.0 ppm due to coupling with the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons: The two protons on the carbon adjacent to the ammonium group will be shifted downfield compared to the free amine and will likely appear as a multiplet between 3.2 and 3.4 ppm.

  • Exchangeable Protons: The hydroxyl and ammonium protons are acidic and will typically appear as broad singlets. Their chemical shifts are variable, and they can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide will cause these signals to disappear from the spectrum.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Logical Relationship of Protons in ¹H NMR

cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Spectrum C6H5 Phenyl Ring (5H) CH_OH Methine (1H) C6H5->CH_OH Aromatic ~7.4 ppm (m) C6H5->Aromatic Corresponds to CH2_NH3 Methylene (2H) CH_OH->CH2_NH3 Methine_NMR ~5.0 ppm (dd) CH_OH->Methine_NMR Corresponds to Methylene_NMR ~3.3 ppm (m) CH2_NH3->Methylene_NMR Corresponds to OH Hydroxyl (1H) Exchangeable Variable (br s) OH->Exchangeable Contributes to NH3 Ammonium (3H) NH3->Exchangeable Contributes to

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH-OH)~72
C2 (CH₂-NH₃⁺)~48
C3 (Quaternary Phenyl)~140
C4, C8 (ortho-Phenyl)~129
C5, C7 (meta-Phenyl)~129
C6 (para-Phenyl)~127

Note: Predicted values are based on data for the free base and related structures, accounting for the deshielding effect of the ammonium group on C2.

Interpretation:

  • Aliphatic Carbons: The carbon bearing the hydroxyl group (C1) is expected around 72 ppm. The carbon adjacent to the ammonium group (C2) will be shifted downfield compared to the free amine, appearing around 48 ppm.

  • Aromatic Carbons: The phenyl group will show four distinct signals: one for the quaternary carbon attached to the aliphatic chain (~140 ppm), and three for the protonated carbons. The ortho and meta carbons may have very similar chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: On the same NMR spectrometer, select the ¹³C nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

  • Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Key Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, ammonium, and aromatic groups.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3500Strong, Broad
N-H Stretch (Ammonium)2800 - 3200Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
N-H Bend (Ammonium)1500 - 1600Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1050 - 1150Strong

Interpretation:

The most significant difference between the IR spectrum of the hydrochloride salt and the free base is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group.[4] This often overlaps with the C-H stretching vibrations. The broad O-H stretch from the alcohol group will also be present in the 3200-3500 cm⁻¹ region.

Experimental Protocol for ATR-IR Acquisition:

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

Functional Groups and Their IR Vibrations

cluster_functional_groups Key Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) OH_group Hydroxyl (-OH) OH_stretch O-H Stretch (3200-3500) OH_group->OH_stretch causes NH3_group Ammonium (-NH₃⁺) NH_stretch N-H Stretch (2800-3200) NH3_group->NH_stretch causes Aromatic_group Phenyl Ring Aromatic_stretch C=C Stretch (1450-1600) Aromatic_group->Aromatic_stretch causes

Caption: Relationship between functional groups and their IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Ionization and Fragmentation

For a hydrochloride salt like this compound, under common ionization techniques such as Electron Ionization (EI), the acidic proton and the chloride ion are often lost, and the resulting mass spectrum is typically that of the free base, (R)-(-)-2-Amino-1-phenylethanol. The molecular ion of the free base would be observed at an m/z of 137.

Major Predicted Fragments in the EI Mass Spectrum

m/zFragment
137[M]⁺ (Molecular ion of free base)
107[M - CH₂NH₂]⁺
77[C₆H₅]⁺ (Phenyl cation)

Interpretation:

The most likely fragmentation pathway involves the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the amine-bearing carbon (α-cleavage). This would result in a prominent peak at m/z 107, corresponding to the [C₆H₅CHOH]⁺ fragment. The loss of the entire side chain can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocol for EI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol.

  • Instrument Setup: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

  • Data Acquisition: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer and detected. Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Major Fragmentation Pathway

Molecule (R)-(-)-2-Amino-1-phenylethanol [M]⁺ m/z 137 Fragment1 [M - CH₂NH₂]⁺ m/z 107 Molecule->Fragment1 α-cleavage Fragment2 [C₆H₅]⁺ m/z 77 Fragment1->Fragment2 further fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy confirms the molecular structure and the protonation state of the amine. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the diagnostic ammonium and hydroxyl stretches. Mass spectrometry verifies the molecular weight of the free base and provides characteristic fragmentation patterns for structural confirmation.

By employing these techniques in concert and understanding the principles behind the data, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of this compound in their critical applications.

References

A Technical Guide to the Solubility of (R)-(-)-2-Amino-1-phenylethanol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-(-)-2-Amino-1-phenylethanol hydrochloride (CAS: 18867-43-1). Due to the scarcity of published quantitative solubility data for this specific salt in a broad range of organic solvents, this document focuses on the underlying physicochemical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination.

Introduction: The Importance of Solubility

(R)-(-)-2-Amino-1-phenylethanol HCl is a vital chiral building block used in the synthesis of numerous complex molecules and pharmacologically active compounds.[1] Its utility as a structural analog to neurotransmitters like norepinephrine makes it valuable in biochemical and pharmacological research.[1] Understanding and controlling its solubility is paramount for researchers in process development, formulation, and medicinal chemistry. Solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the ultimate bioavailability of synthesized active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties & Solubility Predictions

The solubility of this compound is dictated by its molecular structure—a combination of a nonpolar phenyl group, polar hydroxyl and amino groups, and an ionic hydrochloride salt.

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₂ClNO[3][4]Indicates a relatively small molecule with significant heteroatom content.
Molecular Weight 173.64 g/mol [1][3][4]
Form SolidLattice energy must be overcome by solvent-solute interactions for dissolution.
Type Amine Hydrochloride Salt[1]As an ionic salt, it is inherently polar. This drastically increases solubility in polar solvents compared to its free-base form and decreases solubility in nonpolar solvents.[2][5]
Functional Groups Phenyl, Hydroxyl (-OH), Ammonium (-NH₃⁺)The phenyl group contributes to solubility in aromatic or less polar solvents. The hydroxyl and ammonium groups are capable of strong hydrogen bonding, favoring dissolution in protic solvents (e.g., alcohols).
Theoretical Solubility Profile

Based on these properties, a qualitative solubility profile can be predicted:

  • High Solubility Expected in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the chloride anion and the ammonium cation through hydrogen bonding and ion-dipole interactions. The alkyl chains are short, maintaining high polarity.

  • Moderate to Low Solubility Expected in:

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have large dipole moments and can solvate the cation well, but are less effective at solvating the chloride anion compared to protic solvents.

    • Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): While possessing a dipole moment, their overall lower polarity and inability to act as hydrogen bond donors make them poor solvents for ionic salts. Solubility is expected to be low.

  • Insoluble or Very Sparingly Soluble in:

    • Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack the polarity to overcome the crystal lattice energy of the salt.[5] Amine salts are generally insoluble in such solvents.

This theoretical assessment provides a starting point for solvent screening, but must be confirmed by experimental determination.

Experimental Determination of Solubility

Given the lack of readily available data, an experimental approach is necessary. The Shake-Flask Method is a reliable and widely adopted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method, consistent with OECD Guideline 105, involves agitating an excess amount of the solid solute in the solvent of interest at a controlled temperature until equilibrium is reached.[8][9][10][11]

Workflow for Solubility Determination

The following diagram outlines the logical workflow for the experimental determination of solubility using the Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis prep_solvent Select & Equilibrate Solvent (e.g., 25°C) prep_vial Add Solute & Solvent to Sealed Vial prep_solvent->prep_vial prep_solute Weigh Excess Solute (>5x expected solubility) prep_solute->prep_vial agitate Agitate Vigorously (e.g., 24-48 hours) prep_vial->agitate temp_control Maintain Constant Temp. (e.g., Water Bath) settle Allow Solids to Settle agitate->settle filter Withdraw Supernatant & Filter (0.22 µm PTFE) settle->filter dilute Dilute Sample Accurately filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

References

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and risk mitigation strategies for (R)-(-)-2-Amino-1-phenylethanol hydrochloride (CAS No: 18867-43-1). As a chiral building block and a structural analog to key neurotransmitters, this compound is invaluable in neuropharmacology and organic synthesis.[1] A thorough grasp of its material safety profile is paramount to ensuring laboratory safety and experimental integrity.

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol HCl

This compound is a chiral phenylethanolamine that serves as a critical tool in biochemical and pharmacological research.[1] Its structural similarity to endogenous catecholamines like norepinephrine allows it to be used for probing receptor structure and function, particularly within the adrenergic system.[1] Furthermore, its defined stereochemistry makes it a valuable chiral precursor in the synthesis of complex organic molecules.[1] However, its potent bioactivity is intrinsically linked to its potential hazards, necessitating a rigorous approach to its handling and use.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. This data informs proper storage, handling techniques, and emergency response.

PropertyValueSource
IUPAC Name (1R)-2-amino-1-phenylethanol;hydrochloridePubChem[1]
CAS Number 18867-43-1Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₁NO·HClSanta Cruz Biotechnology[2]
Molecular Weight 173.64 g/mol Santa Cruz Biotechnology[2], BenchChem[1]
Appearance SolidFisher Scientific[3]
Storage Store at room temperature.[4] Keep in a dry, cool, and well-ventilated place.[5][6] This compound is hygroscopic; store under dry inert gas.[7]Multiple Sources
Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand stringent control measures. The primary hazards are severe skin corrosion and eye damage, with additional warnings for acute oral toxicity.[8]

GHS Pictograms:

Caption: GHS Hazard Pictograms for the compound.

Signal Word: Danger [8]

Key Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [8][9] This is the most critical hazard. The compound is corrosive and can cause irreversible damage upon contact.

  • H302: Harmful if swallowed. [7][8] Ingestion can lead to toxic effects.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and procedural diligence is required for safe handling.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][6][7] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing or preparing solutions.

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[10]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves.[10] Check gloves for integrity before each use.[7]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is standard. For larger quantities or tasks with significant exposure risk, wear appropriate protective clothing to prevent skin contact.[7][10]

Hygiene and Procedural Best Practices:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the laboratory.[5][7]

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][7]

  • Remove any contaminated clothing immediately and wash it before reuse.[7][9][10]

Section 4: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate First Aid Start Exposure Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Immediately take off contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Action_Eye Action_Inhale Remove person to fresh air. Keep comfortable for breathing. Inhalation->Action_Inhale Action_Ingest Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention (Call POISON CENTER or doctor) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Action_Ingest->Medical

Caption: First Aid Workflow for Exposure Incidents.

Detailed First-Aid Measures:

  • If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[3] Immediate medical attention is required.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Call a physician or poison control center immediately.[3]

  • If Swallowed: Rinse mouth thoroughly with water.[3][7] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Immediate medical attention is required.[3]

Section 5: Fire and Explosion Hazard Data
  • Flammability: While the hydrochloride salt itself is not highly flammable, like most organic materials, it can burn.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[11]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][12]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Section 6: Stability, Reactivity, and Storage
  • Chemical Stability: The material is generally stable under normal ambient and anticipated storage and handling conditions.[13]

  • Conditions to Avoid: Avoid exposure to moist air or water, as the compound is hygroscopic.[7][12] Keep away from heat and sources of ignition.[6][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7] The use of an inert atmosphere for storage is recommended.[6][7]

Section 7: Toxicological and Ecological Profile
  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8] The lowest published lethal dose (LDLo) in a rat via the subcutaneous route was reported as 320 mg/kg.[14]

  • Skin Corrosion/Irritation: It is classified as causing severe skin burns (Skin Corrosion, Category 1B/1C).[3][8]

  • Serious Eye Damage/Irritation: Causes severe eye damage.[8][9]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is currently no data to suggest the compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][15]

  • Ecological Information: Avoid release to the environment.[9][10] Do not allow the material to be released into sewage systems or water bodies without proper government permits.[7]

Section 8: Disposal Considerations

All waste disposal practices must be in compliance with local, regional, and national regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: Contaminated material and packaging should be treated as hazardous waste. Dispose of contents/container in accordance with an approved waste disposal plant.[7][11] Do not allow the product to enter drains.[9]

References

(r)-(-)-2-Amino-1-phenylethanol hcl synthesis pathways overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl

Authored by: A Senior Application Scientist

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol

(R)-(-)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a chiral β-amino alcohol of paramount importance in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center bearing a hydroxyl group and an adjacent amino group, makes it a highly valuable chiral building block for the asymmetric synthesis of numerous biologically active molecules.[1] This versatile intermediate is integral to the production of various therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

The structural motif of (R)-(-)-2-Amino-1-phenylethanol is found in key physiological compounds, sharing similarities with natural neurotransmitters like norepinephrine, which is synthesized in the body from tyrosine.[2][3][4][5] This inherent bio-relevance underscores its utility as a scaffold in drug design. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and purification processes.[6]

This guide provides a comprehensive technical overview of the primary synthesis pathways for producing enantiomerically pure this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, compare the merits of different strategies, and provide detailed protocols for key methodologies, grounded in authoritative scientific literature.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound is primarily achieved through three distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity.

  • Asymmetric Synthesis from Prochiral Ketones: This is the most direct and elegant approach, creating the desired stereocenter from a flat, prochiral starting material. It relies on the use of chiral catalysts or enzymes to direct the formation of the (R)-enantiomer.

  • Kinetic Resolution of a Racemic Mixture: This strategy involves preparing a 50/50 mixture of both (R)- and (S)-enantiomers and then selectively separating them. This is often achieved by using a chiral resolving agent or an enzyme that reacts with one enantiomer at a much faster rate than the other.

  • Chiral Pool Synthesis: This method utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material, converting it through a series of chemical transformations into the target molecule.

The following sections will explore these core strategies in detail, providing mechanistic insights and practical methodologies.

I. Asymmetric Synthesis from Prochiral Ketones

The most common prochiral precursor for (R)-(-)-2-Amino-1-phenylethanol is 2-aminoacetophenone or a suitable N-protected or surrogate derivative, such as 2-chloroacetophenone (phenacyl chloride).[7][8] The core transformation is the stereoselective reduction of the ketone carbonyl group.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful industrial method for the enantioselective reduction of ketones.[6] This technique involves the use of a chiral transition metal catalyst, typically based on Ruthenium (Ru), in the presence of hydrogen gas. The seminal work by Noyori and colleagues demonstrated that Ru(II) catalysts bearing chiral diamine and diphosphine ligands are exceptionally effective for this transformation.[8][9]

The rationale behind this method is the formation of a chiral catalyst-substrate complex that shields one face of the carbonyl group, forcing the hydrogen to add from the less hindered face, thereby generating one enantiomer in excess.

Caption: Asymmetric hydrogenation of a prochiral ketone.

Chiral Oxaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones. It employs a chiral oxaborolidine catalyst in stoichiometric or, more commonly, catalytic amounts, with borane (BH₃) as the reducing agent.[10] A practical route starts with 2-chloroacetophenone, which is first reduced to the chiral chloro-alcohol and then aminated to yield the final product.[8][9]

The mechanism involves the coordination of the borane to the nitrogen atom of the oxaborolidine catalyst. The ketone then coordinates to the Lewis acidic boron atom in a specific orientation that minimizes steric hindrance, exposing one face of the carbonyl for reduction by the B-H bond.

Experimental Protocol: CBS Reduction of 2-Chloroacetophenone [8][9]
  • Catalyst Preparation (in situ): A solution of the chiral prolinol-derived catalyst precursor is treated with a borane source (e.g., BH₃·THF or BH₃·SMe₂) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Reduction: The reaction vessel is cooled (e.g., to 0°C or lower). A solution of 2-chloroacetophenone in THF is added slowly to the catalyst solution, followed by the slow addition of the borane reducing agent. The reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).

  • Quenching & Workup: The reaction is carefully quenched by the slow addition of methanol. The solvent is evaporated under reduced pressure. The residue is then treated with dilute HCl, and the aqueous layer is washed with an organic solvent (e.g., ether) to remove boron-containing byproducts.

  • Amination: The resulting aqueous solution of the chiral chloro-alcohol is made basic with a large excess of ammonium hydroxide (NH₄OH) and stirred at room temperature for 2-3 days.

  • Isolation: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield crude (R)-2-amino-1-phenylethanol.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt, which can be further purified by recrystallization.

Resolution_Process racemate Racemic (R/S)-Amine salts Mixture of Diastereomeric Salts (R-Amine • L-Acid) (S-Amine • L-Acid) racemate->salts acid Chiral Acid (e.g., L-DTTA) acid->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., R-Amine • L-Acid) crystallization->solid Precipitate liquid More Soluble Salt in Mother Liquor (e.g., S-Amine • L-Acid) crystallization->liquid Solution base_treatment_R Basification (e.g., NaOH) solid->base_treatment_R base_treatment_S Basification (e.g., NaOH) liquid->base_treatment_S product_R (R)-Amine base_treatment_R->product_R product_S (S)-Amine base_treatment_S->product_S

References

Chirality of (r)-(-)-2-Amino-1-phenylethanol and its significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Significance of (R)-(-)-2-Amino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-phenylethanol is a chiral amino alcohol of profound importance in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical architecture, possessing both an amino and a hydroxyl group on a chiral scaffold, renders it an invaluable building block for the synthesis of a multitude of complex, enantiomerically pure molecules.[1][2] This guide provides a comprehensive technical overview of the chirality of (R)-(-)-2-Amino-1-phenylethanol, its synthesis, and its pivotal role in asymmetric synthesis and the development of therapeutic agents. We will delve into the mechanistic underpinnings of its applications, provide detailed experimental protocols, and present quantitative data to offer a field-proven perspective for researchers and drug development professionals.

The Stereochemical Landscape of 2-Amino-1-phenylethanol

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. The physiological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. 2-Amino-1-phenylethanol exists as a pair of enantiomers, (R)-(-)-2-Amino-1-phenylethanol and (S)-(+)-2-Amino-1-phenylethanol, due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group.

The (R)-configuration, as determined by the Cahn-Ingold-Prelog priority rules, and the levorotatory nature (indicated by the "(-)" sign) of this specific enantiomer are crucial for its utility in asymmetric synthesis.[3] It serves as a chiral precursor, transferring its inherent chirality to the target molecule, thereby obviating the need for challenging resolution steps later in the synthetic pathway.[1]

Enantioselective Synthesis of (R)-(-)-2-Amino-1-phenylethanol

The production of enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol is paramount for its application in the pharmaceutical industry. Several strategies have been developed to achieve high enantiomeric excess (ee), which is a measure of the purity of a chiral substance.[1]

Asymmetric Reduction of Prochiral Ketones

A primary route to (R)-(-)-2-Amino-1-phenylethanol involves the asymmetric reduction of a prochiral ketone precursor, 2-aminoacetophenone.[1] This method utilizes chiral catalysts to create a chiral environment, directing the reduction to favor the formation of the (R)-enantiomer.

One notable method is the oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone (phenacyl chloride). This approach yields the chiral chloro-alcohol in good yield with an enantiomeric excess in the range of 93-97%. Subsequent reaction with ammonium hydroxide produces the desired amino alcohol with a high ee.[4][5]

Another powerful technique is the Noyori asymmetric hydrogenation. This involves the hydrogenation of an appropriately blocked 2-aminoacetophenone derivative using a chiral ruthenium complex in the presence of a base and a chiral amine. This method can produce the corresponding succinimido alcohol in very good yield with an impressive ee of 98%.[4][5]

Resolution of Racemic 2-Amino-1-phenylethanol

Classical resolution of racemic (±)-2-amino-1-phenylethanol is another viable method for obtaining the pure enantiomers. This technique involves the use of a chiral resolving agent, such as di-O-p-toluoyl-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[6][7] While effective, this method can be less efficient in terms of overall yield of the desired enantiomer.

Biocatalytic Approaches

Enzymatic resolutions offer a green and highly selective alternative for the synthesis of enantiomerically pure amino alcohols.[6] Lipases are commonly employed for the kinetic resolution of racemic 2-amino-1-phenylethanol, often achieving high enantiomeric purity (>95%) and a chemical yield approaching the theoretical 50% for one enantiomer.[8]

Table 1: Comparison of Synthetic Methods for (R)-(-)-2-Amino-1-phenylethanol

Synthetic MethodPrecursorCatalyst/ReagentTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Oxazaborolidine Reduction 2-ChloroacetophenoneChiral Oxazaborolidine, Borane93-97%High ee, good yield.[4][5]Requires stoichiometric chiral reagent.
Noyori Asymmetric Hydrogenation Succinimido acetophenoneChiral Ruthenium Complex98%Excellent enantioselectivity, catalytic.[4][5]Requires specialized catalyst.
Classical Resolution (±)-2-Amino-1-phenylethanolDi-O-p-toluoyl-tartaric acid>99% (after crystallization)High purity achievable.[6]Maximum 50% yield of desired enantiomer.
Enzymatic Resolution (±)-2-Amino-1-phenylethanolLipase>95%Environmentally friendly, high selectivity.[8]Maximum 50% yield of desired enantiomer.

Significance in Asymmetric Synthesis and Drug Development

The bifunctional nature of (R)-(-)-2-Amino-1-phenylethanol, with its amino and hydroxyl groups, makes it an exceptionally versatile chiral building block.[1]

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] (R)-(-)-2-Amino-1-phenylethanol and its derivatives can function as effective chiral auxiliaries, enabling the diastereoselective synthesis of a wide range of compounds.

Chiral_Auxiliary_Concept Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral_Auxiliary (R)-(-)-2-Amino- 1-phenylethanol (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Attachment Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product Enantiomerically Enriched Product Diastereoselective_Reaction->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Diastereoselective_Reaction->Recovered_Auxiliary Cleavage

Caption: Workflow illustrating the use of a chiral auxiliary.

Precursor for Pharmaceuticals

(R)-(-)-2-Amino-1-phenylethanol is a key intermediate in the synthesis of numerous pharmaceuticals where specific stereochemistry is critical for therapeutic efficacy.[1][2] A prominent example is its use in the preparation of β-blockers, a class of drugs used to manage cardiovascular diseases. The (S)-enantiomer of many β-blockers is responsible for the desired pharmacological activity, and (R)-(-)-2-Amino-1-phenylethanol can serve as a precursor to introduce the necessary stereocenter.[11]

Chiral Ligand for Asymmetric Catalysis

The amino and hydroxyl groups of (R)-(-)-2-Amino-1-phenylethanol provide convenient handles for its conversion into a variety of chiral ligands.[1] These ligands can coordinate with transition metals to form chiral catalysts that promote enantioselective transformations with high efficiency.[12]

Asymmetric_Catalysis cluster_catalyst Chiral Catalyst Formation Metal_Center Transition Metal Center Chiral_Ligand (R)-(-)-2-Amino-1-phenylethanol -derived Ligand Metal_Center->Chiral_Ligand Coordination Prochiral_Substrate Prochiral Substrate Enantiomer_1 Enantiomer 1 (Major Product) Prochiral_Substrate->Enantiomer_1 Catalytic Transformation Enantiomer_2 Enantiomer 2 (Minor Product) Prochiral_Substrate->Enantiomer_2 Catalytic Transformation

Caption: Role of a chiral ligand in asymmetric catalysis.

Experimental Protocols

Protocol: Asymmetric Reduction of 2-Chloroacetophenone

This protocol is adapted from a general procedure for the oxazaborolidine-catalyzed reduction of ketones.[4]

Materials:

  • 2-Chloroacetophenone (phenacyl chloride)

  • (R)-(-)-2-Amino-1-phenylethanol-derived oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH3·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 30% Ammonium hydroxide (NH4OH) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloroacetophenone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the chiral oxazaborolidine catalyst (0.05-0.1 eq) to the solution.

  • Slowly add the borane-THF solution (0.6-1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude chloro-alcohol in methanol and add a large excess of 30% ammonium hydroxide.

  • Stir the mixture at room temperature for 48-72 hours.

  • Evaporate the methanol and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-(-)-2-Amino-1-phenylethanol.

  • Purify the product by crystallization or column chromatography.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for the determination of the enantiomeric excess of 2-amino-1-phenylethanol.

Materials:

  • Sample of 2-Amino-1-phenylethanol

  • Racemic (±)-2-Amino-1-phenylethanol standard

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

  • HPLC grade mobile phase (e.g., a mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of the racemic 2-amino-1-phenylethanol in the mobile phase.

  • Prepare a solution of the sample to be analyzed in the mobile phase.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Conclusion

(R)-(-)-2-Amino-1-phenylethanol stands as a testament to the critical role of chirality in modern chemistry and drug development. Its utility as a chiral building block, auxiliary, and ligand precursor is well-established, enabling the efficient and stereoselective synthesis of a vast array of complex molecules. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies and applications for this versatile molecule will undoubtedly lead to further advancements in the creation of new and improved therapeutic agents.

References

(R)-(-)-2-Amino-1-phenylethanol HCl as a Chiral Auxiliary: Principles, Applications, and Methodologies in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral 1,2-amino alcohols are foundational building blocks in the synthesis of enantiomerically pure compounds, serving critical roles as precursors for pharmaceuticals, natural products, and chiral ligands.[1][2] Among these, (R)-(-)-2-Amino-1-phenylethanol, and its hydrochloride salt, has emerged as a versatile and reliable chiral auxiliary.[3][4] This guide provides an in-depth technical overview of its application in asymmetric synthesis. We will explore the mechanistic principles of stereochemical control, detail its use in the synthesis of chiral molecules, provide validated experimental protocols, and discuss the critical aspects of cleavage and analysis. This document is intended to serve as a practical resource for researchers and professionals engaged in the field of stereoselective synthesis.

Introduction: The Imperative of Chirality and the Role of Auxiliaries

In modern pharmaceutical and chemical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety.[5] Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Asymmetric synthesis, the process of creating a specific enantiomer, is therefore a cornerstone of drug discovery.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one diastereomer over another.[6] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy offers a powerful and predictable method for introducing chirality.

(R)-(-)-2-Amino-1-phenylethanol is a β-amino alcohol that has proven to be an effective chiral auxiliary.[7][8] Its structure, featuring a stereogenic center at the carbinol carbon (C1), a nucleophilic amino group, and a sterically demanding phenyl group, makes it an ideal candidate for inducing facial selectivity in a wide range of chemical transformations.[3][9] The hydrochloride salt is often used for its stability and ease of handling.[3][10]

Compound Properties
IUPAC Name (1R)-2-amino-1-phenylethanol;hydrochloride[3]
CAS Number 18867-43-1[10]
Molecular Formula C₈H₁₂ClNO[3]
Molecular Weight 173.64 g/mol [3][10]
Appearance White Solid[11][12]
Stereochemistry (R)-configuration at C1, levorotatory (-) optical rotation[3][9]

The Core Mechanism: A Three-Act Play of Asymmetric Induction

The successful application of (R)-(-)-2-amino-1-phenylethanol as a chiral auxiliary can be understood as a three-stage process: covalent attachment to the substrate, diastereoselective transformation, and subsequent cleavage.

Act I: Attachment of the Auxiliary

The auxiliary is typically attached to a prochiral substrate, such as a carboxylic acid, via a stable covalent bond. The most common approach is the formation of an amide linkage. This is achieved by first converting the carboxylic acid to a more reactive species, like an acid chloride or anhydride, which then readily reacts with the primary amine of the amino alcohol.[7] This creates a new chiral molecule where the auxiliary is poised to influence subsequent reactions.

Act II: The Diastereoselective Reaction - The Causality of Control

This is the critical stereocenter-forming step. The chiral environment established by the auxiliary directs the approach of incoming reagents to one face of the molecule. For instance, in the alkylation of an amide-derived enolate, the bulky phenyl group of the auxiliary effectively shields one face of the planar enolate.

The formation of a rigid, chelated intermediate is key to high diastereoselectivity. When the amide is treated with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl oxygen of the auxiliary. This locks the conformation of the molecule, forcing the phenyl group into a position where it sterically hinders the Re face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered Si face, leading to the preferential formation of one diastereomer.

Below is a conceptual diagram illustrating this principle of stereochemical induction.

G cluster_0 Stereocontrol Mechanism Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) Amide Chiral Amide Intermediate Prochiral->Amide Attachment Auxiliary (R)-(-)-2-Amino- 1-phenylethanol Auxiliary->Amide Enolate Chelated (Z)-Enolate Formation (Rigid Conformation) Amide->Enolate Deprotonation (LDA) TransitionState Facial Shielding by Phenyl Group Enolate->TransitionState Chelation Product Major Diastereomer Formed TransitionState->Product Electrophile Electrophile (E+) Approach Electrophile->TransitionState Attack from less hindered face G start Start: Prochiral Acid + Auxiliary HCl step1 Protocol 1: Amide Formation start->step1 step2 Protocol 2: Diastereoselective Alkylation step1->step2 step3 Protocol 3: Auxiliary Cleavage (Hydrolysis) step2->step3 product Final Product: Enantiopure Acid step3->product recovery Auxiliary Recovery step3->recovery Purification

References

An In-depth Technical Guide to (R)-(-)-2-Amino-1-phenylethanol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-2-Amino-1-phenylethanol, a chiral β-amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis and pharmaceutical development. Its unique structural architecture, featuring vicinal amino and hydroxyl functionalities on a phenethyl backbone, has rendered it an invaluable chiral building block and auxiliary. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic strategies, and diverse applications of this pivotal molecule. We will delve into the pioneering work of Ladenburg, dissect classical resolution techniques, and survey contemporary asymmetric synthetic methodologies, including enzymatic resolutions and catalytic hydrogenations. Furthermore, this guide will illuminate the mechanistic underpinnings of its role as a chiral controller and showcase its instrumental function in the synthesis of several key pharmaceuticals. Detailed experimental protocols and comparative data are presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

A Historical Perspective: The Genesis of a Chiral Workhorse

The Synthetic Arsenal: Accessing Enantiopure (R)-(-)-2-Amino-1-phenylethanol

The demand for enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol has driven the development of a diverse array of synthetic strategies. These can be broadly categorized into classical resolution of a racemic mixture and modern asymmetric synthetic methods.

Classical Resolution: The Power of Diastereomeric Salt Formation

The traditional and still widely practiced method for obtaining enantiopure (R)-(-)-2-Amino-1-phenylethanol is through the resolution of its racemic form using a chiral resolving agent. L-(+)-Tartaric acid is a commonly employed resolving agent for this purpose.[6][7][8] The underlying principle involves the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7]

Experimental Protocol: Resolution of (±)-2-Amino-1-phenylethanol with L-(+)-Tartaric Acid [6][9]

  • Salt Formation: A solution of racemic 2-amino-1-phenylethanol in a suitable solvent (e.g., methanol) is treated with an equimolar amount of L-(+)-tartaric acid.

  • Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt, the (R)-2-amino-1-phenylethanol-(+)-tartrate, will preferentially crystallize out of the solution.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (R)-(-)-2-amino-1-phenylethanol.

  • Extraction and Purification: The free amine is extracted into an organic solvent, and the solvent is evaporated to yield the enantiomerically enriched product. Further purification can be achieved by recrystallization.

Asymmetric Synthesis: Modern Approaches to Enantioselectivity

While classical resolution is effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Modern asymmetric synthesis offers more efficient routes to enantiopure compounds, often with high yields and excellent enantioselectivities.

A prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-aminoacetophenone. This can be achieved using chiral catalysts that create a chiral environment, directing the reduction to favor the formation of one enantiomer.

Noyori Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst bearing a chiral phosphine ligand such as BINAP, is a powerful tool for the enantioselective reduction of ketones.[10] This method has been successfully applied to the synthesis of chiral amino alcohols.

Conceptual Workflow: Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation Prochiral_Ketone 2-Aminoacetophenone Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction Chiral_Catalyst [Ru(II)-BINAP] Catalyst Chiral_Catalyst->Reaction H2 H₂ H2->Reaction Product (R)-(-)-2-Amino-1-phenylethanol Reaction->Product

Caption: Asymmetric hydrogenation of 2-aminoacetophenone.

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly used enzymes for the resolution of racemic alcohols and amines.[11][12][13][14] In the case of racemic 2-amino-1-phenylethanol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Amino-1-phenylethanol [13][15]

  • Reaction Setup: Racemic 2-amino-1-phenylethanol and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining starting material and the acylated product.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

  • Separation: The acylated enantiomer and the unreacted enantiomer are separated, often by column chromatography. The acylated enantiomer can then be deacylated to recover the other enantiomer of the amino alcohol.

Physicochemical and Spectroscopic Characterization

The accurate characterization of (R)-(-)-2-Amino-1-phenylethanol is crucial for its use in research and development. Key properties and analytical data are summarized below.

PropertyValueReference(s)
Melting Point 59-65 °C[16]
Boiling Point 160 °C at 17 mmHg[15]
Specific Rotation ([α]D) -39° to -45° (c=1 in EtOH)
Appearance White to off-white crystalline powder

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methylene protons.[17][18][19][20]

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.[18]

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (e.g., Daicel Chiralcel OD-H) is the gold standard for determining the enantiomeric purity (ee%) of (R)-(-)-2-Amino-1-phenylethanol.[17][21][22] The mobile phase typically consists of a mixture of hexane and isopropanol.[22]

Applications in Asymmetric Synthesis and Drug Development

The utility of (R)-(-)-2-Amino-1-phenylethanol extends beyond its role as a simple building block. It is a highly effective chiral auxiliary, guiding the stereochemical outcome of reactions, and a key precursor in the synthesis of numerous pharmaceuticals.

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the desired enantiomerically enriched product. Oxazolidinones derived from (R)-(-)-2-Amino-1-phenylethanol are widely used as chiral auxiliaries, particularly in asymmetric aldol reactions.[5][16][23][24]

Mechanism: Evans Asymmetric Aldol Reaction

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[16] The boron enolate of the N-acyloxazolidinone forms a rigid, chair-like six-membered transition state with the aldehyde. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in a highly diastereoselective reaction.

Evans_Aldol cluster_0 Zimmerman-Traxler Transition State TS [Diagram of the chair-like transition state showing the boron chelation, the orientation of the chiral auxiliary, the enolate, and the approaching aldehyde leading to the syn-aldol product.] Product syn-Aldol Adduct TS->Product Reagents N-Acyloxazolidinone (from (R)-(-)-2-Amino-1-phenylethanol) + Aldehyde + Bu₂BOTf, Et₃N Reagents->TS

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

A Key Precursor in Pharmaceutical Synthesis

The β-amino alcohol motif is a common feature in many biologically active molecules. Consequently, (R)-(-)-2-Amino-1-phenylethanol is a valuable starting material for the synthesis of a wide range of pharmaceuticals.

  • β-Adrenergic Agonists: This class of drugs is used to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). (R)-(-)-2-Amino-1-phenylethanol is a key intermediate in the synthesis of several β₂-agonists, where the (R)-configuration at the hydroxyl-bearing carbon is crucial for their pharmacological activity.

    • (R,R)-Formoterol: A long-acting β₂-agonist used in the management of asthma and COPD.[3][18]

    • Isoproterenol: A non-selective β-adrenergic agonist.[25][26][27][28][29]

  • Cardiotonic Agents:

    • (R)-(-)-Denopamine: A cardiotonic agent used in the treatment of congestive heart failure.[30][31][32]

Synthetic Relationship Workflow

Pharma_Synthesis Start (R)-(-)-2-Amino-1-phenylethanol Formoterol (R,R)-Formoterol Start->Formoterol Multi-step synthesis Denopamine (R)-(-)-Denopamine Start->Denopamine Multi-step synthesis Isoproterenol Isoproterenol Start->Isoproterenol Multi-step synthesis Other_APIs Other Active Pharmaceutical Ingredients Start->Other_APIs Versatile Precursor

Caption: (R)-(-)-2-Amino-1-phenylethanol as a key starting material.

Conclusion

From its early discovery intertwined with the history of alkaloid chemistry to its current status as an indispensable tool in modern organic synthesis, (R)-(-)-2-Amino-1-phenylethanol has proven to be a molecule of immense scientific and practical importance. The evolution of its synthesis from classical resolution to highly efficient asymmetric methods underscores the progress in the field of stereoselective chemistry. Its continued application as a chiral auxiliary and a key building block in the pharmaceutical industry ensures that (R)-(-)-2-Amino-1-phenylethanol will remain a central figure in the quest for enantiomerically pure molecules with profound biological activities. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl from (R)-Styrene Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of enantiomerically pure (R)-(-)-2-amino-1-phenylethanol hydrochloride, a critical chiral building block in modern pharmaceuticals. The protocol details a robust and stereospecific method starting from (R)-styrene oxide via a regioselective nucleophilic ring-opening reaction with aqueous ammonia. We delve into the mechanistic underpinnings, process optimization, safety protocols, and detailed characterization of the final product. This guide is designed to equip researchers with the technical expertise and practical insights required for the successful and reliable synthesis of this high-value intermediate.

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol

(R)-(-)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a paramount chiral scaffold in medicinal chemistry and asymmetric synthesis.[1][2] Its 1,2-amino alcohol motif is a key structural feature in numerous biologically active molecules, most notably as a precursor to beta-blockers used in managing cardiovascular conditions.[3] The specific stereochemical configuration of the (R)-enantiomer is often crucial for therapeutic efficacy and a favorable safety profile, as the opposite enantiomer may be inactive or elicit off-target effects.[3] Beyond its direct role in drug synthesis, (R)-phenylglycinol serves as a versatile chiral auxiliary and ligand, facilitating the creation of complex molecules with high stereochemical purity.[1]

The synthesis described herein focuses on the aminolysis of (R)-styrene oxide—a direct and efficient route that leverages the principles of epoxide chemistry to achieve high yield and stereochemical fidelity.[4][5]

Principles of the Synthesis

Overall Synthetic Workflow

The synthesis is a two-step process: (1) the nucleophilic ring-opening of (R)-styrene oxide with ammonia, followed by (2) the in-situ formation and subsequent isolation of the hydrochloride salt. This approach is favored for its atom economy and straightforward execution.

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Work-up & Salt Formation A (R)-Styrene Oxide C Reaction in Sealed Vessel (Elevated Temperature) A->C B Aqueous Ammonia B->C D Solvent Extraction C->D Reaction Mixture E Drying & Solvent Removal D->E F Dissolution in Solvent (e.g., Isopropanol) E->F G Addition of HCl F->G H Crystallization & Isolation G->H I I H->I Final Product: (R)-(-)-2-Amino-1-phenylethanol HCl

Figure 1: High-level experimental workflow for the synthesis.

Reaction Mechanism and Stereochemistry

The core of this synthesis is the nucleophilic ring-opening of the epoxide. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

  • Nucleophile: Ammonia (NH₃) acts as the nucleophile.

  • Electrophile: The carbon atoms of the epoxide ring are electrophilic due to the ring strain and the electron-withdrawing oxygen atom.

  • Regioselectivity: Styrene oxide presents two potential sites for nucleophilic attack: the primary carbon (C2) and the benzylic, secondary carbon (C1). Under the neutral to basic conditions provided by aqueous ammonia, the reaction is sterically controlled. The ammonia molecule, being a relatively small but still space-occupying nucleophile, preferentially attacks the less sterically hindered C2 carbon.[6] This regioselectivity is crucial as it yields the desired 2-amino-1-phenylethanol isomer.

  • Stereospecificity: The SN2 reaction mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the attacked carbon center. Since the attack occurs at the C2 carbon, which is not the chiral center in the starting material, the stereochemistry at the C1 (benzylic) carbon remains untouched. Therefore, starting with (R)-styrene oxide directly yields the (R)-2-amino-1-phenylethanol product, making the reaction stereospecific.[7]

Figure 2: Mechanism of regioselective Sₙ2 ring-opening of (R)-styrene oxide.

Safety & Handling Precautions

Mandatory: This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is required at all times.

  • (R)-Styrene Oxide (CAS: 20780-53-4): Toxic and a suspected carcinogen.[7] Avoid inhalation, ingestion, and skin contact.

  • Aqueous Ammonia (Ammonium Hydroxide): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Handle with care.

  • Sealed Tube Reactions: Heating a sealed vessel creates high internal pressure. Use only pressure-rated tubes and inspect for cracks or defects before use. Employ a blast shield during the heating phase. Do not fill the tube more than halfway. Allow the vessel to cool completely to room temperature before opening.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Volume / MassProperties
(R)-Styrene Oxide20780-53-4120.1540.04.81 g (4.58 mL)Colorless liquid, density = 1.052 g/mL
Aqueous Ammonia (28-30% NH₃)1336-21-635.05 (as NH₄OH)~40025 mLCorrosive liquid, strong odor
Isopropyl Alcohol (Propan-2-ol)67-63-060.10-25 mLFlammable solvent
Dichloromethane (DCM)75-09-284.93-3 x 50 mLVolatile solvent, suspected carcinogen
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 gDrying agent
Hydrochloric Acid (e.g., 2M in Ether)7647-01-036.46~40~20 mLCorrosive solution
Step-by-Step Procedure

Step 1: Reaction Setup and Aminolysis

  • To a thick-walled, pressure-rated glass tube equipped with a magnetic stir bar, add (R)-styrene oxide (4.81 g, 40.0 mmol).

  • In the fume hood, carefully add isopropyl alcohol (25 mL) followed by concentrated aqueous ammonia (25 mL).

  • Securely seal the pressure tube using a threaded cap with a PTFE liner.

  • Place the tube in an oil bath situated behind a blast shield on a stirrer-hotplate.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (Eluent: 9:1 DCM/Methanol).

  • After 24 hours, turn off the heat and allow the vessel to cool completely to room temperature (this may take several hours). Do not attempt to open the vessel while it is warm.

Step 2: Product Extraction and Isolation of the Free Base

  • Once cooled, carefully open the reaction vessel in the fume hood.

  • Transfer the contents to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the funnel, shake vigorously, and allow the layers to separate.

  • Collect the lower organic layer.

  • Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Combine all organic extracts in a 250 mL Erlenmeyer flask.

  • Dry the combined organic phase over anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 15 minutes.

  • Filter the mixture to remove the drying agent, collecting the filtrate in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-(-)-2-amino-1-phenylethanol as a viscous oil or low-melting solid.

Step 3: Formation and Isolation of the Hydrochloride Salt

  • Dissolve the crude amino alcohol in a minimal amount of isopropyl alcohol or diethyl ether (~40-50 mL) in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms. An excess of the HCl solution is typically required to ensure complete salt formation.

  • Continue stirring in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two small portions of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

Characterization and Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point ~216-218 °C
Specific Rotation [α]²⁰D ≈ -31° (c = 1, in 1 M HCl)
¹H NMR (500 MHz, D₂O)δ 7.45-7.55 (m, 5H, Ar-H), 5.05 (dd, 1H), 3.40 (dd, 1H), 3.25 (dd, 1H) ppm.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss during extraction; Incomplete precipitation.Extend reaction time to 36-48 hours; Perform an additional extraction of the aqueous layer; Ensure the solution is sufficiently acidic and cold during salt formation.
Product is an oil, not a solid Impurities present (e.g., unreacted starting material, solvent); Incomplete salt formation.Purify the crude free base by column chromatography before salt formation; Add more HCl solution and ensure thorough mixing.
Specific rotation is low Racemization occurred; Starting material was not enantiopure.Ensure reaction temperature does not significantly exceed 90°C; Verify the enantiomeric purity of the starting (R)-styrene oxide.

Conclusion

The described protocol provides a reliable and well-documented method for the stereospecific synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can consistently obtain high yields of this enantiomerically pure compound, which is essential for advancements in pharmaceutical development and asymmetric catalysis.

References

Asymmetric Synthesis Unleashed: (R)-(-)-2-Amino-1-phenylethanol as a Catalyst of Choice

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule dictates its pharmacological activity. This guide delves into the application of (R)-(-)-2-amino-1-phenylethanol, a readily available and highly effective chiral catalyst, in asymmetric synthesis. We will explore its mechanistic underpinnings, provide detailed protocols for its use, and showcase its utility in generating chiral molecules with high stereocontrol.

The Power of Chirality: An Introduction to Asymmetric Synthesis

Many organic molecules exist as non-superimposable mirror images, or enantiomers. While physically similar, these enantiomers can exhibit vastly different biological activities. Asymmetric synthesis aims to selectively produce one enantiomer over the other, a critical capability in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Chiral catalysts, such as (R)-(-)-2-amino-1-phenylethanol, are instrumental in achieving this goal by creating a chiral environment that favors the formation of one enantiomer.

(R)-(-)-2-Amino-1-phenylethanol: A Versatile Chiral Catalyst

(R)-(-)-2-Amino-1-phenylethanol is a β-amino alcohol that has gained significant traction as a catalyst in a variety of asymmetric transformations.[1][2] Its efficacy stems from its well-defined stereochemistry and the presence of both an amino and a hydroxyl group, which can coordinate to metal centers or act as hydrogen bond donors, thereby influencing the stereochemical outcome of a reaction.

One of the most prominent applications of (R)-(-)-2-amino-1-phenylethanol is in the enantioselective addition of organozinc reagents to aldehydes.[3][4][5] This reaction is a powerful tool for the formation of chiral secondary alcohols, which are valuable building blocks in organic synthesis.[4][6]

Application Highlight: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde to produce (R)-1-phenyl-1-propanol serves as a classic example of the catalytic prowess of (R)-(-)-2-amino-1-phenylethanol.

Mechanistic Insights

The reaction is believed to proceed through a dimeric zinc complex involving the chiral amino alcohol ligand. The (R)-(-)-2-amino-1-phenylethanol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral environment created by the ligand directs the ethyl group to one face of the aldehyde, leading to the preferential formation of the (R)-enantiomer of the product alcohol. The catalytic cycle is then regenerated.

A proposed mechanism involves the formation of a six-membered transition state where the catalyst coordinates both the organozinc reagent and the aldehyde.[7] This coordination orients the substrates in a way that minimizes steric hindrance, leading to the observed enantioselectivity.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (R)-(-)-2-Amino- 1-phenylethanol Active_Catalyst Chiral Zinc Complex Catalyst->Active_Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Transition_State Ternary Complex (Catalyst-Zn-Aldehyde) Active_Catalyst->Transition_State + Benzaldehyde + Et2Zn Aldehyde Benzaldehyde Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Product (R)-1-Phenyl-1-propanol Product_Complex->Product Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using (R)-(-)-2-amino-1-phenylethanol as the catalyst.

Materials:

  • (R)-(-)-2-Amino-1-phenylethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-(-)-2-amino-1-phenylethanol (0.05 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically after 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired (R)-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Summary:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1502>9998 (R)
2204>9997 (R)
35251>9992 (R)

Note: The above data is representative and actual results may vary depending on specific reaction conditions and purity of reagents.

Broader Applications and Future Outlook

The utility of (R)-(-)-2-amino-1-phenylethanol and its derivatives extends beyond the diethylzinc addition reaction. These chiral amino alcohols have been successfully employed as catalysts or ligands in a range of other asymmetric transformations, including:

  • Asymmetric Reductions: Catalyzing the reduction of prochiral ketones to chiral secondary alcohols.[1]

  • Aldol Reactions: Facilitating the stereoselective formation of carbon-carbon bonds.

  • Mannich Reactions: Enabling the synthesis of chiral β-amino carbonyl compounds.

The continuous development of new chiral ligands derived from (R)-(-)-2-amino-1-phenylethanol and the exploration of their catalytic activity in novel asymmetric reactions remain active areas of research.[8] The structural modification of the amino alcohol can lead to improved enantioselectivity and broader substrate scope.

Applications Catalyst (R)-(-)-2-Amino- 1-phenylethanol App1 Enantioselective Alkylation (e.g., Diethylzinc Addition) Catalyst->App1 App2 Asymmetric Reduction of Ketones Catalyst->App2 App3 Asymmetric Aldol Reactions Catalyst->App3 App4 Asymmetric Mannich Reactions Catalyst->App4 Product1 Chiral Secondary Alcohols App1->Product1 App2->Product1 Product2 Chiral β-Hydroxy Ketones App3->Product2 Product3 Chiral β-Amino Carbonyls App4->Product3

Caption: Diverse applications of (R)-(-)-2-amino-1-phenylethanol in asymmetric synthesis.

Conclusion

(R)-(-)-2-Amino-1-phenylethanol stands as a testament to the power of small-molecule catalysts in achieving high levels of stereocontrol in organic synthesis. Its accessibility, reliability, and versatility make it an invaluable tool for researchers, scientists, and drug development professionals. The continued exploration of its catalytic potential promises to unlock new and efficient pathways to enantiomerically pure molecules, driving innovation in chemistry and medicine.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the resolving agent (R)-(-)-2-amino-1-phenylethanol hydrochloride. The protocol details the underlying principles of diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure compounds. A detailed, step-by-step methodology is provided, covering solvent screening, salt formation, fractional crystallization, and the liberation of the target enantiomer. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image, or enantiomer, are non-superimposable. These enantiomers often exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals.

Classical resolution by diastereomeric salt formation remains one of the most widely used techniques in industrial settings due to its scalability and cost-effectiveness.[1] This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]

(R)-(-)-2-Amino-1-phenylethanol is a versatile chiral resolving agent, particularly effective for the resolution of racemic carboxylic acids due to the formation of stable diastereomeric salts. This guide will provide a detailed protocol for its application.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid, a 50:50 mixture of (R)-acid and (S)-acid, is reacted with an enantiomerically pure chiral base like (R)-(-)-2-amino-1-phenylethanol, two diastereomeric salts are formed: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed, yielding the desired enantiomerically pure carboxylic acid.

G cluster_0 Starting Materials cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Isolation and Regeneration racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Reaction in a suitable solvent racemic_acid->salt_formation resolving_agent (R)-(-)-2-Amino-1-phenylethanol (Chiral Resolving Agent) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] salt_formation->diastereomeric_mixture crystallization Fractional Crystallization (Exploits solubility difference) diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystallizes out) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Remains in solution) crystallization->more_soluble isolation Filtration less_soluble->isolation regeneration Acid/Base Treatment isolation->regeneration pure_enantiomer Enantiomerically Pure Carboxylic Acid regeneration->pure_enantiomer recovered_agent Recovered Resolving Agent regeneration->recovered_agent

References

Application Note: A Robust HPLC Method for the Enantiomeric Separation of 2-Amino-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of 2-amino-1-phenylethanol. The critical role of chirality in the biological activity of this compound necessitates a reliable analytical method to ensure enantiomeric purity, particularly in pharmaceutical development and quality control.[1] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive guide to method validation and system suitability testing to ensure the trustworthiness and robustness of the analytical results.

Introduction: The Significance of Chiral Purity in 2-Amino-1-Phenylethanol

2-Amino-1-phenylethanol is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] Its structure features a stereogenic center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (R)-(-)-2-amino-1-phenylethanol and (S)-(+)-2-amino-1-phenylethanol. The biological and pharmacological activities of these enantiomers can differ significantly.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[1] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for ensuring the safety and efficacy of drug products.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for the analysis of enantiomers in the pharmaceutical industry.[3] This application note provides a robust and reliable HPLC method for the enantiomeric separation of 2-amino-1-phenylethanol, designed for researchers, scientists, and drug development professionals.

Principles of Chiral Separation for 2-Amino-1-Phenylethanol

The enantiomeric separation of 2-amino-1-phenylethanol is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amino alcohols.[4]

The separation mechanism on these CSPs involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The amino and hydroxyl groups of 2-amino-1-phenylethanol can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl group of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector.[4]

  • Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral selector creates a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention times.

The choice of a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol, is crucial for modulating these interactions and achieving optimal separation.[4]

Experimental Protocol: HPLC Method for Enantiomeric Separation

This section provides a detailed, step-by-step protocol for the enantiomeric separation of 2-amino-1-phenylethanol.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this method, we will use a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Solvents: HPLC grade n-hexane, 2-propanol (IPA), and diethylamine (DEA).

  • Sample: Racemic 2-amino-1-phenylethanol standard, and samples of the individual (R) and (S) enantiomers if available for peak identification.

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Mobile Phase Preparation: Carefully measure 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine. Mix them thoroughly and degas the solution before use. The addition of a small amount of a basic modifier like diethylamine is often crucial for obtaining good peak shapes for basic compounds like 2-amino-1-phenylethanol.

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-amino-1-phenylethanol at a concentration of 1 mg/mL in the mobile phase. From this stock, prepare a working standard solution of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation: Prepare sample solutions at a similar concentration to the working standard solution, using the mobile phase as the diluent.

The following diagram illustrates the overall experimental workflow for the analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase (n-Hexane/IPA/DEA) hplc_system Equilibrate HPLC System with Mobile Phase prep_mp->hplc_system prep_std Standard Solution (0.1 mg/mL) hplc_inject Inject Standard/Sample prep_std->hplc_inject prep_sample Sample Solution prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Run Chromatography hplc_inject->hplc_run data_acq Data Acquisition hplc_run->data_acq data_proc Peak Integration & Analysis data_acq->data_proc data_report Generate Report data_proc->data_report

Figure 1: Experimental workflow for the HPLC analysis of 2-amino-1-phenylethanol enantiomers.

Method Validation and System Suitability

To ensure the reliability and trustworthiness of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Furthermore, system suitability tests must be performed before each analytical run to verify the performance of the chromatographic system.

System suitability is a critical component of any chromatographic analysis, demonstrating that the system is performing adequately for the intended analysis.[5] For chiral separations, specific attention should be paid to the resolution between the enantiomeric peaks.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area for 5 replicate injections) ≤ 2.0%

A comprehensive validation of the method should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention times of the enantiomers in a blank injection and by achieving baseline resolution between the two enantiomers.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by recovery studies, where a known amount of the pure enantiomer is spiked into a sample matrix. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day and inter-analyst precision): The precision within the same laboratory over different days and with different analysts. The relative standard deviation (%RSD) for precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the mobile phase composition (e.g., ±2% of the organic modifier), flow rate (±0.1 mL/min), and column temperature (±2°C).

The following diagram illustrates the logical relationship between the different stages of method development and validation.

G cluster_dev Method Development cluster_sst System Suitability cluster_val Method Validation (ICH) dev_csp CSP Selection (Polysaccharide-based) dev_mp Mobile Phase Optimization dev_csp->dev_mp dev_params Parameter Tuning (Flow, Temp, etc.) dev_mp->dev_params sst_criteria Define SST Criteria (Resolution, Tailing, etc.) dev_params->sst_criteria sst_test Perform SST sst_criteria->sst_test val_spec Specificity sst_test->val_spec val_lin Linearity val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lodq LOD/LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob

Figure 2: Logical workflow for HPLC method development and validation.

Expected Results and Discussion

Under the proposed chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of 2-amino-1-phenylethanol is expected. The elution order of the enantiomers will depend on the specific chiral stationary phase used and should be confirmed by injecting a standard of a single, known enantiomer.

The use of a polysaccharide-based CSP, specifically an amylose derivative, provides a high probability of successful chiral recognition due to its helical structure and the presence of multiple chiral centers and functional groups that can participate in various types of interactions. The normal-phase mobile phase system allows for fine-tuning of the retention and selectivity by adjusting the ratio of the non-polar and polar components. The small amount of diethylamine is critical for preventing peak tailing by neutralizing acidic silanol groups on the silica support and ensuring the analyte is in its neutral, basic form.

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the enantiomeric separation of 2-amino-1-phenylethanol. The protocol, based on a polysaccharide chiral stationary phase and a normal-phase mobile phase, is designed to be robust and reliable. By following the outlined experimental procedure and adhering to the principles of method validation and system suitability, researchers, scientists, and drug development professionals can confidently implement this method for the accurate determination of the enantiomeric purity of 2-amino-1-phenylethanol in various samples.

References

Application Notes & Protocols: The Strategic Use of (R)-(-)-2-Amino-1-phenylethanol HCl in the Synthesis of High-Performance Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric catalysis, the ligand dictates the success of a reaction. The synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical and fine chemical industries, relies heavily on the design of effective chiral ligands that can precisely control the stereochemical outcome of a metal-catalyzed transformation.[1][2] (R)-(-)-2-Amino-1-phenylethanol, a readily available chiral building block derived from the chiral pool, stands out as a highly versatile and strategic precursor for a diverse array of high-performance ligands. Its value lies in the vicinal amino and hydroxyl groups held in a fixed, known stereochemical configuration, providing a robust scaffold for creating bidentate ligands.[3][4] The presence of a phenyl group offers crucial steric influence that is often instrumental in achieving high levels of enantioselectivity. This guide provides an in-depth exploration of the practical synthesis of two classes of influential chiral ligands derived from (R)-(-)-2-Amino-1-phenylethanol: C₂-symmetric bis(oxazoline) (BOX) ligands and P,N-bidentate phosphine-amino alcohol ligands. We will detail field-proven protocols, explain the causality behind experimental choices, and illustrate key workflows to empower researchers in their synthetic endeavors.

The Foundational Role of (R)-(-)-2-Amino-1-phenylethanol

The utility of this chiral amino alcohol is rooted in its inherent structural features:

  • Pre-defined Stereocenter: It provides a single, known (R)-configuration at the hydroxyl-bearing carbon, which serves as the primary source of chirality transferred to the ligand framework and, subsequently, to the catalytic process.[4]

  • Bifunctional Handles: The primary amine and secondary alcohol functionalities are ideal anchor points for building bidentate ligands, which form stable chelate complexes with metal centers—a critical factor for effective asymmetric induction.[3]

  • Steric Directing Group: The phenyl group is not merely a passive substituent. It projects into a specific region of the catalytic pocket, influencing the trajectory of substrate approach and thereby enhancing stereodifferentiation.

Before its use in ligand synthesis, the commercially available hydrochloride salt must be converted to the free base. This is a critical first step for which a standard protocol is provided.

Protocol 0: Liberation of the Free Amino Alcohol

  • Dissolve (R)-(-)-2-Amino-1-phenylethanol HCl in water (approx. 0.5 M).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 11-12.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, (R)-(-)-2-Amino-1-phenylethanol, typically as a white crystalline solid. Verify the absence of water before proceeding.

Synthesis of C₂-Symmetric Bis(oxazoline) [BOX] Ligands

Bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of "privileged" C₂-symmetric ligands.[5] Their success stems from their straightforward synthesis and the high enantioselectivities they confer in a multitude of reactions, including Diels-Alder, aldol, and Michael additions.[5][6] The synthesis strategy involves the condensation of two equivalents of a chiral amino alcohol with a bifunctional reagent, allowing both oxazoline rings to be formed simultaneously.[5][7]

Protocol 1: Synthesis of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

This protocol details the reaction of (R)-(-)-2-Amino-1-phenylethanol with 2,2-dimethylmalononitrile, a common and efficient method for creating an isopropylidene-bridged BOX ligand.[8]

Table 1: Reagents for Protocol 1

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(R)-(-)-2-Amino-1-phenylethanol137.1810.01.37 g
2,2-Dimethylmalononitrile94.125.0471 mg
Zinc Triflate (Zn(OTf)₂)363.535.01.82 g
Toluene92.14-50 mL

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(-)-2-Amino-1-phenylethanol (10.0 mmol), 2,2-dimethylmalononitrile (5.0 mmol), and zinc triflate (5.0 mmol).

  • Solvent Addition: Add 50 mL of dry toluene.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Zinc triflate acts as a Lewis acid, activating the nitrile groups towards nucleophilic attack by the amino alcohol.[8] The condensation reaction releases ammonia, and refluxing helps drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, typically starting at 9:1) to afford the pure BOX ligand as a white solid.

BOX_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Final Product A (R)-(-)-2-Amino-1-phenylethanol (2 equiv.) R1 Condensation A->R1 B 2,2-Dimethylmalononitrile (1 equiv.) B->R1 C Zn(OTf)₂ (Lewis Acid) C->R1 D Toluene, Reflux (110°C) D->R1 E (4R,4'R)-BOX Ligand R1->E Work-up & Purification

Caption: Workflow for the synthesis of an isopropylidene-bridged BOX ligand.

Synthesis of P,N-Bidentate Phosphine-Amino Alcohol Ligands

Chiral phosphines are among the most important ligand classes in asymmetric catalysis, enabling a vast range of transformations.[9] The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in P,N-bidentate ligands creates a unique electronic environment at the metal center, proving highly effective in reactions like asymmetric hydrogenation and allylic alkylation.[10] The synthesis involves the reaction of the amino alcohol's hydroxyl group with a chlorophosphine.

Protocol 2: Synthesis of (R)-2-((Diphenylphosphino)oxy)-1-phenylethanamine

This protocol describes the formation of a phosphinite ligand. This reaction is highly sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Table 2: Reagents for Protocol 2

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(R)-(-)-2-Amino-1-phenylethanol137.185.0686 mg
Triethylamine (Et₃N)101.196.00.84 mL
Chlorodiphenylphosphine (ClPPh₂)220.655.00.92 mL
Anhydrous Tetrahydrofuran (THF)72.11-30 mL

Experimental Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Addition: Dissolve (R)-(-)-2-Amino-1-phenylethanol (5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (6.0 mmol) via syringe.

    • Causality Note: Triethylamine acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. It also serves as an acid scavenger to neutralize the HCl generated during the reaction.

  • Phosphination: Add chlorodiphenylphosphine (5.0 mmol) dropwise via syringe over 10 minutes. A white precipitate of triethylammonium chloride will form immediately.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

    • Trustworthiness Note: Phosphines are readily oxidized by atmospheric oxygen to form phosphine oxides, which are typically catalytically inactive.[9] The strict adherence to inert atmosphere techniques is non-negotiable for a successful synthesis.

  • Work-up: Under a nitrogen atmosphere, filter the reaction mixture through a cannula or a Schlenk filter to remove the triethylammonium chloride precipitate.

  • Purification: Wash the precipitate with a small amount of anhydrous THF. Combine the filtrates and remove the solvent under high vacuum to yield the P,N-ligand, which should be stored under an inert atmosphere. Further purification is often unnecessary if high-purity starting materials are used; otherwise, it can be purified by crystallization or filtration through a short plug of deactivated silica gel.

PN_Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A (R)-(-)-2-Amino-1-phenylethanol R1 Nucleophilic Substitution A->R1 Phosphination of -OH group B 1. Triethylamine (Base) B->R1 C 2. ClPPh₂ (Phosphinating Agent) C->R1 D Anhydrous THF, N₂ Atmosphere D->R1 E (R)-P,N-Phosphinite Ligand R1->E Filtration & Solvent Removal

Caption: Synthesis workflow for a P,N-bidentate phosphinite ligand.

Application Example: In Situ Catalyst Formation

A major advantage of these ligands is their use in the in situ generation of active catalysts, avoiding the isolation of often sensitive organometallic complexes. The ligand is simply mixed with a metal precursor in the reaction vessel just before the addition of the substrates.

Catalyst_Formation Ligand Chiral Ligand (e.g., BOX or P,N) Catalyst Active Chiral Catalyst Ligand->Catalyst Coordination Metal Metal Precursor (e.g., Cu(OTf)₂ or [RuCl₂(p-cymene)]₂) Metal->Catalyst Product Enantioenriched Product Catalyst->Product Asymmetric Transformation Substrate Prochiral Substrate Substrate->Product

Caption: In situ formation of an active chiral catalyst.

For instance, the BOX ligand synthesized in Protocol 1 can be combined with copper(II) triflate (Cu(OTf)₂) to generate a potent Lewis acid catalyst for asymmetric Diels-Alder reactions.[6] Similarly, the P,N-ligand from Protocol 2 can be reacted with [RuCl₂(p-cymene)]₂ to form a highly effective catalyst for the asymmetric transfer hydrogenation of ketones and imines.[11]

Safety & Handling

  • This compound: May cause skin, eye, and respiratory irritation.[12][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Chlorodiphenylphosphine: Corrosive and reacts violently with water. It is also toxic and air-sensitive. Must be handled in a fume hood under a strict inert atmosphere.

  • Organometallic Reagents & Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Bases like triethylamine are flammable and corrosive.

  • General Practice: All manipulations should be performed in a well-ventilated fume hood. Researchers must consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of sophisticated chiral ligands. The protocols detailed herein for BOX and P,N-ligands represent robust and reproducible methods for accessing two of the most successful ligand classes in asymmetric catalysis. By understanding the function of each reagent and the rationale behind specific experimental conditions, researchers can confidently synthesize these valuable tools and apply them to the challenging yet rewarding goal of enantioselective synthesis. The modularity of these synthetic routes also opens the door for further innovation, where the ligand backbone can be systematically modified to fine-tune steric and electronic properties for new and more challenging catalytic applications.

References

Application Note: High-Resolution NMR Spectroscopy for the Structural Characterization of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the structural characterization of (R)-(-)-2-Amino-1-phenylethanol hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical chiral building block in pharmaceutical synthesis, confirming the identity, purity, and structural integrity of this compound is paramount.[1][2] This guide details a step-by-step methodology for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol HCl

(R)-(-)-2-Amino-1-phenylethanol and its hydrochloride salt are valuable chiral synthons in the pharmaceutical industry. The specific stereochemistry at the carbinol center is often crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, unambiguous structural confirmation and purity assessment are non-negotiable quality control steps. NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the molecular framework at the atomic level.[1] This protocol outlines a validated approach to achieve high-quality ¹H and ¹³C NMR data for this compound.

Principle of NMR Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus. Thus, an NMR spectrum provides a unique fingerprint of the molecule, revealing:

  • Number of unique nuclei: The number of distinct signals corresponds to the number of chemically non-equivalent protons or carbons.

  • Chemical environment: The chemical shift of each signal indicates the functional group and electronic environment of the nucleus.

  • Connectivity: Spin-spin coupling between adjacent nuclei results in signal splitting (multiplicity), which helps to deduce which atoms are connected.

  • Relative abundance: The integration of ¹H NMR signals provides the relative ratio of the protons in the molecule.

For a chiral molecule like this compound, NMR is also a powerful tool for assessing enantiomeric purity, often through the use of chiral derivatizing or solvating agents, although that advanced topic is beyond the scope of this standard characterization protocol.

Materials and Equipment

Item Specification Supplier Example Purpose
Analyte This compoundSigma-Aldrich, Fisher ScientificThe compound to be analyzed.
NMR Spectrometer ≥400 MHz equipped with a 5 mm probeBruker, JEOL, VarianHigh-field magnet for better signal dispersion.
NMR Tubes 5 mm, high-precisionNorell, Wilmad-LabGlassTo hold the sample in the spectrometer.
Deuterated Solvent Deuterium Oxide (D₂O, 99.9 atom % D) or DMSO-d₆ (99.9 atom % D)Cambridge Isotope LaboratoriesTo dissolve the sample and avoid large solvent signals in ¹H NMR.
Internal Standard 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂OSigma-AldrichFor accurate chemical shift referencing (optional but recommended).
Pipettes & Vials Glass Pasteur pipettes, small glass vialsStandard laboratory suppliersFor sample preparation and transfer.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where careful execution of each step ensures the integrity of the final data.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is highly dependent on the sample preparation. The hydrochloride salt of 2-Amino-1-phenylethanol is readily soluble in polar solvents like D₂O or DMSO-d₆. D₂O is often preferred for its simplicity and lack of interfering signals in the aliphatic region.

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial.

    • Rationale: This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C NMR on a modern spectrometer.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Rationale: This volume is standard for 5 mm NMR tubes and ensures that the sample is within the detection region of the NMR probe's coils.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

    • Rationale: Undissolved solids can significantly degrade the quality of the magnetic field homogeneity (shimming), leading to broad spectral lines. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Workflow for NMR Sample Preparation

Caption: Workflow for preparing the NMR sample.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Programzg30 or similarStandard 30° pulse for quantitative measurements.
Number of Scans (NS)8-16To achieve a good signal-to-noise ratio.
Relaxation Delay (D1)1-2 sAllows for relaxation of protons between scans.
Acquisition Time (AQ)2-4 sDetermines the digital resolution of the spectrum.
Spectral Width (SW)~12-16 ppmTo cover the expected chemical shift range.
Temperature298 K (25 °C)Standard ambient temperature for analysis.

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Programzgpg30 or similarProton-decoupled experiment for singlet carbon signals.
Number of Scans (NS)1024 or more¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (D1)2 sAllows for the typically longer relaxation of carbon nuclei.
Acquisition Time (AQ)1-2 sAdequate for good resolution.
Spectral Width (SW)~220 ppmTo cover the full range of organic carbon chemical shifts.
Temperature298 K (25 °C)Standard ambient temperature for analysis.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Chemical Shift Referencing: If an internal standard like DSS is used, reference its signal to 0.00 ppm. In D₂O, the residual HDO signal can be used as a secondary reference, typically appearing around 4.79 ppm at 298 K.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative proton ratios.

  • Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Expected Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound in D₂O, based on data for the free amine from the Biological Magnetic Resonance Bank (BMRB) and expected shifts upon protonation of the amine group.[4] The protonation of the amino group is expected to cause a downfield shift of the adjacent methylene (H-2) and methine (H-1) protons.

Table 1: Expected NMR Data for this compound in D₂O

Atom Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H-1 (CH-OH)~5.02dd~72.4
H-2a, H-2b (CH₂-NH₃⁺)~3.2-3.4m~48.0
H-4, H-8 (ortho-ArH)~7.46m~128.7
H-5, H-7 (meta-ArH)~7.46m~131.7
H-6 (para-ArH)~7.46m~131.5
C-3 (ipso-ArC)--~142.3

Note: The aromatic protons often appear as a complex multiplet. dd = doublet of doublets, m = multiplet. The exact chemical shifts can vary slightly depending on concentration and temperature.

Conclusion

This application note provides a robust and reliable protocol for the NMR analysis of this compound. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can confidently verify the structure and purity of this important chiral intermediate. Adherence to this protocol ensures high-quality, reproducible data essential for regulatory submissions and advancing pharmaceutical research.

References

Large-Scale Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl: A Guide to Scalable Enantioselective Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-phenylethanol is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structure, featuring a 1,2-amino alcohol motif on a chiral scaffold, is integral to drugs targeting the central nervous system, infectious diseases, and metabolic disorders.[2] This document provides a detailed guide for the large-scale synthesis of its hydrochloride salt, focusing on robust, scalable, and highly enantioselective methods. We will explore the strategic advantages of asymmetric synthesis over classical resolution and provide detailed protocols for two leading industrial methodologies: Noyori-type asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) asymmetric reduction. This guide is intended for researchers, chemists, and drug development professionals seeking to implement or optimize the manufacturing process for this vital intermediate.

Part 1: Strategic Considerations for Enantioselective Synthesis

The synthesis of a single enantiomer like (R)-(-)-2-Amino-1-phenylethanol requires precise control of stereochemistry. For large-scale production, the primary strategic decision lies between resolving a racemic mixture and employing direct asymmetric synthesis.

  • Chiral Resolution: This classical approach involves synthesizing racemic 2-amino-1-phenylethanol and then separating the enantiomers using a chiral resolving agent, such as dehydroabietic acid or a derivative of tartaric acid.[3][4] While effective, this method is inherently inefficient for large-scale operations, as the maximum theoretical yield for the desired enantiomer is only 50%. This makes it less cost-effective and generates a significant stream of the undesired enantiomer that must be racemized or discarded.

  • Asymmetric Synthesis: This modern approach creates the desired stereocenter selectively from a prochiral precursor. The most powerful methods involve the asymmetric reduction of a ketone.[2][5] These catalytic processes use a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product, offering a theoretical yield of 100%. This high efficiency, atom economy, and reduced waste make asymmetric synthesis the superior strategy for industrial-scale production.

Two of the most reliable and well-documented asymmetric reduction techniques are detailed in the following sections.

Part 2: Primary Recommended Protocol: Noyori Asymmetric Hydrogenation

This route is often preferred for its exceptionally high enantioselectivity and the use of hydrogen gas as a clean, inexpensive reductant. The process involves the hydrogenation of a protected amino ketone precursor using a chiral ruthenium-diphosphine catalyst, a technology pioneered by Nobel laureate Ryōji Noyori.[4][6]

Workflow for Noyori Asymmetric Hydrogenation

Noyori_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation & Purification A Phenacyl Chloride C N-Phthaloyl-2-aminoacetophenone (Prochiral Ketone) A->C Reaction B Potassium Phthalimide B->C F (R)-N-Phthaloyl-2-amino-1-phenylethanol C->F Hydrogenation D Hydrogen Gas (H2) D->F E Ru-BINAP Catalyst (e.g., RuCl2[(R)-BINAP]) E->F H (R)-(-)-2-Amino-1-phenylethanol (Free Base) F->H Hydrolysis G Hydrazine Hydrate G->H J (R)-(-)-2-Amino-1-phenylethanol HCl (Final Product) H->J Crystallization I HCl in Isopropanol I->J

Caption: Overall workflow for the synthesis via Noyori Asymmetric Hydrogenation.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-Phthaloyl-2-aminoacetophenone (Prochiral Intermediate)

  • Setup: To a stirred solution of potassium phthalimide in anhydrous dimethylformamide (DMF), add phenacyl chloride portion-wise at ambient temperature.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into ice water. The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the N-phthaloyl-2-aminoacetophenone intermediate.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a high-pressure autoclave purged with nitrogen, charge the N-phthaloyl-2-aminoacetophenone intermediate, a catalytic amount of a chiral ruthenium complex (e.g., RuCl₂[(R)-BINAP]), and a suitable solvent such as methanol.[4]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the target pressure (typically 50-100 atm). Heat the reaction to 30-50 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and HPLC analysis. The reaction is typically complete within 12-24 hours.

  • Isolation: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-N-Phthaloyl-2-amino-1-phenylethanol.

Step 3: Phthalimide Deprotection

  • Setup: Dissolve the crude product from Step 2 in ethanol. Add hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture and acidify with concentrated HCl to pH ~1. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under vacuum to obtain the crude amino alcohol as its hydrochloride salt.

Step 4: Final Purification and Salt Formation

  • Crystallization: Dissolve the crude product in hot isopropanol or ethanol. Allow the solution to cool slowly for crystallization. Seeding with a small crystal of pure product can be beneficial.[2]

  • Isolation: Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to yield high-purity this compound.

Part 3: Alternative Protocol: CBS Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method that uses a chiral oxazaborolidine catalyst and a borane source.[2][4] This method is particularly useful when hydrogenation equipment is not available and offers excellent enantioselectivity. The typical precursor is a halo-ketone, like 2-chloroacetophenone, which is then aminated.

Mechanism of CBS Reduction

CBS_Mechanism cluster_0 Catalytic Cycle CAT CBS Catalyst (Oxazaborolidine) COMPLEX Catalyst-Borane Adduct CAT->COMPLEX Forms Adduct BH3 Borane (BH3) BH3->COMPLEX KETONE Prochiral Ketone (e.g., 2-Chloroacetophenone) TRANSITION [Chiral Transition State] Ketone coordinates to Lewis acidic Boron, leading to stereoselective hydride transfer KETONE->TRANSITION COMPLEX->TRANSITION Coordinates PRODUCT Chiral Alcohol Product Complex TRANSITION->PRODUCT Hydride Transfer REGEN Regenerated Catalyst PRODUCT->REGEN Releases Product REGEN->COMPLEX Re-enters Cycle

Caption: Simplified catalytic cycle for the CBS asymmetric reduction of a ketone.

Detailed Step-by-Step Protocol

Step 1: Asymmetric Reduction of 2-Chloroacetophenone

  • Setup: In a flame-dried reactor under a nitrogen atmosphere, dissolve the (R)-CBS catalyst (typically 1-5 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C.

  • Borane Addition: Slowly add a borane solution (e.g., BH₃·THF complex) to the catalyst solution and stir for 15 minutes to allow for complex formation.

  • Ketone Addition: Add a solution of 2-chloroacetophenone in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction & Quench: Stir for several hours until the reaction is complete (monitored by TLC/HPLC). Carefully quench the reaction by the slow, dropwise addition of methanol, followed by dilute HCl.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude (R)-2-chloro-1-phenylethanol.

Step 2: Amination

  • Setup: Dissolve the crude chloro-alcohol from Step 1 in methanol.

  • Reaction: Add a large excess of concentrated ammonium hydroxide (30%) to the solution.[4] Seal the vessel and stir at room temperature for 2-3 days.

  • Isolation: Evaporate the methanol and excess ammonia under reduced pressure. The remaining aqueous solution contains the free amino alcohol.

Step 3: Salt Formation and Purification

  • Acidification: Cool the aqueous solution and adjust the pH to acidic with a solution of HCl in isopropanol.

  • Crystallization: Concentrate the solution. The hydrochloride salt will precipitate. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol.

  • Drying: Filter the purified crystals and dry under vacuum to obtain the final product.

Part 4: Data Summary and Quality Control

Process validation requires rigorous analysis at each stage. The most critical parameter for the final product is the enantiomeric excess (ee), which quantifies the chiral purity.

Analytical Methods:

  • Enantiomeric Excess (ee): Determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).

  • Chemical Purity: Assessed by standard HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Physical Properties: Melting point and optical rotation are measured to confirm the correct enantiomer and purity.

Comparison of Large-Scale Synthesis Protocols
ParameterNoyori Asymmetric HydrogenationCBS Asymmetric Reduction
Precursor N-Protected 2-aminoacetophenone2-Haloacetophenone
Reductant Hydrogen Gas (H₂)Borane (BH₃)
Typical ee% >98%[4]93-97%[2][4]
Key Advantages Very high enantioselectivity; uses clean reductant; well-established for industrial scale.Avoids high-pressure hydrogenation; rapid reaction times; highly effective catalyst.
Scale-Up Considerations Requires high-pressure reactor; catalyst can be sensitive to air and moisture.Borane reagents are pyrophoric and require careful handling; catalyst cost can be a factor.

References

Application Note: Chiral Analysis of (R)-(-)-2-Amino-1-phenylethanol via GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-2-Amino-1-phenylethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a key determinant of the final product's efficacy and safety. Gas chromatography (GC) offers a high-resolution technique for chiral analysis, but the inherent polarity and low volatility of amino alcohols necessitate a derivatization step to ensure successful chromatographic separation and detection. This application note provides a comprehensive guide to the derivatization of (R)-(-)-2-amino-1-phenylethanol for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind derivatization, present a detailed protocol using trifluoroacetic anhydride (TFAA), and outline the optimized GC-MS conditions for the analysis of the resulting derivative.

Introduction: The "Why" of Derivatization

Direct GC analysis of polar, non-volatile compounds like (R)-(-)-2-amino-1-phenylethanol is fraught with challenges, including poor peak shape, thermal decomposition in the injector, and strong adsorption to the stationary phase.[1] Derivatization addresses these issues by chemically modifying the analyte to increase its volatility and thermal stability.[2][3] This is achieved by replacing the active hydrogens on the amino (-NH₂) and hydroxyl (-OH) functional groups with nonpolar moieties.

For the analysis of (R)-(-)-2-amino-1-phenylethanol, we will focus on acylation using Trifluoroacetic Anhydride (TFAA). This reagent reacts with both the amino and hydroxyl groups to form stable, volatile trifluoroacetyl derivatives.[4] The resulting N,O-bis(trifluoroacetyl)-2-amino-1-phenylethanol is significantly more amenable to GC analysis. The fluorine atoms in the derivative also enhance its detectability, particularly with an electron capture detector (ECD), though it is also well-suited for mass spectrometry (MS).[5]

Derivatization Chemistry: The Acylation of (R)-(-)-2-Amino-1-phenylethanol with TFAA

The derivatization reaction involves the nucleophilic attack of the amino and hydroxyl groups of (R)-(-)-2-amino-1-phenylethanol on the carbonyl carbons of trifluoroacetic anhydride. This results in the formation of two amide and ester linkages, respectively, and the release of trifluoroacetic acid as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base catalyst such as triethylamine (TEA) or trimethylamine (TMA) is often employed.[4]

Derivatization_Workflow start Start: Sample Weighing dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base Catalyst (TEA or TMA) dissolve->add_base add_tfaa Add Derivatizing Agent (TFAA) add_base->add_tfaa vortex_heat Vortex and Heat (60°C for 30 min) add_tfaa->vortex_heat cool Cool to Room Temperature vortex_heat->cool evaporate Evaporate Solvent (Optional, under N2) cool->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analyze Inject into GC-MS reconstitute->analyze

References

(r)-(-)-2-Amino-1-phenylethanol hcl as a precursor for oxazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: (R)-(-)-2-Amino-1-phenylethanol HCl as a Precursor for Chiral Oxazoline Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Oxazolines

Oxazolines, specifically 2-oxazolines, are a privileged class of five-membered heterocyclic compounds. Their true value in modern chemistry is most profoundly realized when they are synthesized in an enantiomerically pure form. Chiral oxazolines are cornerstones of asymmetric catalysis, frequently incorporated into highly effective ligands such as BOX (bis(oxazoline)) and PHOX (phosphinooxazoline) ligands.[1][2][3] These ligands are instrumental in a multitude of stereoselective transformations, including hydrogenations, Diels-Alder reactions, and conjugate additions, enabling the precise synthesis of chiral molecules critical to the pharmaceutical and fine chemical industries.[2][4]

(R)-(-)-2-Amino-1-phenylethanol, a chiral β-amino alcohol, serves as an exemplary and readily available starting material for accessing a wide array of these valuable chiral oxazolines.[5][6] Its defined stereochemistry at the 1-position allows for the direct transfer of chirality into the final oxazoline product, making it a highly strategic precursor. This guide provides a detailed exploration of the synthetic methodologies to convert (R)-(-)-2-Amino-1-phenylethanol hydrochloride into various chiral oxazolines, emphasizing the mechanistic rationale behind the protocols and ensuring scientific rigor.

Pre-synthesis Considerations: Safety and Starting Material Preparation

Hazard Identification and Safe Handling

As a Senior Application Scientist, it is my duty to emphasize that safety is the bedrock of successful experimentation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • (R)-(-)-2-Amino-1-phenylethanol and its HCl Salt: The hydrochloride salt is the common commercial form.[7] The free base is a crystalline solid.[8] Both forms can cause severe skin and eye irritation or burns.[8][9] Inhalation may cause respiratory tract irritation.[9][10] Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11]

  • Reagents for Cyclization: Many reagents used in oxazoline synthesis, such as thionyl chloride (SOCl₂), triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD), are toxic, corrosive, or moisture-sensitive. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Anhydrous solvents are frequently required, as oxazolines can be susceptible to hydrolysis.[12] Use appropriate techniques for handling and dispensing dry solvents.

Table 1: Hazard Summary for Key Reagents

CompoundCAS NumberKey HazardsRecommended PPE
This compound18867-43-1Skin/eye irritant, potentially harmful if swallowed or inhaled.[10]Gloves, safety goggles, lab coat.[10]
(R)-(-)-2-Amino-1-phenylethanol2549-14-6Causes severe skin burns and eye damage.[8]Gloves, safety goggles, lab coat.[8]
Triphenylphosphine (PPh₃)603-35-0Harmful if swallowed, skin/eye/respiratory irritant.Gloves, safety goggles, lab coat, respirator if dusting occurs.
Diethyl Azodicarboxylate (DEAD)1972-28-7Toxic, shock-sensitive (potential explosive), lachrymator.Gloves, safety goggles, lab coat, blast shield recommended.
Thionyl Chloride (SOCl₂)7719-09-7Severe skin burns and eye damage, reacts violently with water.Heavy-duty gloves, face shield, lab coat, work in a certified chemical fume hood.
Liberation of the Free Amine: A Critical First Step

The starting material is the hydrochloride salt, wherein the amino group is protonated. For this nucleophilic group to participate in the reaction, it must first be deprotonated to the free amine. This is a non-negotiable prerequisite for the subsequent acylation or cyclization steps.

Protocol 2.2.1: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 eq) in a biphasic system of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Neutralization: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃), until the aqueous layer is basic (pH > 9).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, (R)-(-)-2-Amino-1-phenylethanol, typically as a white crystalline solid.[8] Use this material immediately in the next step.

Synthetic Pathways to Chiral Oxazolines

There are several robust methods for the cyclization of β-amino alcohols. The choice of method often depends on the nature of the desired substituent at the 2-position of the oxazoline ring, substrate tolerance, and scale.

G cluster_precursor Precursor Preparation cluster_synthesis Oxazoline Synthesis Pathways Precursor_HCl This compound Free_Base (R)-(-)-2-Amino-1-phenylethanol (Free Base) Precursor_HCl->Free_Base Base (e.g., NaOH) Amide N-Acyl Intermediate Free_Base->Amide R-COOH / Acyl Chloride Oxazoline (4R)-4-Phenyl-2-substituted-oxazoline Free_Base->Oxazoline Nitrile Route (ZnCl₂) Free_Base->Oxazoline Aldehyde Route (Oxidation) Amide->Oxazoline Cyclodehydration (e.g., Appel, SOCl₂) Amide->Oxazoline Intramolecular Mitsunobu Nitrile R-CN Nitrile->Oxazoline Aldehyde R-CHO Aldehyde->Oxazoline

Caption: General workflows for oxazoline synthesis from the amino alcohol precursor.

The Two-Step Carboxylic Acid Route (Amide Formation & Cyclization)

This is the most conventional and versatile approach. It involves the acylation of the amino group followed by a separate cyclodehydration step.[12][13] This method allows for the introduction of a vast array of substituents (R-groups) from commercially available carboxylic acids.

Mechanism Insight: The initial acylation forms a stable β-hydroxy amide intermediate. The subsequent cyclization requires activation of the hydroxyl group to transform it into a good leaving group, which is then displaced by the amide oxygen in an intramolecular Sₙ2 reaction.

Protocol 3.1.1: Synthesis of (4R)-2,4-Diphenyloxazoline via Appel Reaction Cyclization

Part A: Amide Formation

  • Activation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.05 eq) in anhydrous Dichloromethane (DCM). Add oxalyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1 hour.

  • Acylation: In a separate flask, dissolve the freshly prepared (R)-(-)-2-Amino-1-phenylethanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the activated acyl chloride solution dropwise. Stir at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude N-((R)-2-hydroxy-2-phenylethyl)benzamide. This can be purified by chromatography or used directly.

Part B: Appel Reaction for Cyclodehydration Causality: The Appel reaction converts the hydroxyl group into an excellent leaving group (oxyphosphonium salt) in situ under mild, neutral conditions, which facilitates the intramolecular cyclization.[12][14] The reaction proceeds with inversion of configuration at the reacting carbon, though in this intramolecular case, it drives the ring closure.[14][15]

  • Setup: In a flame-dried flask under N₂, dissolve the crude β-hydroxy amide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add carbon tetrachloride (CCl₄) (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC. The reaction is typically complete in 2-4 hours.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The major byproduct is triphenylphosphine oxide, which can be challenging to remove.[16] Purification is typically achieved by column chromatography on silica gel.

The Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving cyclodehydration with a net inversion of stereochemistry at the alcohol center.[16][17][18] For the cyclization of an N-acyl derivative of (R)-(-)-2-Amino-1-phenylethanol, this stereochemical course is crucial for the ring-closing step.

Mechanism Insight: Triphenylphosphine and DEAD (or DIAD) react to form a phosphonium salt.[18] The alcohol attacks this species, forming an oxyphosphonium intermediate, activating the hydroxyl as a good leaving group. The amide nitrogen, acting as the intramolecular nucleophile, then attacks the carbon bearing the leaving group to form the oxazoline ring.[18]

Mitsunobu PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt] Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium [R-O-P⁺Ph₃] Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium HydroxyAmide N-Acyl Intermediate (R-OH) HydroxyAmide->Alkoxyphosphonium attacks Oxazoline Oxazoline Product Alkoxyphosphonium->Oxazoline Intramolecular Sₙ2 attack Byproducts Ph₃P=O + DEAD-H₂ Alkoxyphosphonium->Byproducts

Caption: Simplified mechanism of the intramolecular Mitsunobu reaction for oxazoline formation.

Protocol 3.2.1: Mitsunobu Cyclization of N-((R)-2-hydroxy-2-phenylethyl)benzamide

  • Setup: Dissolve the N-acyl intermediate (from Protocol 3.1.1, Part A) (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via syringe. Caution: DEAD is toxic and potentially explosive.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazine byproduct.[16] Purification via column chromatography on silica gel is required to isolate the pure oxazoline.

The Direct Nitrile Route

This method provides a more atom-economical, one-step synthesis of 2-substituted oxazolines directly from a nitrile and the amino alcohol, often catalyzed by a Lewis acid like Zinc Chloride (ZnCl₂).[12][19]

Mechanism Insight: The reaction is thought to proceed similarly to the Pinner reaction, where the nitrile is activated by the Lewis acid, making it susceptible to nucleophilic attack by the amino group of the amino alcohol. This forms an intermediate amidine, which then undergoes intramolecular cyclization to yield the oxazoline.[12]

Protocol 3.3.1: Synthesis of (4R)-2,4-Diphenyloxazoline from Benzonitrile

  • Setup: To a flame-dried flask, add anhydrous Zinc Chloride (ZnCl₂) (0.2 eq). Heat under vacuum and cool under an inert atmosphere.

  • Reagents: Add anhydrous chlorobenzene as the solvent, followed by benzonitrile (1.0 eq) and the freshly prepared (R)-(-)-2-Amino-1-phenylethanol (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 132 °C) under an inert atmosphere for 24-48 hours. Monitor by GC-MS or TLC.

  • Work-up: Cool the reaction mixture and quench with an aqueous solution of Rochelle's salt (potassium sodium tartrate) or EDTA to complex the zinc salts.

  • Extraction and Purification: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Summary of Synthetic Methodologies

Table 2: Comparison of Oxazoline Synthesis Protocols

MethodKey ReagentsConditionsAdvantagesDisadvantages
Two-Step: Appel Cyclization Carboxylic Acid, SOCl₂, PPh₃, CCl₄0 °C to RefluxVersatile for various R-groups, mild cyclization conditions.[12]Two steps, stoichiometric phosphine oxide byproduct is difficult to remove.[1][16] Use of CCl₄ is restricted.[12]
Two-Step: Mitsunobu Cyclization Carboxylic Acid, PPh₃, DEAD/DIAD0 °C to RTVery mild conditions, high yields.[16][17]Stoichiometric byproducts require chromatography, DEAD is hazardous.[20]
Direct Nitrile Route Nitrile, ZnCl₂High Temp (Refluxing Chlorobenzene)One step, atom-economical.[12]Requires high temperatures, limited to available nitriles, harsh conditions for some functional groups.[1]

Conclusion

This compound is a versatile and valuable chiral precursor for the synthesis of enantiomerically pure oxazolines. The selection of the synthetic route—be it a two-step acylation/cyclization via Appel or Mitsunobu conditions, or a direct reaction with a nitrile—should be guided by the desired 2-substituent, the scale of the reaction, and the functional group tolerance of the substrate. By understanding the underlying mechanisms and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this precursor to construct the chiral ligands and building blocks essential for advancing asymmetric synthesis and drug discovery.

References

Application Note: High-Purity Crystallization of (r)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is a vital chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its specific stereochemistry is often essential for therapeutic efficacy, making the isolation of the pure (R)-enantiomer a critical manufacturing step. Crystallization stands as the most robust and widely implemented purification method in the pharmaceutical industry, capable of delivering active pharmaceutical ingredients (APIs) with high chemical and enantiomeric purity, and with desired physical properties suitable for downstream formulation.[3][4][5]

This guide provides an in-depth exploration of the principles and techniques for the crystallization of (r)-(-)-2-Amino-1-phenylethanol HCl. It moves beyond simple procedural lists to explain the underlying scientific rationale, empowering researchers and drug development professionals to design and optimize robust, scalable, and reproducible crystallization processes.

Section 1: The Scientific Foundation of Crystallization

Crystallization is a thermodynamically driven phase transition where a solute in a liquid solution forms a highly ordered solid crystal lattice.[6] The entire process is governed by the principle of supersaturation , the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[4][6] Achieving and controlling supersaturation is the cornerstone of any crystallization process.

The journey from a clear solution to a crystalline solid involves two fundamental kinetic steps:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) at high supersaturation or be induced by external factors like seed crystals (heterogeneous nucleation).[4][7] For industrial processes, heterogeneous nucleation via seeding is strongly preferred as it provides control over the final crystal form and size.[3]

  • Crystal Growth: The subsequent addition of solute molecules from the supersaturated solution onto the existing nuclei, causing them to grow in size.[7] The rate of growth relative to the rate of nucleation is a key determinant of the final crystal size distribution (CSD).

A well-designed process balances these kinetics to favor crystal growth over excessive nucleation, preventing the formation of fine, difficult-to-filter particles and minimizing impurity incorporation.[4]

Section 2: Pre-Crystallization Strategy: Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization process.[6] An ideal solvent system for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures (for cooling crystallization).

  • The existence of a miscible anti-solvent in which the compound is sparingly soluble (for anti-solvent crystallization).

  • Formation of a stable, desired crystalline form (polymorph).

  • Non-reactivity with the solute.

  • Appropriate safety, environmental, and cost profiles.

As a hydrochloride salt of an amino alcohol, this compound is a polar, protic compound. This dictates its solubility behavior.

Table 1: Qualitative Solvent Selection Guide for this compound

Solvent ClassExample(s)Typical RoleRationale & Considerations
Protic Solvents Water, Ethanol, Methanol, Isopropanol (IPA)SolventThe hydroxyl and ammonium groups form strong hydrogen bonds with protic solvents, leading to good solubility. The solubility gradient with temperature is often steep in these solvents, making them excellent candidates for cooling crystallization.
Polar Aprotic Solvents Acetone, AcetonitrileAnti-Solvent / Co-SolventThese solvents are generally poorer solvents for hydrochloride salts compared to alcohols. They are frequently used as anti-solvents to reduce the solubility of the product in a more soluble medium, thereby inducing crystallization.[7][8]
Apolar Solvents Toluene, Heptane, DichloromethaneAnti-SolventThe compound is expected to be virtually insoluble in these solvents. They are effective as anti-solvents but their miscibility with the primary solvent must be confirmed. Dichloromethane has been noted in the literature for processing related compounds.[9]

Section 3: Detailed Crystallization Protocols

The following protocols are presented as robust starting points. Optimization of parameters such as concentration, cooling/addition rates, and seeding strategy is essential for achieving specific product attributes.

Protocol 3.1: Controlled Cooling Crystallization

This technique is the most common and is predicated on the decreasing solubility of the compound with a decrease in temperature.

Methodology:

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, charge this compound (1.0 part by weight) and the selected protic solvent (e.g., Isopropanol, 5-10 parts by volume).

  • Heating: Agitate the slurry and heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-75°C). Visually confirm that all solids have dissolved to form a clear solution.

  • Controlled Cooling: Initiate a slow, linear cooling ramp. A rate of 10-20°C per hour is a good starting point. Rationale: A controlled cooling rate maintains a low level of supersaturation, which favors crystal growth over nucleation, leading to larger, more uniform crystals with higher purity.[1][4]

  • Seeding (Recommended): Once the solution has cooled by 5-10°C from the dissolution temperature, add a small quantity (0.1-1.0% w/w) of previously characterized, high-purity seed crystals of this compound. Rationale: Seeding provides a template for crystal growth, ensuring the formation of the desired polymorphic form and providing excellent control over the crystallization process.[3]

  • Maturation: Continue the controlled cooling to the final temperature (e.g., 0-5°C). Hold the resulting slurry at this temperature with agitation for a minimum of 2-4 hours. Rationale: This "aging" or maturation period allows the system to reach equilibrium, maximizing the yield by allowing dissolved solute to crystallize.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel under vacuum).

  • Washing: Gently wash the filter cake with a small amount of cold anti-solvent (e.g., acetone or cold isopropanol) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Cooling_Crystallization_Workflow cluster_0 Liquid Phase cluster_1 Solid-Liquid Separation cluster_2 Solid Phase A Dissolution (API + Solvent + Heat) B Controlled Cooling (Generate Supersaturation) A->B C Seeding (Introduce Nuclei) B->C D Crystal Growth & Maturation C->D E Filtration D->E F Cake Washing (Remove Mother Liquor) E->F G Drying (Remove Solvents) F->G H Final Crystalline API G->H

Caption: Workflow for Controlled Cooling Crystallization.

Protocol 3.2: Anti-Solvent Crystallization

This method is ideal when the compound's solubility is not strongly dependent on temperature or when dealing with heat-sensitive materials. It involves adding a miscible liquid (the anti-solvent) in which the product is insoluble, reducing the overall solubility in the system.[10][11]

Methodology:

  • Dissolution: In a jacketed reactor, dissolve this compound (1.0 part by weight) in a minimal amount of a suitable solvent (e.g., Ethanol, 3-5 parts by volume) at a constant, moderate temperature (e.g., 25-30°C).

  • Anti-Solvent Addition: Begin the controlled addition of a miscible anti-solvent (e.g., Acetone or Toluene, 5-15 parts by volume) to the stirred solution. A slow, constant addition rate is critical. Rationale: Slow addition prevents the generation of high local supersaturation, which can cause "oiling out" (liquid-liquid phase separation) or uncontrolled nucleation of fine particles.[10]

  • Seeding (Recommended): Seeding can be performed just before the anti-solvent addition begins or once the solution becomes slightly turbid, indicating the onset of nucleation.

  • Maturation: After the anti-solvent addition is complete, continue to agitate the slurry at the set temperature for 2-4 hours to maximize yield.

  • Isolation, Washing & Drying: Follow steps 6-8 as described in the Cooling Crystallization protocol. The wash solvent should be the anti-solvent or a mixture rich in the anti-solvent.

Anti_Solvent_Crystallization Solution Solution (API in Solvent) Supersaturation Supersaturation (Driving Force) Solution->Supersaturation Mixing reduces overall solubility AntiSolvent Anti-Solvent (API is Insoluble) AntiSolvent->Supersaturation Crystals Pure Crystals Supersaturation->Crystals Induces Nucleation & Growth

Caption: Concept of Anti-Solvent Crystallization.

Section 4: Process Control and Characterization

Achieving a robust and reproducible crystallization requires more than a good protocol; it demands rigorous process control and product characterization.

Table 2: Key Process Parameters and Their Impact

ParameterImpact on Crystal AttributesRationale
Cooling / Anti-Solvent Addition Rate Crystal Size, Purity, YieldSlower rates generate lower supersaturation, favoring growth of larger, purer crystals. Faster rates can trap impurities and produce fine needles.[1][4]
Agitation Rate Crystal Size, HomogeneityAffects heat and mass transfer. Insufficient agitation can lead to non-uniform supersaturation. Excessive agitation can cause secondary nucleation or crystal breakage (attrition).
Seeding Strategy Polymorph Control, Reproducibility, CSDSeeding ensures the desired crystal form is produced consistently and helps control the final particle size by providing a defined number of growth sites.[3]
Final Isolation Temperature YieldLower temperatures generally correspond to lower solubility and therefore higher theoretical yield. This must be balanced against practical considerations like increased viscosity.
Post-Crystallization Analysis (Self-Validation)

To confirm the success of the crystallization, the final product must be analyzed to verify its identity, purity, and solid-state form.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) to quantify chemical impurities.

  • Enantiomeric Purity: Chiral HPLC to confirm the enantiomeric excess (ee%) of the (R)-enantiomer.

  • Identity: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the molecular structure.

  • Crystalline Form (Polymorph): Powder X-Ray Diffraction (PXRD) provides a unique fingerprint for the crystal lattice. Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions.

Section 5: Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out / Phase Separation Supersaturation is too high; solvent/anti-solvent choice is poor.Decrease cooling/anti-solvent addition rate; increase temperature; use a more effective anti-solvent or a solvent mixture.
Formation of Fine Needles Rapid, uncontrolled nucleation due to high supersaturation.Slow down the cooling/anti-solvent addition rate; implement a robust seeding protocol; reduce the initial concentration.
Poor Yield Final temperature is too high; insufficient maturation time; product is too soluble in the wash solvent.Decrease the final isolation temperature; increase the slurry maturation time; use a minimal amount of a cold anti-solvent for the wash.
Incorrect Polymorph Formed Uncontrolled nucleation; incorrect seed material; solvent-mediated transformation.Strictly control supersaturation; always use seed crystals of the desired form; analyze the solid form at each stage of development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-2-Amino-1-phenylethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and ultimately improve the yield and enantiopurity of this critical chiral building block. (R)-(-)-2-Amino-1-phenylethanol is a vital intermediate in the synthesis of numerous pharmaceutical agents, and achieving high stereochemical purity is paramount for its application.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues leading to suboptimal outcomes.

Section 1: Understanding the Synthetic Landscape

The successful synthesis of enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol HCl hinges on controlling the stereochemistry at the carbinol center.[1] The primary strategies can be broadly categorized into three main approaches: asymmetric reduction of a prochiral ketone, biocatalytic methods, and classical resolution.

Synthetic StrategyStarting MaterialKey Reagents / CatalystsTypical YieldTypical Ee%ProsCons
Asymmetric Reduction 2-Aminoacetophenone derivative (e.g., 2-chloroacetophenone)Chiral catalyst (e.g., Ru-BINAP, Oxazaborolidine), H₂ or Borane (BH₃) sourceGood to Excellent93-98%[3][4]High efficiency, predictable stereochemistry, well-established methods.[4][5]Requires specialized catalysts, sensitive to air and moisture, may require high pressure.
Biocatalytic Methods 2-Aminoacetophenone or L-PhenylalanineWhole-cell microorganisms (yeast, bacteria) or isolated enzymes (dehydrogenases, oxidases).[6][7]Good to Excellent>99%[7]Environmentally friendly, exceptional stereoselectivity, mild reaction conditions.Can require specific microbial strains or enzymes, potential for lower substrate loading.
Classical Resolution Racemic 2-Amino-1-phenylethanolChiral resolving agent (e.g., di-O-toluoyltartaric acid, dehydroabietic acid).[4][6]Max 50% (per enantiomer)>99%High enantiopurity achievable, straightforward concept.Inherently limited to 50% yield, requires stoichiometric amounts of expensive resolving agents.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is critically low. What are the common causes and how can I fix them?

Low yield is a multifaceted problem that can arise from incomplete reactions, competing side reactions, or losses during product isolation.

A1: Incomplete Reaction

  • Diagnosis: The primary tool for diagnosing an incomplete reaction is chromatographic monitoring (TLC or LC-MS). If a significant amount of starting material is observed after the expected reaction time, the conversion is incomplete.

  • Solution:

    • Reagent Purity: Verify the purity of your starting materials and reagents. Prochiral ketones like 2-chloroacetophenone and borane sources are particularly sensitive to moisture.[8]

    • Temperature & Time: Ensure the reaction is conducted at the optimal temperature. For many asymmetric reductions, low temperatures (-20 °C to 0 °C) are crucial for selectivity, but may require longer reaction times. Monitor the reaction until the starting material is consumed.

    • Stoichiometry: Precise measurement of reactants is essential. For catalytic reactions, ensure the correct catalyst loading is used. An insufficient amount will slow the reaction, while an excess can sometimes lead to side reactions.

A2: Competing Side Reactions

  • Diagnosis: The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. For instance, in syntheses starting from 2-phenyloxirane, the formation of the 1-amino-2-phenylethanol regioisomer is a known issue that is difficult to separate.[9]

  • Solution:

    • Temperature Control: Exothermic reactions can lead to byproduct formation. Slow, dropwise addition of reagents to a cooled solution is a critical strategy to maintain temperature control and minimize side reactions like dimerization or polymerization.[8]

    • Inert Atmosphere: Many of the catalysts and reagents used (especially boranes and organometallics) are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent degradation and unwanted side reactions.[8][10]

A3: Loss During Work-up and Purification

  • Diagnosis: A significant discrepancy between the crude and final isolated yield points to losses during purification.

  • Solution:

    • Extraction: Ensure the pH of the aqueous layer is correctly adjusted to ensure your product is in the organic phase (as the free base) or aqueous phase (as the salt), depending on the extraction strategy.

    • Crystallization: The final step of forming the hydrochloride salt is a powerful purification technique.[1] To maximize recovery:

      • Solvent Choice: Select a solvent system where the HCl salt has high solubility at elevated temperatures but low solubility at room or cold temperatures.

      • Cooling Rate: Allow the solution to cool slowly. Crash cooling often traps impurities and leads to smaller crystals that are harder to filter.

      • Washing: Wash the filtered crystals with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.[11]

G start Low Overall Yield Detected check_conversion Monitor Reaction (TLC/LC-MS). Is starting material present? start->check_conversion check_byproducts Analyze crude product. Are there significant byproducts? check_conversion->check_byproducts No incomplete_reaction Incomplete Reaction: - Verify reagent purity/dryness. - Optimize temp & time. - Check stoichiometry. check_conversion->incomplete_reaction Yes check_workup Compare crude vs. final mass. Is recovery from purification low? check_byproducts->check_workup No side_reactions Side Reactions: - Improve temperature control. - Use inert atmosphere. - Check for isomeric byproducts. check_byproducts->side_reactions Yes end Yield Optimized check_workup->end No workup_loss Work-up/Purification Loss: - Optimize extraction pH. - Refine crystallization solvent/cooling. - Wash crystals with cold solvent. check_workup->workup_loss Yes incomplete_reaction->end side_reactions->end workup_loss->end

Caption: Troubleshooting decision tree for diagnosing low yield.

Question 2: The enantiomeric excess (ee%) of my product is below the desired >98%. How can I improve it?

Achieving high enantiomeric excess is the central challenge of this synthesis.[1]

A1: Catalyst and Reaction Conditions

  • The Catalyst is Key: The choice and quality of the chiral catalyst are paramount. For Noyori-type hydrogenations, the Ru-BINAP catalyst is a standard choice.[3][12] For CBS reductions, the chiral oxazaborolidine catalyst dictates the stereochemical outcome.[4][5] Ensure the catalyst is sourced from a reputable supplier and handled under an inert atmosphere to prevent decomposition.

  • Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee%.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Use the solvent system specified in a validated procedure.

A2: Purification to Enhance Enantiomeric Purity

  • Recrystallization: If the ee% of the crude product is moderately high (e.g., 90-95%), it can often be upgraded to >99% by careful recrystallization. The crystal lattice of a nearly enantiopure compound may exclude the minor enantiomer, enriching the mother liquor with it.

  • Diastereomeric Salt Resolution: A classic but effective method involves reacting the enantiomerically enriched but not pure free base with a chiral acid (like di-O-toluoyltartaric acid) to form diastereomeric salts.[4] These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure enantiomer of the amino alcohol.

Question 3: I'm using the asymmetric reduction of 2-chloroacetophenone. Can you provide a reliable protocol?

This is one of the most common and effective routes.[3][4][13] The strategy involves two key steps: the enantioselective reduction of the ketone to a chiral chlorohydrin, followed by amination.

G ketone 2-Chloroacetophenone reduction Asymmetric Reduction (e.g., CBS Catalyst, BH3) ketone->reduction chlorohydrin (R)-2-Chloro-1-phenylethanol reduction->chlorohydrin amination Amination (NH4OH) chlorohydrin->amination amino_alcohol (R)-2-Amino-1-phenylethanol amination->amino_alcohol salt_formation Salt Formation (HCl) amino_alcohol->salt_formation final_product (R)-(-)-2-Amino-1- phenylethanol HCl salt_formation->final_product

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Reactions with (R)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-amino-1-phenylethanol in asymmetric synthesis. This guide is designed to provide in-depth, practical solutions to a common yet complex challenge: achieving high enantiomeric excess (ee). My aim is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to help you diagnose and resolve issues in your stereoselective reactions.

(R)-(-)-2-amino-1-phenylethanol is a valuable chiral building block, auxiliary, and precursor to highly effective catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions.[1][2] However, its successful application hinges on meticulous control over reaction parameters. Low enantioselectivity is often a symptom of underlying issues that can be systematically addressed.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.

Section 1: Purity and Handling of the Chiral Amino Alcohol

Question 1: I'm getting inconsistent results and lower-than-expected ee. Could the (R)-(-)-2-amino-1-phenylethanol itself be the problem?

Answer: Absolutely. The chemical and, most importantly, the enantiomeric purity of your starting amino alcohol is the bedrock of your asymmetric reaction.[3]

  • Causality: The desired reaction pathway is catalyzed by or directed by the (R)-enantiomer. Any contamination with the (S)-enantiomer will catalyze the formation of the undesired product enantiomer, directly reducing the final ee value. Commercial batches can have varying purity levels.[4] Furthermore, this amino alcohol is hygroscopic and sensitive to air, which can lead to degradation over time.[4]

  • Troubleshooting Steps:

    • Verify Enantiomeric Purity: Do not rely solely on the label. Verify the enantiomeric purity of your commercial stock using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing a small sample with a chiral agent like Mosher's acid chloride and analyzing by ¹H NMR.

    • Chemical Purity Check: Run a standard ¹H NMR and/or melting point analysis. The melting point should be sharp, around 61°C.[4] Impurities can interfere with catalyst formation or the primary reaction.

    • Purification Protocol: If purity is suspect, recrystallization is highly effective. A common procedure involves dissolving the material in a minimal amount of hot toluene and then adding hexane until turbidity is observed, followed by slow cooling to induce crystallization.

    • Proper Storage: Always store (R)-(-)-2-amino-1-phenylethanol under an inert atmosphere (argon or nitrogen), tightly sealed, and in a desiccator or dry box to protect it from moisture and air.

Section 2: Catalyst Formation and Integrity (Focus on Oxazaborolidine Catalysts for Ketone Reduction)

(R)-(-)-2-amino-1-phenylethanol is a common precursor for in-situ generated oxazaborolidine catalysts used in the asymmetric reduction of ketones.[5] Problems in this preparatory step are a frequent source of poor enantioselectivity.

Question 2: My CBS reduction is giving poor ee. How can I be sure my catalyst is forming correctly and is active?

Answer: Incomplete formation or degradation of the oxazaborolidine catalyst is a primary culprit for low ee in CBS reductions.[1] The reaction between the amino alcohol and the borane source (e.g., BH₃·THF or BH₃·SMe₂) must be driven to completion to generate the active catalytic species.[3]

  • Causality: The high enantioselectivity of the CBS reduction relies on a well-defined, sterically constrained transition state involving the ketone, the borane, and the chiral oxazaborolidine catalyst.[1][2] If the catalyst is not fully formed, the reduction can proceed through a non-catalyzed or background pathway, which is non-selective and produces a racemic mixture of the alcohol product, thereby eroding the ee.[6]

  • Troubleshooting Workflow:

    G cluster_0 Catalyst Formation Troubleshooting start Low ee Observed check_reagents Verify Reagent Quality: - (R)-(-)-2-amino-1-phenylethanol purity - Anhydrous borane source (titrate) - Dry, fresh solvent (THF) start->check_reagents check_conditions Review Formation Conditions: - Stoichiometry (amino alcohol:borane) - Formation time and temperature check_reagents->check_conditions in_situ_vs_preformed Consider Pre-formed Catalyst? check_conditions->in_situ_vs_preformed optimize_insitu Optimize In-Situ Protocol: - Increase formation time (e.g., 15-30 min) - Confirm complete H₂ evolution in_situ_vs_preformed->optimize_insitu No use_preformed Use Stable, Pre-formed Catalyst (e.g., B-methylated CBS) in_situ_vs_preformed->use_preformed Yes re_evaluate Re-run Reaction & Analyze ee optimize_insitu->re_evaluate use_preformed->re_evaluate

    Caption: Troubleshooting logic for catalyst formation.

  • Detailed Protocol for In-Situ Catalyst Formation:

    • Glassware & Atmosphere: Ensure all glassware is rigorously oven- or flame-dried. Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.

    • Reagents: Use freshly distilled, anhydrous THF. The borane solution (BH₃·THF or BH₃·SMe₂) should be fresh or recently titrated to confirm its molarity.

    • Formation: In a flask under inert gas, dissolve the (R)-(-)-2-amino-1-phenylethanol (e.g., 0.1 mmol, 10 mol%) in anhydrous THF. Add the borane source (e.g., 0.1 mmol of BH₃·THF) dropwise at room temperature. You should observe hydrogen gas evolution.

    • Stirring: Stir the resulting solution at room temperature for at least 15-30 minutes to ensure the complete formation of the oxazaborolidine ring before proceeding.

    • Cooling & Addition: Cool the freshly prepared catalyst solution to the desired reaction temperature before adding the ketone substrate.

Section 3: Reaction Parameters

Even with a pure auxiliary and a correctly formed catalyst, the reaction conditions play a decisive role in the stereochemical outcome.

Question 3: I've confirmed my reagents are pure, but my ee is still low. What reaction parameters should I investigate?

Answer: The key parameters to optimize are temperature, solvent, and stoichiometry. These factors directly influence the energy difference (ΔΔG‡) between the diastereomeric transition states that lead to the R and S products. A larger energy difference results in higher enantioselectivity.[7]

  • Temperature:

    • Causality: In most cases, asymmetric inductions are enthalpically driven. Lowering the reaction temperature generally increases the energy difference between the competing transition states, leading to higher enantiomeric excess.[7][8] However, there are rare, entropically controlled reactions where lowering the temperature can be detrimental.[7][9] For the vast majority of applications with this amino alcohol, lower is better.

    • Actionable Advice: If you are running your reaction at 0°C or room temperature, try lowering it to -20°C, -44°C, or even -78°C (dry ice/acetone bath).[9][10] Be aware that reaction rates will decrease significantly, so you may need to extend the reaction time. The optimal temperature is often a trade-off between selectivity and reaction rate.[6]

  • Solvent:

    • Causality: The solvent can influence the solubility of reagents, the aggregation state of catalysts, and the stabilization of transition states through solvation effects. A change in solvent can alter the conformation of the catalyst-substrate complex, directly impacting stereoselectivity.[11] For instance, coordinating solvents like THF are often required for CBS reductions, while less polar solvents like dichloromethane or toluene might be optimal for other applications.[12]

    • Actionable Advice: If using THF, ensure it is anhydrous. Consider screening other anhydrous solvents such as dichloromethane (DCM), toluene, or diethyl ether, depending on the specific reaction. The choice of solvent can sometimes dramatically alter the ee.

  • Stoichiometry and Catalyst Loading:

    • Causality: Incorrect stoichiometry can lead to side reactions or an increase in the non-catalyzed background reaction. For catalyzed reactions, using too little catalyst can make the background reaction more competitive, lowering the ee. Conversely, in some cases, high catalyst loading can lead to catalyst aggregation, which may also decrease enantioselectivity.

    • Actionable Advice: Carefully verify the stoichiometry of all reagents. For catalyzed reactions, perform a loading screen (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal catalyst concentration for your specific substrate.[5]

Troubleshooting Summary Table:

Observed Issue Potential Root Cause Recommended Action(s)
Low ee (<80%) 1. Impure Chiral Auxiliary: Contamination with the (S)-enantiomer.1a. Verify ee of (R)-(-)-2-amino-1-phenylethanol via chiral HPLC. 1b. Recrystallize the amino alcohol.
2. Catalyst Integrity: Incomplete formation or degradation of the active catalyst (e.g., oxazaborolidine).2a. Ensure all reagents (borane, solvents) are anhydrous.[1] 2b. Increase catalyst pre-formation time. 2c. Use a fresh, high-quality borane source.
3. Suboptimal Temperature: Reaction temperature is too high.3a. Lower the reaction temperature systematically (e.g., 0°C → -20°C → -78°C).[3] 3b. Monitor internal reaction temperature carefully.
Inconsistent ee 1. Reagent/Solvent Quality: Variable water content or impurities.1a. Use freshly distilled/dried solvents for every run. 1b. Titrate organometallic reagents before each use.
2. Procedural Variations: Inconsistent timing for catalyst formation or additions.2a. Standardize all procedures, especially timing and addition rates.
Low Yield & Low ee 1. Inactive Catalyst: Catalyst not forming or being poisoned.1a. Address all points under "Catalyst Integrity". 1b. Ensure the substrate is pure and free of potential catalyst poisons (e.g., sulfur compounds).
2. Incorrect Stoichiometry: Insufficient reducing agent or incorrect catalyst loading.2a. Re-verify calculations and molarities of solutions. 2b. Use a slight excess of the borane reagent if applicable.[1]

Final Considerations: The Role of the Substrate

While this guide focuses on the chiral auxiliary, it is crucial to remember that the substrate itself plays a vital role. Sterically demanding substrates or those with functional groups that can coordinate to the catalyst can significantly influence the outcome. If, after optimizing all the parameters discussed above, the enantiomeric excess remains low, it may be necessary to consider modifications to the substrate (e.g., installing a different protecting group) or switching to a different chiral ligand or auxiliary system altogether.

References

Common impurities in commercial (r)-(-)-2-Amino-1-phenylethanol hcl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-(-)-2-Amino-1-phenylethanol hydrochloride (HCl). This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during its use, with a primary focus on the identification and control of impurities.

Introduction: The Significance of Purity

(R)-(-)-2-Amino-1-phenylethanol HCl is a vital chiral intermediate in the synthesis of numerous pharmaceuticals.[1][2] Its specific stereochemistry is often crucial for the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, ensuring the chemical and enantiomeric purity of this starting material is paramount to the success and reproducibility of your research and development efforts. Impurities can arise from the synthetic route, degradation, or storage, and their presence can lead to downstream reaction failures, the formation of undesired byproducts, and potential safety concerns in the final drug product.[3][]

This guide will equip you with the knowledge to anticipate, identify, and manage common impurities associated with commercial this compound.

Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in this compound, providing concise answers and directing you to more detailed information within this guide.

Q1: What is the most critical impurity I should be concerned about?

A1: The most critical impurity is the undesired enantiomer, (S)-(+)-2-Amino-1-phenylethanol . Due to the chiral nature of many biological targets, the presence of the (S)-(+)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even off-target toxicity in the final drug product.[3][5] Regulatory agencies have stringent requirements for controlling enantiomeric purity.[5][6]

Q2: What are the likely sources of impurities in my commercial batch?

A2: Impurities can originate from several sources:

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. Common synthetic routes include the asymmetric reduction of 2-aminoacetophenone or the aminolysis of styrene oxide, each with its own potential impurity profile.

  • Enantiomeric Impurities: As mentioned in Q1, this is the opposite enantiomer, which may be present due to incomplete stereoselectivity in the synthesis or resolution process.[1]

  • Degradation Products: These can form over time due to exposure to heat, light, moisture, or atmospheric oxygen.[7]

  • Residual Solvents and Reagents: Trace amounts of solvents or reagents used during synthesis and purification may remain.

Q3: I suspect my material has degraded. What are the likely degradation products?

A3: Phenylethanolamines can be susceptible to oxidation and other degradation pathways.[7][8] Forced degradation studies, which intentionally stress the material under conditions like high heat, humidity, acid/base hydrolysis, oxidation, and photolysis, are used to predict potential degradants.[9][10][11] For this compound, potential degradation could involve oxidation of the amino or hydroxyl group.

Q4: How can I test for these impurities in my lab?

A4: The primary analytical technique for assessing both chemical and enantiomeric purity is High-Performance Liquid Chromatography (HPLC) .[5][12] Specifically, chiral HPLC is essential for separating and quantifying the (S)-(+)-enantiomer.[5] Other methods like Gas Chromatography (GC) may be used for volatile impurities and residual solvents. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[12]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-solution framework for issues that may arise during the use of this compound, linking them to potential impurity-related causes.

Observed Problem Potential Cause Recommended Action
Inconsistent reaction yields or formation of unexpected byproducts. Presence of uncharacterized process-related impurities that interfere with your reaction chemistry.1. Request a detailed Certificate of Analysis (CoA) from your supplier. 2. Perform purity analysis using a validated HPLC method (see Analytical Protocols section). 3. Consider re-purification of the starting material if significant impurities are detected.
Low enantiomeric excess (ee) in your chiral synthesis product. The starting material may have a lower than specified enantiomeric purity, containing significant levels of the (S)-(+)-enantiomer.1. Verify the enantiomeric purity of the starting material using a validated chiral HPLC method. 2. Source material from a reputable supplier with stringent quality control for enantiomeric purity.
Discoloration (e.g., yellowing) of the material over time. This may indicate degradation, possibly due to oxidation or exposure to light.1. Store the material in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). 2. Store at recommended temperatures (cool and dry). 3. Re-test the purity of aged material before use.
Poor solubility or presence of particulates. Could be due to the presence of inorganic impurities or polymeric byproducts from degradation.1. Visually inspect the solution after dissolving. 2. Filter the solution before use in your reaction. 3. Consider analyzing the insoluble material to identify its nature.

Deep Dive: Common Impurities and Their Origins

Understanding the synthetic pathway of this compound is key to anticipating potential process-related impurities. Below are two common synthetic routes and their associated potential impurities.

Route 1: Asymmetric Reduction of 2-Aminoacetophenone

This is a prevalent method for producing the desired (R)-enantiomer.[1]

2-Aminoacetophenone 2-Aminoacetophenone (R)-(-)-2-Amino-1-phenylethanol (R)-(-)-2-Amino-1-phenylethanol 2-Aminoacetophenone->(R)-(-)-2-Amino-1-phenylethanol Asymmetric Reduction Chiral Catalyst, H2 Chiral Catalyst, H2 Final Product This compound (R)-(-)-2-Amino-1-phenylethanol->Final Product HCl HCl HCl->Final Product Salt Formation Styrene Oxide Styrene Oxide Racemic 2-Amino-1-phenylethanol Racemic 2-Amino-1-phenylethanol Styrene Oxide->Racemic 2-Amino-1-phenylethanol Aminolysis Ammonia Source Ammonia Source (R)-(-)-2-Amino-1-phenylethanol (R)-(-)-2-Amino-1-phenylethanol Racemic 2-Amino-1-phenylethanol->(R)-(-)-2-Amino-1-phenylethanol Separation Chiral Resolution Chiral Resolution Final Product This compound (R)-(-)-2-Amino-1-phenylethanol->Final Product HCl HCl HCl->Final Product Salt Formation

References

Technical Support Center: Synthesis of (R)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-2-Amino-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this critical enantioselective synthesis. Here, we delve into the causality behind experimental outcomes, offering practical solutions grounded in mechanistic understanding.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable steps to mitigate them.

Question 1: Why is my product yield unexpectedly low?

Low yields can often be attributed to several competing side reactions or suboptimal reaction conditions. A primary synthetic route to (R)-(-)-2-Amino-1-phenylethanol involves the asymmetric reduction of a precursor like 2-aminoacetophenone or its derivatives.

Possible Cause 1: Incomplete Reduction or Over-reduction

The reduction of the ketone functionality is the core transformation. Incomplete reaction leads to residual starting material, while over-reduction can lead to undesired byproducts.

  • Mechanistic Insight: Catalytic hydrogenation or borane-based reductions are common.[1] The catalyst's activity, hydrogen pressure, and reaction time are critical parameters. Over-reduction can lead to the formation of 1-phenylethanol if the amino group is not appropriately protected.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

    • Optimize Catalyst Loading: For catalytic hydrogenations (e.g., using a chiral Ru-complex), ensure the catalyst is active and used at the recommended loading.[2][3]

    • Control Stoichiometry of Reducing Agent: When using stoichiometric reducing agents like boranes with an oxazaborolidine catalyst (CBS reduction), precise control of the equivalents is crucial to prevent side reactions.[4]

Possible Cause 2: Byproduct Formation from Starting Materials

The purity of the 2-aminoacetophenone precursor is paramount. Side products from its synthesis can carry through and complicate the reduction step.

  • Mechanistic Insight: The synthesis of 2-aminoacetophenone via the Fries rearrangement of acetanilide can produce the isomeric 4-aminoacetophenone.[5] The reduction of 2-nitroacetophenone can sometimes lead to cyclized byproducts like 1-indolinone, especially with a palladium on carbon catalyst.[5]

  • Troubleshooting Steps:

    • Characterize Starting Material: Before proceeding with the reduction, thoroughly characterize the 2-aminoacetophenone precursor by NMR, GC-MS, or HPLC to ensure its purity.

    • Purify the Precursor: If significant impurities are detected, purify the precursor by column chromatography or recrystallization.[6]

Question 2: My final product shows poor enantiomeric excess (ee). What went wrong?

Achieving high enantioselectivity is the primary goal of this synthesis. A low ee indicates issues with the asymmetric catalyst or reaction conditions that promote racemization.

Possible Cause 1: Catalyst Deactivation or Improper Formation

The chiral catalyst is the cornerstone of the enantioselective reduction. Its effectiveness can be compromised by impurities or improper preparation.

  • Mechanistic Insight: Chiral oxazaborolidine catalysts, used in CBS reductions, are sensitive to moisture and oxygen.[4][7] Their in-situ generation requires anhydrous conditions. For transition metal catalysts, the chiral ligand's purity is critical for inducing asymmetry.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Catalyst/Ligand Purity: Use a fresh, high-purity catalyst or ligand. If preparing the catalyst in-situ, follow the procedure meticulously.[4]

    • Optimize Temperature: Temperature can significantly impact enantioselectivity. Lower temperatures often favor higher ee.[7]

Possible Cause 2: Racemization During Workup or Purification

The chiral center in 2-amino-1-phenylethanol can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures during purification.

  • Troubleshooting Steps:

    • Mild Workup Conditions: Use mild acids or bases for quenching and extraction. Saturated sodium bicarbonate solution is often a good choice for neutralization.[8]

    • Avoid High Temperatures: During solvent removal or distillation, use reduced pressure to keep temperatures low.

    • Appropriate Purification Method: Column chromatography on silica gel is a common purification method.[6] Stripping crystallization has also been shown to be an effective method for purifying the enantiomers.[9]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and provides insights based on established best practices.

What are the most critical parameters to control during the enantioselective reduction of 2-aminoacetophenone derivatives?

Several parameters are crucial for a successful and highly enantioselective synthesis:

ParameterImportanceRecommended Practice
Temperature Directly impacts enantioselectivity and reaction rate.Lower temperatures (-46 °C to 0 °C) often lead to higher enantiomeric excess.[7]
Solvent Can influence catalyst solubility, stability, and reactivity.Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used.[2][7]
Catalyst Purity & Handling The heart of the asymmetric induction.Use high-purity catalysts and handle them under an inert atmosphere to prevent deactivation.[7]
Purity of Starting Material Impurities can lead to side reactions and lower yields.Ensure the 2-aminoacetophenone precursor is free of isomers and other byproducts.[5]

How can I effectively remove the (S)-enantiomer impurity from my (R)-(-)-2-Amino-1-phenylethanol product?

If the enantiomeric excess of your final product is not satisfactory, several methods can be employed for chiral resolution:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic or enantioenriched amino alcohol with a chiral acid (e.g., di-O-toluoyltartaric acid) to form diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers, although this method is often more expensive and less scalable.

What are some alternative synthetic routes to (R)-(-)-2-Amino-1-phenylethanol?

While the asymmetric reduction of a ketone precursor is common, other routes exist:

  • From Chiral Precursors: Starting from a chiral building block like (R)-(-)-2-Bromo-1-phenylethanol allows for stereospecific nucleophilic substitution with an amine source.[10][11]

  • Biocatalytic Methods: Enzymatic cascades, for instance, using enzymes like L-threonine aldolase and L-tyrosine decarboxylase, can produce the desired amino alcohol with high enantiopurity.[12]

  • Ring-opening of Styrene Oxide: The regioselective and stereospecific ring-opening of enantiopure styrene oxide with an amine source is another viable strategy.[6]

Visualizing the Process: Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting the synthesis of (R)-(-)-2-Amino-1-phenylethanol.

G cluster_start Start: Synthesis of (R)-(-)-2-Amino-1-phenylethanol cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Paths cluster_yield_solutions Yield Solutions cluster_ee_solutions ee Solutions cluster_end Desired Outcome start Initiate Synthesis problem Analyze Product: - Yield - Purity (NMR, HPLC) - Enantiomeric Excess (ee) start->problem low_yield Low Yield? problem->low_yield Yield Issue low_ee Low ee? problem->low_ee ee Issue success High Yield & High ee of (R)-(-)-2-Amino-1-phenylethanol problem->success No Issues incomplete_rxn Incomplete Reaction: - Optimize reaction time - Check catalyst activity low_yield->incomplete_rxn over_reduction Over-reduction: - Adjust reducing agent stoichiometry low_yield->over_reduction start_material_purity Starting Material Impurity: - Purify precursor (e.g., 2-aminoacetophenone) low_yield->start_material_purity catalyst_issue Catalyst Problem: - Use fresh, pure catalyst - Ensure anhydrous conditions low_ee->catalyst_issue racemization Racemization: - Use mild workup conditions - Avoid high temperatures low_ee->racemization chiral_resolution Post-Synthesis Purification: - Diastereomeric salt crystallization low_ee->chiral_resolution incomplete_rxn->success over_reduction->success start_material_purity->success catalyst_issue->success racemization->success chiral_resolution->success

Caption: Troubleshooting workflow for the synthesis of (R)-(-)-2-Amino-1-phenylethanol.

References

Technical Support Center: (r)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (r)-(-)-2-Amino-1-phenylethanol HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and use, with a specific focus on the critical aspect of water removal. The hygroscopic nature of this chiral amine hydrochloride can significantly impact reaction outcomes, crystallization processes, and overall product purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the anhydrous state of your material, thereby safeguarding the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side product formation and reduced yields. For instance, in reactions involving organometallics or acyl chlorides, the presence of water can be detrimental. Furthermore, for crystallization and solid-state characterization, the presence of water can disrupt the crystal lattice or lead to the formation of hydrates, affecting the material's physical properties and analytical data. Studies have shown that water molecules can form bridges between the functional groups of phenylethanolamine derivatives, which can significantly alter their conformational stability[1][2].

Q2: How can I determine the water content in my sample of this compound?

A2: The gold standard for accurate water content determination is Karl Fischer titration . This method is highly specific to water and can provide precise quantitative results. Both volumetric and coulometric Karl Fischer titration can be used, with the latter being more suitable for very low water content[3][4]. For strongly basic amines, the pH of the Karl Fischer solution can be affected, potentially leading to inaccurate readings. It is advisable to use a buffered Karl Fischer reagent or to add a weak acid like benzoic or salicylic acid to the solvent before titration to maintain the optimal pH range[5][6]. Other methods like ¹H NMR spectroscopy can also be employed to estimate water content by integrating the water peak and comparing it to a known internal standard.

Q3: What are the primary methods for drying this compound?

A3: The most common and effective methods include:

  • Azeotropic distillation: This involves dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the azeotrope by distillation.

  • Vacuum drying: Heating the solid compound under reduced pressure allows for the removal of water at temperatures below its boiling point, which is ideal for thermally sensitive compounds.

  • Use of drying agents: While less common for the final drying of a solid product, drying agents can be used to dry a solution of the compound before crystallization or removal of the solvent.

II. Troubleshooting Guide: Water Removal

This section addresses specific issues you might encounter during the water removal process.

Problem 1: My this compound is still wet after vacuum drying.

  • Question: I've dried my sample in a vacuum oven overnight, but Karl Fischer titration still shows a significant amount of water. What could be wrong?

  • Answer:

    • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. For effective drying, a pressure of <1 mmHg is recommended. Check for leaks in your vacuum line and oven seals.

    • Insufficient Temperature: While it's important to avoid thermal degradation, the temperature might be too low for efficient water removal. For amine hydrochlorides, a temperature range of 40-60°C is generally safe and effective. However, always determine the thermal stability of your specific batch (e.g., via TGA) before increasing the temperature.

    • Large Crystal Size: Large crystals have a smaller surface area-to-volume ratio, which can trap water within the crystal lattice. If possible, gently grind the crystals to a fine powder before drying to increase the surface area.

    • Hygroscopic Nature: this compound is hygroscopic. Ensure you are handling the dried sample in a low-humidity environment (e.g., a glove box or a desiccator with a fresh desiccant) to prevent reabsorption of atmospheric moisture.

Problem 2: I'm observing decomposition during azeotropic distillation.

  • Question: When I try to remove water by azeotropic distillation with toluene, my product seems to be degrading, as indicated by color change and TLC analysis. Why is this happening?

  • Answer:

    • Prolonged Heating: Even though azeotropic distillation allows for water removal at a lower temperature than the boiling point of the compound, prolonged heating can still lead to degradation. Try to minimize the distillation time.

    • Incompatible Solvent: While toluene is a common choice, ensure it is not reacting with your compound at elevated temperatures. Consider using a lower-boiling azeotroping agent like benzene (with appropriate safety precautions due to its toxicity) or cyclohexane, which will allow for distillation at a lower temperature.

    • Oxygen Sensitivity: Some amines can be sensitive to oxidation at higher temperatures. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Problem 3: My drying agent is not effectively removing water from a solution of the compound.

  • Question: I've added a drying agent to a solution of this compound, but the solution still appears cloudy, or subsequent analysis shows high water content. What should I consider?

  • Answer:

    • Incorrect Drying Agent: The choice of drying agent is critical. For solutions containing amines and alcohols, certain drying agents are incompatible. For instance, calcium chloride can form adducts with amines and alcohols[3][7]. Magnesium sulfate is a good, fast-drying agent, but it is slightly acidic. Anhydrous sodium sulfate is a neutral and safe option, but it is slower and has a lower capacity. For basic compounds like amines, potassium carbonate can be a suitable choice as it is a basic drying agent[7].

    • Insufficient Amount: Ensure you are using a sufficient amount of the drying agent. Add the drying agent portion-wise until it no longer clumps together, indicating that all the water has been absorbed.

    • Insufficient Contact Time: Allow adequate time for the drying agent to work. For sodium sulfate, this can be 30 minutes or longer with occasional swirling.

Drying AgentCompatibility with Amines/AlcoholsSpeedCapacityNotes
Anhydrous Sodium Sulfate (Na₂SO₄) GoodSlowHighNeutral, but slow acting. Good for preliminary drying.
Anhydrous Magnesium Sulfate (MgSO₄) GoodFastModerateSlightly acidic, but very efficient.
Anhydrous Potassium Carbonate (K₂CO₃) GoodModerateModerateBasic drying agent, suitable for amines.
Anhydrous Calcium Chloride (CaCl₂) Poor ModerateHighForms adducts with amines and alcohols. Not recommended. [3][7]
Molecular Sieves (3Å or 4Å) ExcellentModerateLowVery efficient for removing trace amounts of water.

III. Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the effective removal of water from this compound.

Protocol 1: Azeotropic Distillation

This method is highly effective for removing significant amounts of water. Toluene is a commonly used solvent for this purpose.

Diagram of Azeotropic Distillation Workflow:

azeotropic_distillation cluster_setup Setup cluster_process Process cluster_completion Completion dissolve Dissolve compound in toluene setup_apparatus Assemble Dean-Stark apparatus dissolve->setup_apparatus Prepare for distillation heat Heat to reflux setup_apparatus->heat Start process collect Collect water in Dean-Stark trap heat->collect Vaporization monitor Monitor water collection collect->monitor Observe cool Cool to room temperature monitor->cool Water collection ceases remove_solvent Remove toluene under vacuum cool->remove_solvent Post-distillation final_product Anhydrous product remove_solvent->final_product Isolation

Caption: Workflow for azeotropic distillation.

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent that forms an azeotrope with water, such as toluene. A common starting point is a 10-20% w/v solution.

  • Apparatus Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried before use.

  • Heating and Reflux: Heat the solution to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is approximately 85°C.

  • Water Collection: As the azeotrope condenses in the trap, the water, being denser than toluene, will separate and collect at the bottom of the trap. The toluene will overflow and return to the distillation flask.

  • Monitoring: Continue the distillation until no more water collects in the Dean-Stark trap.

  • Solvent Removal: Once the distillation is complete, allow the solution to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain the dry solid.

  • Final Drying: For complete removal of residual solvent, further dry the solid in a vacuum oven at 40-50°C for several hours.

Protocol 2: Vacuum Oven Drying

This is a straightforward method for removing residual water and solvents from the solid compound.

Diagram of Vacuum Oven Drying Workflow:

vacuum_drying cluster_preparation Preparation cluster_drying Drying cluster_completion Completion place_sample Place sample in vacuum oven apply_vacuum Apply vacuum (<1 mmHg) place_sample->apply_vacuum Start process set_temperature Set temperature (40-60°C) apply_vacuum->set_temperature Simultaneously dry Dry for 12-24 hours set_temperature->dry Maintain conditions cool_down Cool under vacuum dry->cool_down Drying complete transfer Transfer to desiccator cool_down->transfer Prevent moisture reabsorption final_product Anhydrous product transfer->final_product Store properly

Caption: Workflow for vacuum oven drying.

Methodology:

  • Sample Preparation: Place the solid this compound in a shallow, clean, and dry glass dish to maximize the surface area. If the crystals are large, gently grind them to a fine powder.

  • Oven Setup: Place the dish in a vacuum oven.

  • Applying Vacuum: Close the oven and slowly apply a vacuum, aiming for a pressure below 1 mmHg. A gradual application of vacuum is important to prevent the fine powder from being aspirated into the vacuum line.

  • Heating: Once a stable vacuum is achieved, set the oven temperature to 40-60°C. Caution: Ensure this temperature is well below the melting or decomposition point of the compound.

  • Drying Time: Dry the sample for at least 12-24 hours. The exact time will depend on the initial water content and the amount of sample.

  • Cooling and Storage: At the end of the drying period, turn off the heat and allow the oven to cool to room temperature while still under vacuum. Once cooled, slowly break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried sample to a desiccator containing a fresh and effective desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol outlines the steps for accurately measuring the water content in your sample.

Diagram of Karl Fischer Titration Workflow:

karl_fischer cluster_setup Setup cluster_titration Titration cluster_result Result prepare_titrator Prepare Karl Fischer titrator add_solvent Add anhydrous methanol and buffer (if needed) prepare_titrator->add_solvent pre_titrate Pre-titrate to a dry endpoint add_solvent->pre_titrate Ensure solvent is dry weigh_sample Accurately weigh the sample pre_titrate->weigh_sample Titrator ready add_sample Introduce sample into the titration cell weigh_sample->add_sample titrate Titrate with Karl Fischer reagent add_sample->titrate endpoint Endpoint detection titrate->endpoint calculate Calculate water content endpoint->calculate Data acquisition

References

Technical Support Center: Scaling the Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable chiral intermediate from the bench to production. (R)-(-)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a critical chiral building block in the synthesis of numerous pharmaceuticals, where stereochemical purity is paramount for therapeutic efficacy and safety[1][2].

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during scale-up. Our goal is to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in solid chemical principles.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the scale-up synthesis in a direct question-and-answer format.

Category 1: Achieving High Enantioselectivity at Scale

Question 1: What are the primary industrial strategies for producing enantiopure (R)-(-)-2-Amino-1-phenylethanol, and what are the scale-up challenges for each?

Answer: There are two dominant strategies for achieving an enantiomerically pure product at an industrial scale: Asymmetric Synthesis and Chiral Resolution . The choice between them involves a trade-off between upfront investment in technology, material costs, and overall process efficiency.

  • Asymmetric Synthesis (Enantioselective Reduction): This is often the more elegant approach, aiming to create only the desired (R)-enantiomer from a prochiral precursor. The most common method is the asymmetric reduction of a ketone, such as 2-aminoacetophenone or a protected/precursor version like 2-chloroacetophenone[1][3][4].

    • Mechanism: A prochiral ketone is reduced using a reducing agent (e.g., borane) in the presence of a chiral catalyst. This catalyst creates a chiral environment that forces the reaction to favor the formation of the (R)-alcohol. Common catalysts include chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or transition metal complexes (e.g., Ruthenium-based for asymmetric hydrogenation)[3][5].

    • Scale-Up Challenges:

      • Catalyst Cost and Loading: Chiral catalysts and their ligands can be expensive, making catalyst loading a critical economic factor. While substrate-to-catalyst (S/C) ratios might be low at the bench scale (e.g., 20:1), they must be significantly increased (e.g., >300:1) for commercial viability, which can sometimes compromise enantiomeric excess (ee)[3][6].

      • Catalyst Recovery: Efficient recovery and recycling of the valuable catalyst are often necessary for a cost-effective process, adding complexity to the downstream workflow[7].

      • Process Sensitivity: These reactions are highly sensitive to parameters such as temperature, pressure (for hydrogenation), and the rate of reagent addition. Deviations can lead to a significant drop in enantioselectivity[3].

      • Reagent Handling: Reagents like borane-dimethyl sulfide (BH3·DMS) or borane-THF are flammable, reactive, and require specialized handling procedures and equipment at scale[3].

  • Chiral Resolution (via Diastereomeric Salt Crystallization): This "classical" method involves separating a pre-made 50:50 racemic mixture of the amino alcohol.

    • Mechanism: The racemic amine is reacted with an enantiopure chiral acid (the resolving agent), such as L-(+)-tartaric acid or (S)-mandelic acid[8][9]. This reaction forms a pair of diastereomeric salts, for example, ((R)-amine·(L)-acid) and ((S)-amine·(L)-acid). Since diastereomers have different physical properties, one salt is typically less soluble in a specific solvent and will selectively crystallize[10][11]. The crystallized salt is then isolated, and the chiral acid is neutralized with a base to liberate the desired pure (R)-amine enantiomer[9].

    • Scale-Up Challenges:

      • Yield Limitation: The maximum theoretical yield is 50% for the desired enantiomer, as the other half is discarded unless a separate racemization and recycling loop is developed and implemented[8].

      • Screening Process: Finding the optimal combination of resolving agent and solvent system can be a laborious, trial-and-error process, as the solubility of diastereomeric salts is difficult to predict[8][12].

      • Kinetic vs. Thermodynamic Control: It is not uncommon for the undesired diastereomer to be the most thermodynamically stable and least soluble salt. In such cases, the desired salt must be captured under kinetic control by carefully managing temperature, supersaturation, and seeding, stopping the crystallization before the system reaches equilibrium[12].

      • Purification: Achieving >99% ee often requires multiple recrystallization steps, which further reduces the overall yield[13].

Category 2: Purification & Isolation Challenges

Question 2: During chiral resolution, our desired diastereomeric salt is either not crystallizing or precipitating as an oil. How can we troubleshoot this?

Answer: This is a very common and frustrating issue in diastereomeric salt crystallization. The problem almost always lies in the complex solid-liquid phase equilibrium of your multicomponent system[12][14]. Here is a systematic troubleshooting guide:

  • Re-evaluate Your Solvent System:

    • Polarity is Key: The solvent must be one in which the diastereomeric salts have different, but not excessive, solubilities. If both salts are too soluble, nothing will crystallize. If both are poorly soluble, they will crash out together.

    • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures of these).

    • Anti-Solvent Addition: Consider a system where the salt is soluble in one solvent (e.g., methanol) and insoluble in another (e.g., methyl tert-butyl ether, MTBE). After dissolution, the slow addition of the anti-solvent can induce selective crystallization.

  • Control Supersaturation and Temperature:

    • Avoid "Shock Cooling": Rapidly crashing the temperature from hot to cold is a primary cause of oiling out or co-precipitation. A slow, controlled cooling ramp (e.g., 0.1–0.5 °C/min) is crucial to allow for proper crystal lattice formation[10].

    • Determine the Metastable Zone Width (MSZW): This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seeds will occur. Operating within this zone is key to growing large, pure crystals.

    • Seeding is Critical: Never underestimate the power of seeding. Introduce a small quantity of pure, crystalline desired diastereomeric salt into the slightly supersaturated solution to initiate controlled crystallization[8][12]. Without seeds, the solution may require a much higher degree of supersaturation to nucleate, increasing the risk of oiling or impure precipitation.

  • Check Stoichiometry and Purity:

    • Resolving Agent Ratio: The stoichiometry of the resolving agent can impact the phase equilibrium. While a 1:1 molar ratio is a common starting point, sometimes a slight excess or deficit of the resolving agent can be beneficial[12].

    • Impurity Effects: Impurities from the racemic starting material can act as crystallization inhibitors. Ensure your starting racemate is of high purity before attempting the resolution.

Question 3: After liberating the free (R)-amine from its salt, we are facing difficulties in isolating the final HCl salt. What are the best practices for this final step at scale?

Answer: The final salt formation is a critical step that dictates the purity, stability, and handling properties of your final product.

  • Ensure Complete Liberation and Extraction:

    • After neutralizing the diastereomeric salt with a base (e.g., NaOH, K2CO3), ensure the aqueous phase pH is sufficiently high (typically >11) to fully deprotonate the amine.

    • Choose an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, MTBE) for efficient extraction of the free amine. Perform multiple extractions to maximize recovery.

    • Wash the combined organic layers with brine to remove residual water and inorganic salts before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

  • Controlled HCl Salt Precipitation:

    • Reagent Choice: Use a solution of HCl in a suitable organic solvent, such as HCl in isopropanol or HCl in diethyl ether. Gaseous HCl can also be used at scale but requires specialized equipment. Avoid aqueous HCl, as this can introduce water and complicate crystallization.

    • Control the Addition: The addition of the HCl solution is an exothermic acid-base reaction. Add it slowly to the solution of the free amine while maintaining temperature control. A rapid, uncontrolled addition will cause the product to "crash out" as a fine, potentially amorphous powder that is difficult to filter and may trap impurities.

    • Solvent Choice: The precipitation solvent should be one in which the HCl salt has low solubility. Isopropanol, acetone, or MTBE are common choices.

    • Stirring and Aging: Allow the resulting slurry to stir for a period (aging) after the HCl addition is complete. This allows the crystallization to go to completion and can improve the particle size distribution, making filtration more efficient.

  • Drying and Final Product Characterization:

    • Wash the filtered solid with a cold, anhydrous solvent to remove any residual mother liquor.

    • Dry the product under vacuum at a controlled temperature. Be careful not to use excessive heat, which could cause degradation.

    • The final product should be characterized for identity, purity (HPLC), enantiomeric excess (chiral HPLC), and residual solvent content (GC).

Visual Diagrams & Workflows

Synthesis Pathway Overview

The following diagram illustrates the two primary strategic pathways for scaling the synthesis of this compound.

cluster_start Starting Materials cluster_asymmetric Pathway 1: Asymmetric Synthesis cluster_resolution Pathway 2: Chiral Resolution cluster_finish Final Product Isolation ProchiralKetone Prochiral Ketone (e.g., 2-Chloroacetophenone) RacemicAmine Racemic Amine (dl-2-Amino-1-phenylethanol) AsymRed Asymmetric Reduction - Chiral Catalyst (e.g., Oxazaborolidine) - Reducing Agent (e.g., Borane) ProchiralKetone->AsymRed Ketone Precursor SaltForm Diastereomeric Salt Formation - Chiral Resolving Agent (e.g., L-Tartaric Acid) RacemicAmine->SaltForm Racemic Mixture FreeAmine Enantiopure (R)-Free Amine AsymRed->FreeAmine Direct Formation Crystallization Fractional Crystallization SaltForm->Crystallization Liberation Liberation of Free Amine - Base Treatment Crystallization->Liberation Isolate Less Soluble Salt Liberation->FreeAmine HclSalt This compound FreeAmine->HclSalt HCl Salt Formation

Caption: High-level overview of the two main synthetic routes.

Chiral Resolution Logic Diagram

This diagram visualizes the core principle of separating enantiomers by converting them into separable diastereomers.

Racemic Racemic Mixture (R)-Amine (S)-Amine Diastereomers Diastereomeric Salts (in solution) (R)-Amine·(L)-Acid (S)-Amine·(L)-Acid Racemic->Diastereomers ResolvingAgent {Chiral Resolving Agent | (L)-Acid} ResolvingAgent->Diastereomers + Separation Separation by Crystallization Less Soluble Salt (Crystals) More Soluble Salt (in Mother Liquor) Diastereomers->Separation Cooling & Seeding Final Final Products (R)-Amine (from crystals) (S)-Amine (discarded/recycled) Separation->Final Base Treatment

Caption: Conceptual workflow of chiral resolution.

Data Summaries & Protocols

Table 1: Comparison of Scaled-Up Synthesis Strategies
ParameterAsymmetric Synthesis (Enantioselective Reduction)Chiral Resolution (Diastereomeric Crystallization)
Theoretical Yield High (approaching 100%)Low (maximum 50% without racemization/recycle loop)[8]
Key Challenge Achieving high enantioselectivity at high Substrate/Catalyst ratios[3].Finding an effective resolving agent/solvent system; yield loss[12][13].
Primary Cost Driver Chiral catalyst/ligand; specialized reagents (e.g., borane)[6].Resolving agent; solvent usage; potential yield loss.
Process Complexity Technologically demanding; requires precise control of reaction parameters[3].Operationally simpler once developed, but development can be lengthy[10].
Scalability Can be challenging due to sensitivity and cost[7][15].Generally considered easier to scale up once the crystallization is optimized[10].
Protocol 1: Example - Asymmetric Reduction of 2-Chloroacetophenone

Disclaimer: This protocol is a representative example and must be optimized for specific equipment and scales. All operations should be conducted by trained personnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Preparation (In-situ):

    • To a dry, inerted reactor, add (R)-Tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][8][12][14]oxazaborole (CBS catalyst precursor).

    • Add anhydrous tetrahydrofuran (THF).

    • Slowly add 1.0 M Borane-THF complex solution at 20-25°C and stir until catalyst formation is complete.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the optimized temperature (e.g., -20°C to 0°C). The exact temperature is critical for enantioselectivity[3].

    • In a separate vessel, dissolve 2-chloroacetophenone in anhydrous THF.

    • Slowly add the 2-chloroacetophenone solution to the catalyst mixture, maintaining the low temperature. The rate of addition is a critical parameter[3].

    • Simultaneously or sequentially, add additional Borane-THF complex to drive the reduction. Maintain the temperature throughout the addition.

    • Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up and Amination:

    • Slowly and carefully quench the reaction by adding methanol at low temperature to decompose excess borane[3].

    • Warm the mixture to room temperature and concentrate under vacuum to remove THF and methyl borate.

    • Dissolve the resulting crude (R)-2-chloro-1-phenylethanol in a suitable solvent (e.g., methanol).

    • Add this solution to a large excess of aqueous ammonium hydroxide and stir at room temperature for 2-3 days to displace the chloride and form the amino alcohol[4].

    • Perform an aqueous workup and extract the product into an organic solvent for final conversion to the HCl salt as described previously.

Protocol 2: Example - Chiral Resolution using L-(+)-Tartaric Acid

Disclaimer: This protocol is a representative example. The optimal solvent, temperatures, and concentrations must be determined experimentally.

  • Diastereomeric Salt Formation:

    • To a reactor, add racemic 2-amino-1-phenylethanol and the chosen solvent (e.g., 90% ethanol in water). Heat to dissolve (e.g., 60-70°C).

    • In a separate vessel, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a minimum amount of the same hot solvent.

    • Slowly add the hot tartaric acid solution to the racemic amine solution with good agitation.

  • Fractional Crystallization:

    • Initiate a slow, controlled cooling ramp (e.g., 0.2 °C/minute).

    • At a predetermined temperature within the metastable zone, add seed crystals of the pure, desired ((R)-amine·(L)-tartaric acid) salt.

    • Continue the slow cooling to the final crystallization temperature (e.g., 5-10°C).

    • Hold the slurry at the final temperature for several hours to ensure complete crystallization.

  • Isolation and Liberation:

    • Filter the crystalline diastereomeric salt and wash the filter cake with a small amount of the cold solvent mixture.

    • Dry the salt. At this stage, check the diastereomeric and enantiomeric purity. If necessary, perform a recrystallization.

    • Dissolve the purified salt in water.

    • Add a base (e.g., 20% sodium hydroxide solution) until the pH is >11 to liberate the free (R)-amine[9].

    • Extract the free amine with an organic solvent (e.g., dichloromethane) and proceed to the final HCl salt formation.

References

Technical Support Center: Enhancing the Stability of (r)-(-)-2-Amino-1-phenylethanol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (r)-(-)-2-Amino-1-phenylethanol. As a crucial chiral building block in pharmaceutical and fine chemical synthesis, maintaining the chemical and stereochemical integrity of this compound in solution is paramount for reproducible and successful outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common stability challenges encountered with (r)-(-)-2-Amino-1-phenylethanol solutions and offering robust troubleshooting strategies.

Our approach is rooted in explaining the fundamental causality behind degradation pathways, enabling you to not only solve immediate issues but also to proactively design more stable experimental and storage conditions.

Section 1: Understanding the Instability of (r)-(-)-2-Amino-1-phenylethanol

(r)-(-)-2-Amino-1-phenylethanol is susceptible to two primary modes of degradation in solution: oxidative degradation and racemization . Several environmental factors can accelerate these processes.

  • Oxidative Degradation : The amine and benzyl alcohol moieties are prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, and light. This can lead to the formation of impurities such as the corresponding amino ketone and other colored byproducts, compromising the purity and potentially the reactivity of your solution.

  • Racemization : The chiral center at the carbon bearing the hydroxyl group is susceptible to racemization (loss of enantiomeric purity), particularly under basic conditions. This converts the desired (R)-enantiomer into a mixture of (R) and (S)-enantiomers, which can have significant implications for the stereoselectivity of subsequent reactions and the pharmacological profile of the final product.

  • Environmental Factors : Key environmental triggers for degradation include:

    • pH : Both highly acidic and, more significantly, alkaline conditions can catalyze degradation and racemization.

    • Temperature : Elevated temperatures increase the rate of all chemical degradation reactions.

    • Light : Exposure to light, particularly UV, can promote photo-degradation.

    • Oxygen : The presence of dissolved atmospheric oxygen is a primary driver for oxidative degradation.

    • Metal Ions : Trace metal ions can act as catalysts for oxidation reactions.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of (r)-(-)-2-Amino-1-phenylethanol solutions.

Q1: My (r)-(-)-2-Amino-1-phenylethanol solution has turned yellow/brown. What is the cause and can I still use it?

A yellow or brown discoloration is a common indicator of oxidative degradation. This is likely due to the formation of oxidized species and potentially polymeric byproducts. It is strongly recommended not to use a discolored solution, as the presence of these impurities can negatively impact your reaction's yield, purity, and stereochemical outcome. The best course of action is to discard the solution and prepare a fresh batch following the stabilization protocols outlined in this guide.

Q2: I've noticed a loss of enantiomeric excess (ee) in my product after a reaction using an aged (r)-(-)-2-Amino-1-phenylethanol solution. Why did this happen?

A loss of enantiomeric excess strongly suggests that your (r)-(-)-2-Amino-1-phenylethanol solution has undergone racemization. This is often catalyzed by basic conditions. Even seemingly neutral solutions can become basic enough to promote racemization over time, especially if stored improperly. It is crucial to control the pH of your solution and store it under appropriate conditions to maintain its chiral integrity.

Q3: What is the ideal solvent for dissolving (r)-(-)-2-Amino-1-phenylethanol for long-term storage?

While (r)-(-)-2-Amino-1-phenylethanol is soluble in a range of solvents, for storage, it is best to choose a solvent that is aprotic and has been degassed. If an aqueous solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and ensure it has been deoxygenated.[3] Avoid protic solvents if racemization is a major concern. For non-aqueous applications, anhydrous and deoxygenated solvents like THF or Toluene can be considered.

Q4: How should I store my (r)-(-)-2-Amino-1-phenylethanol solutions?

For optimal stability, solutions should be stored under an inert atmosphere (nitrogen or argon) in amber glass vials to protect from light.[3] Storage at low temperatures (2-8 °C or frozen at ≤ -20 °C) is also recommended to slow down degradation rates.[3] It is also good practice to prepare smaller aliquots to avoid repeated warming and cooling cycles and exposure to the atmosphere.[3]

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Actions & Investigation
Solution Discoloration (Yellowing/Browning) Oxidative degradation due to exposure to air (oxygen) and/or light. Catalysis by trace metal ions.1. Confirm Degradation : Analyze a sample using HPLC-UV to detect impurity peaks. 2. Prevent Recurrence : Prepare a fresh solution using the "Protocol for Preparing a Stabilized Aqueous Solution" (see Section 4). Ensure the use of degassed solvents and store under an inert atmosphere in amber vials. 3. Chelate Metal Ions : If metal ion contamination is suspected, add a chelating agent like EDTA to the solvent before dissolving the compound.[3]
Loss of Chiral Purity (Racemization) The pH of the solution is too high (neutral to basic). Prolonged exposure to protic solvents.1. Verify Racemization : Use chiral HPLC to determine the enantiomeric excess (ee%) of the solution. 2. Control pH : Prepare a fresh solution in a slightly acidic buffer (pH 4-6). Protonation of the amine group enhances stability.[3] 3. Solvent Choice : If possible for your application, switch to an aprotic solvent for storage and handling.
Precipitate Formation in Solution Formation of insoluble degradation products. The compound is crashing out of solution at low storage temperatures.1. Differentiate Cause : Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely due to low-temperature insolubility. If it remains, it is likely a degradation product.[3] 2. Address Degradation : If degradation is the cause, discard the solution and prepare a fresh, stabilized batch. 3. Address Solubility : If it is a solubility issue, consider preparing a slightly more dilute stock solution or ensuring the solution is fully warmed and homogenous before use.
Inconsistent Experimental Results Over Time Gradual degradation of the stock solution.1. Implement Stability-Indicating QC : Regularly test your stock solution (e.g., weekly) using a validated HPLC method to monitor purity and chiral integrity. 2. Improve Storage Practices : Aliquot the stock solution into single-use vials upon preparation to minimize repeated exposure to air and temperature fluctuations.[3] 3. Incorporate Stabilizers : Proactively add an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to your solutions.[3]

Section 4: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Solution of (r)-(-)-2-Amino-1-phenylethanol

This protocol incorporates best practices to minimize both oxidative degradation and racemization.

Materials:

  • (r)-(-)-2-Amino-1-phenylethanol

  • High-purity water (e.g., HPLC grade)

  • Citrate or acetate buffer components for pH 5.0

  • L-Ascorbic acid

  • Disodium EDTA

  • Inert gas (Nitrogen or Argon)

  • 0.22 µm syringe filter

  • Sterile, amber glass storage vials

Procedure:

  • Solvent Preparation :

    • Prepare a 50 mM citrate or acetate buffer and adjust the pH to 5.0.

    • Degas the buffer solution by sparging with an inert gas for at least 30 minutes or by using a sonication-vacuum method. This is a critical step to remove dissolved oxygen.[3]

  • Addition of Stabilizers :

    • To the degassed buffer, add disodium EDTA to a final concentration of 0.05% (w/v). Stir gently under a blanket of inert gas until dissolved.[3]

    • Next, add L-ascorbic acid to a final concentration of 0.1% (w/v). Stir gently until dissolved, maintaining the inert atmosphere.[3]

  • Dissolving the Compound :

    • Weigh the desired amount of (r)-(-)-2-Amino-1-phenylethanol.

    • Quantitatively transfer the compound to the prepared, stabilized solvent.

    • Stir gently under a continuous gentle stream of inert gas until fully dissolved.

  • Final Preparation and Storage :

    • Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage bottle.

    • Flush the headspace of the storage bottle with inert gas before sealing tightly.

    • For long-term storage, aliquot the solution into smaller, single-use amber vials, flushing each with inert gas before sealing.

    • Store at 2-8 °C. For extended storage (months), consider storing at -20 °C.

Diagram 1: Workflow for Preparing a Stabilized Solution

G cluster_prep Solvent Preparation cluster_stabilize Stabilizer Addition cluster_dissolve Dissolution cluster_store Final Steps & Storage prep_buffer Prepare pH 5.0 Buffer degas Degas with N2/Ar prep_buffer->degas add_edta Add EDTA (0.05%) degas->add_edta add_ascorbic Add Ascorbic Acid (0.1%) add_edta->add_ascorbic add_compound Add (r)-(-)-2-Amino-1-phenylethanol add_ascorbic->add_compound dissolve Stir under Inert Gas add_compound->dissolve filter Filter (0.22 µm) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at 2-8°C under N2/Ar aliquot->store

Caption: Workflow for preparing a stabilized solution of (r)-(-)-2-Amino-1-phenylethanol.

Protocol 2: Stability-Indicating Chiral HPLC Method

This method can be used to simultaneously assess the purity (detecting degradation products) and the enantiomeric excess of (r)-(-)-2-Amino-1-phenylethanol.

Chromatographic Conditions:

Parameter Condition
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® series or macrocyclic glycopeptide-based like Astec® CHIROBIOTIC® series)
Mobile Phase Isocratic mixture of an organic modifier (e.g., Ethanol or Isopropanol) and a non-polar solvent (e.g., Hexane or Heptane) with a small amount of an amine modifier (e.g., Diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

System Suitability:

  • Resolution : The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5. A racemic standard should be used for this determination.

  • Tailing Factor : The tailing factor for the (r)-(-)-2-Amino-1-phenylethanol peak should be ≤ 2.0.

Analysis of Forced Degradation Samples:

To validate the stability-indicating nature of this method, forced degradation studies should be performed. This involves subjecting a solution of (r)-(-)-2-Amino-1-phenylethanol to the following conditions:

  • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at room temperature for 4 hours (expect significant racemization).

  • Oxidation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : 80 °C for 48 hours.

  • Photolytic Degradation : Expose solution to UV light (e.g., 254 nm) for 24 hours.

The developed HPLC method should be able to resolve the main peak from all degradation product peaks.

Section 5: Understanding Degradation Pathways

A deeper understanding of the degradation mechanisms allows for more effective preventative measures.

Diagram 2: Potential Degradation Pathways

G cluster_main Stability Challenges cluster_oxidation Oxidative Degradation cluster_racemization Racemization compound (r)-(-)-2-Amino-1-phenylethanol stress_ox O2, Light, Metal Ions stress_rac Basic pH (OH-) prod_ketone Amino Ketone stress_ox->prod_ketone Oxidation prod_other Colored Byproducts stress_ox->prod_other Further Oxidation prod_racemic Racemic Mixture (R/S) stress_rac->prod_racemic Deprotonation/Reprotonation

Caption: Primary degradation pathways for (r)-(-)-2-Amino-1-phenylethanol in solution.

  • Mechanism of Oxidation : The benzylic alcohol is susceptible to oxidation to form the corresponding ketone. The primary amine can also be oxidized. These reactions are often radical-mediated and can be catalyzed by light and metal ions.

  • Mechanism of Racemization : Under basic conditions, the hydroxyl proton can be abstracted, and through a series of electronic rearrangements potentially involving the aromatic ring, the stereocenter can invert upon reprotonation. For some amino alcohols, racemization can also proceed via a reversible imine formation, particularly at elevated pH.[4]

By understanding these pathways, the rationale for using antioxidants (to scavenge free radicals), chelating agents (to sequester metal catalysts), maintaining a slightly acidic pH (to protonate the amine and prevent base-catalyzed racemization), and protecting from light becomes scientifically evident.

References

Resolving peak tailing in HPLC analysis of (r)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies for resolving peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (r)-(-)-2-Amino-1-phenylethanol. As a small, basic, and chiral amine, this compound presents a classic challenge in reversed-phase chromatography, primarily due to unwanted secondary interactions with the stationary phase. This document will walk you through diagnosing the root cause and implementing effective, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common form of peak distortion in chromatography where the latter half of the peak is drawn out and asymmetrical.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the USP. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, which can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[2][3]

Q2: Why is (r)-(-)-2-Amino-1-phenylethanol particularly prone to peak tailing?

The primary cause of peak tailing for basic compounds like (r)-(-)-2-Amino-1-phenylethanol is the interaction between the analyte and the stationary phase.[1] Specifically, the basic amino group on the molecule can be protonated (positively charged) in typical reversed-phase mobile phases. This charged analyte then interacts strongly with residual silanol groups (Si-OH) on the surface of silica-based columns, which can be deprotonated and negatively charged (SiO⁻).[3][4] This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, resulting in a "tail".[1]

Troubleshooting Workflow: A Systematic Approach

Before making significant changes to your method, it's crucial to diagnose the root cause of the tailing. Peak tailing can stem from either chemical interactions or physical issues within the HPLC system.

Step 1: Differentiating Between Chemical and Physical Problems

The first diagnostic step is to determine if the tailing is caused by undesirable chemical interactions (most likely) or a physical problem with the system or column.

Protocol: The Neutral Compound Test

  • Prepare a standard of a neutral, well-behaved compound that is not expected to tail (e.g., Toluene or Uracil).

  • Inject this neutral standard using your current chromatographic method.

  • Analyze the resulting peak shape.

Interpretation:

  • If the neutral compound peak is symmetrical (Tf ≈ 1.0): The problem is chemical. The tailing is specific to your basic analyte, (r)-(-)-2-Amino-1-phenylethanol, and is almost certainly due to silanol interactions. Proceed to Section A: Resolving Chemical Interactions .[1]

  • If the neutral compound peak also tails: The problem is likely physical. This indicates a system-wide issue not related to analyte chemistry. Proceed to Section B: Addressing Physical and Hardware Issues .[1]

G start Peak Tailing Observed for (r)-(-)-2-Amino-1-phenylethanol inject_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->inject_neutral check_neutral_peak Does the Neutral Compound Peak Tail? inject_neutral->check_neutral_peak chemical_issue Chemical Problem: Analyte-Specific Interaction check_neutral_peak->chemical_issue No physical_issue Physical Problem: System-Wide Issue check_neutral_peak->physical_issue Yes

Caption: Initial diagnostic workflow to identify the source of peak tailing.

Section A: Resolving Chemical Interactions

Chemical-based peak tailing for amines is addressed by modifying the mobile phase or selecting a more appropriate stationary phase to minimize silanol interactions.

A1. Mobile Phase Optimization

The easiest and most common way to improve peak shape is by adjusting the mobile phase. The goal is to alter the ionization state of either the analyte or the silanol groups to prevent their strong ionic attraction.

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[5][6]

  • At low pH (e.g., pH 2.5 - 3.5): The high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[3][7] Although your basic analyte will be fully protonated (positive charge), the neutral stationary phase surface eliminates the strong ionic secondary interaction, leading to significantly improved peak symmetry.[3] This is the most common strategy.

  • At high pH (e.g., pH > 8): The mobile phase deprotonates the basic analyte, making it neutral. This also eliminates the ionic interaction. However, this approach requires a special pH-stable HPLC column, as traditional silica-based columns will dissolve at high pH, leading to rapid degradation.[8][9]

Protocol: Mobile Phase pH Adjustment (Low pH Approach)

  • Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. A concentration of 10-25 mM is typically sufficient.[10]

  • pH Adjustment: Prepare the aqueous portion of your mobile phase. Before adding the organic solvent, adjust the pH to your target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Solvent Mixing: Add the organic modifier (e.g., acetonitrile or methanol) to the buffered aqueous phase to achieve the desired composition.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.

If pH adjustment alone is insufficient, the next step is to add a competing base to the mobile phase. This additive, often called a silanol suppressor, effectively masks the residual silanol sites from your analyte.

Mechanism of Action: Competing Base Triethylamine (TEA) is a common choice.[11] In an acidic mobile phase, TEA becomes protonated to form the triethylammonium ion. This positively charged ion then competes with the protonated (r)-(-)-2-Amino-1-phenylethanol for the active, negatively charged silanol sites on the column.[12][13] Because the competing base is present at a much higher concentration than the analyte, it effectively "shields" the analyte from these problematic secondary interaction sites.[14]

G cluster_0 Without Competing Base cluster_1 With Competing Base (TEA) Analyte Protonated Analyte (+) Silanol Ionized Silanol Site (-) on Stationary Phase Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte2 Protonated Analyte (+) Silanol2 Ionized Silanol Site (-) on Stationary Phase Analyte2->Silanol2 Interaction Blocked TEA Protonated TEA (+) (High Concentration) TEA->Silanol2 Masks Silanol Site

Caption: Mechanism of a competing base (e.g., TEA) to reduce peak tailing.

Protocol: Adding Triethylamine (TEA) to the Mobile Phase

  • Preparation: Add TEA to your already pH-adjusted aqueous mobile phase at a concentration of 0.05% to 0.2% (v/v), which corresponds to roughly 5-20 mM.[7][14]

  • Re-equilibration: Thoroughly mix and degas the mobile phase. Equilibrate the column extensively.

  • Caution: TEA can be difficult to remove from a column. It is often recommended to dedicate a column to methods using TEA.[15] Additionally, long-term use can sometimes accelerate column degradation.[7]

A2. Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, or if you wish to develop a more robust method without additives, the choice of HPLC column is the next critical factor.

Modern HPLC columns are designed with features to minimize silanol interactions. For a challenging basic analyte like (r)-(-)-2-Amino-1-phenylethanol, consider the following:

Column TechnologyMechanismBenefit for Basic Analytes
End-Capped Columns Residual silanol groups are chemically reacted with a small silylating agent (e.g., trimethylsilyl chloride) to make them inert.[16][17]Reduces the number of active sites available for secondary interactions, leading to improved peak shape.[18][19]
Double End-Capped A secondary, more aggressive end-capping step is performed to deactivate even more of the sterically hindered silanol groups.[16]Offers superior inertness and better peak symmetry for basic compounds compared to standard end-capping.[20]
Polar-Embedded Phases A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain (e.g., C18).The polar group shields the residual silanols from the analyte, preventing strong interactions and reducing tailing.[4][21]
Hybrid Silica Particles The stationary phase is a hybrid of silica and organic polymer.These particles have a lower concentration of silanol groups compared to traditional silica, resulting in reduced tailing for bases.[21]

If you are using an older, "Type A" silica column, simply switching to a modern, high-purity, end-capped "Type B" silica column will likely solve the majority of your peak tailing problems.[7]

Section B: Addressing Physical and Hardware Issues

If the neutral compound test indicated a physical problem, the issue lies within the HPLC system hardware or the physical integrity of the column.

Q: My neutral test compound is tailing. What are the common physical causes?
  • Extra-Column Volume: This refers to any empty space in the flow path outside of the column itself, such as overly long or wide-diameter connection tubing, a large detector flow cell, or an ill-fitting connection.[1][4] This "dead volume" allows for band broadening and peak distortion.

    • Solution: Use pre-cut, narrow-bore (e.g., 0.005" ID) PEEK tubing and ensure all fittings are properly seated to minimize dead volume.[4]

  • Column Void or Bed Deformation: A void can form at the inlet of the column if the packed bed settles over time, often due to pressure shocks or use at high pH.[22] This creates an empty space where the sample can spread out before entering the packed bed, causing distorted peaks.

    • Solution: A void at the column inlet is often irreversible. First, try back-flushing the column with a strong solvent. If this doesn't work, the column will likely need to be replaced. Using a guard column can help protect the analytical column and extend its life.[18]

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to poor flow distribution and peak tailing.

    • Solution: Always filter your samples and mobile phases. If a blockage is suspected, try back-flushing the column. If the problem persists, the column may need replacement.

Summary and Key Takeaways

Resolving peak tailing for (r)-(-)-2-Amino-1-phenylethanol is a systematic process:

  • Diagnose: Use a neutral compound to determine if the issue is chemical or physical.

  • Optimize Mobile Phase: Adjust the pH to a low value (2.5-3.5) to neutralize silanols. This is the most effective first step.

  • Use Additives: If needed, add a competing base like TEA to mask residual silanol activity.

  • Select the Right Column: Employ a modern, high-purity, end-capped, or base-deactivated column specifically designed for the analysis of basic compounds.

  • Check Hardware: If physical issues are suspected, inspect for and minimize extra-column volume and check for column degradation.

By following this guide, researchers can systematically troubleshoot and eliminate peak tailing, leading to more accurate, robust, and reproducible HPLC analyses.

References

Technical Support Center: Optimizing Catalyst Loading of (r)-(-)-2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading of (r)-(-)-2-Amino-1-phenylethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during asymmetric synthesis. Chiral β-amino alcohols, such as derivatives of (r)-(-)-2-Amino-1-phenylethanol, are crucial building blocks in the synthesis of many pharmaceutical compounds.[1][2] Achieving high yield and enantioselectivity is paramount, and optimizing catalyst loading is a critical step in this process.

This guide is structured to provide practical, actionable advice based on established scientific principles and field-proven insights. We will explore the causality behind experimental choices to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Enantioselectivity (ee)

Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes and how can I systematically troubleshoot this issue?

Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from multiple factors.[3] A systematic approach is essential to pinpoint the root cause.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[3][4]

    • Action: Perform a catalyst loading screen. A typical range to investigate is 1-20 mol%.[4] It is often observed that increasing catalyst loading beyond a certain point can lead to a decrease in ee, potentially due to the formation of less selective catalyst aggregates.[5]

  • Incorrect Reaction Temperature: Temperature is a critical parameter in controlling enantioselectivity.[6]

    • Action: Screen a range of temperatures. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][4]

  • Inappropriate Solvent: The solvent plays a crucial role in the organization of the transition state and can significantly influence the stereochemical outcome.[3][7]

    • Action: Conduct a solvent screen. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate complex.[6] The polarity and basicity of the solvent can affect the transition state geometry.[7]

  • Presence of Impurities: Impurities in the substrate, reagents, or solvent can poison the catalyst or promote non-selective background reactions.[3][4]

    • Action: Ensure all starting materials and solvents are of high purity and are anhydrous, as water can deactivate many catalysts.[8]

Problem 2: Low Yield or Stalled Reaction

Question: My reaction shows good enantioselectivity, but the yield is very low, or the reaction stalls at low conversion. What should I investigate?

Answer: Low yield with good enantioselectivity suggests that the desired catalytic cycle is selective but is being hampered by other factors.[3]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation or Inhibition: The catalyst may be decomposing or being inhibited by impurities or byproducts over the course of the reaction.[3][9]

    • Action: Ensure rigorous exclusion of air and moisture by using an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents. Purify all substrates and reagents. In some cases, catalyst deactivation is inherent to the system and may involve ligand exchange or the formation of inactive species.[10]

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate.

    • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%).[4]

  • Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the current conditions.[4]

    • Action: Consider increasing the reaction temperature, but be mindful of the potential impact on enantioselectivity. Alternatively, a more active catalyst system may be required.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the optimization of catalyst loading.

Question 1: What is the typical catalyst loading range for (r)-(-)-2-Amino-1-phenylethanol derivatives and how can it be optimized?

Answer: The optimal catalyst loading is highly dependent on the specific reaction, substrate, and conditions. A typical starting point for optimization is in the range of 1-10 mol%.[8] For some highly efficient systems, loadings as low as 0.5 mol% have been reported to be effective.[11]

The optimization process should be systematic. A general protocol involves setting up a series of parallel reactions with varying catalyst loadings while keeping all other parameters constant.

Table 1: Example Catalyst Loading Screen

Reaction VialSubstrate (mmol)Catalyst Loading (mol%)Solvent Volume (mL)
10.212.0
20.222.0
30.252.0
40.2102.0
50.2152.0

The yield and enantiomeric excess of the product from each reaction are then determined to identify the optimal catalyst loading.

Question 2: How does temperature influence the optimal catalyst loading?

Answer: Temperature and catalyst loading are often interconnected. Asymmetric reactions are frequently sensitive to temperature, with lower temperatures generally leading to higher enantioselectivity.[6] However, reducing the temperature will also decrease the reaction rate. To compensate for the slower rate at lower temperatures, a higher catalyst loading may be necessary to achieve a reasonable conversion in a practical timeframe. It is crucial to find the right balance between temperature, catalyst loading, and reaction time for optimal results.

Question 3: Can increasing the catalyst loading have a negative effect on the reaction?

Answer: Yes, in some cases, increasing the catalyst loading beyond an optimal point can have detrimental effects. This can manifest as:

  • Decreased Enantioselectivity: Higher catalyst concentrations can lead to the formation of catalyst aggregates or dimers, which may have lower selectivity than the monomeric species.[5]

  • Increased Side Reactions: A higher concentration of the catalyst might promote undesired side reactions, leading to lower yield and the formation of impurities.

  • Cost and Purification Issues: From a practical standpoint, higher catalyst loading increases the cost of the reaction and can make product purification more challenging.

Question 4: What is the role of the solvent in optimizing catalyst loading?

Answer: The solvent is not merely an inert medium but an active participant in the catalytic cycle.[7] The choice of solvent can influence:

  • Catalyst Solubility and Aggregation: The catalyst must be soluble in the reaction medium to be effective. The solvent can also influence the state of catalyst aggregation.

  • Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states, thereby affecting the enantioselectivity.[7]

  • Reaction Rate: The polarity and viscosity of the solvent can impact the reaction kinetics.

A solvent screen is a critical part of optimizing any asymmetric transformation.

Experimental Protocols & Visualizations

To aid in your experimental design, we provide a general workflow and a troubleshooting decision tree.

General Workflow for Optimizing Catalyst Loading

G cluster_prep Preparation cluster_opt Optimization cluster_refine Refinement cluster_scaleup Scale-up P1 Define Substrate & Reaction P2 Select (r)-(-)-2-Amino-1-phenylethanol Derivative Catalyst P1->P2 P3 Choose Initial Solvent & Temperature P2->P3 O1 Perform Catalyst Loading Screen (e.g., 1-20 mol%) P3->O1 O2 Analyze Yield & ee O1->O2 O3 Identify Optimal Loading Range O2->O3 R1 Optimize Temperature at Optimal Loading O3->R1 R2 Screen Solvents R1->R2 R3 Confirm Optimal Conditions R2->R3 S1 Validate on Larger Scale R3->S1

A general experimental workflow for catalyst loading optimization.
Troubleshooting Decision Tree

G Start Problem Observed Low_ee Low Enantioselectivity? Start->Low_ee Low_Yield Low Yield? Low_ee->Low_Yield No Temp Screen Temperature (Lower T often better) Low_ee->Temp Yes Deactivation Check for Catalyst Deactivation (Inert atmosphere, pure reagents) Low_Yield->Deactivation Yes Solvent_ee Screen Solvents (Non-coordinating often better) Temp->Solvent_ee Loading_ee Optimize Catalyst Loading (Avoid aggregation) Solvent_ee->Loading_ee Loading_yield Increase Catalyst Loading Deactivation->Loading_yield Reactivity Increase Temperature (Monitor ee) Loading_yield->Reactivity

A decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Navigating Stereocontrol with (R)-(-)-2-Amino-1-phenylethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the quest for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereocontrol a critical consideration in modern chemistry. This guide provides an in-depth comparison of seminal chiral control strategies, contrasting the role of (R)-(-)-2-Amino-1-phenylethanol as a chiral building block with the function of classical, removable chiral auxiliaries. We will delve into the mechanistic underpinnings, supported by experimental data, to provide a clear framework for selecting the optimal approach for your synthetic challenges.

The Landscape of Asymmetric Synthesis: Two Core Strategies

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule.[1] Broadly, this can be achieved by incorporating a source of chirality into the reaction. This guide focuses on two powerful substrate-controlled strategies:

  • Chiral Building Blocks: These are enantiomerically pure compounds, like (R)-(-)-2-Amino-1-phenylethanol, that possess one or more stereocenters and are integrated into the carbon skeleton of the final target molecule.[2] The inherent chirality of the block is transferred directly to the product.

  • Chiral Auxiliaries: These are enantiomerically pure molecules that are temporarily attached to a prochiral substrate.[3] They act as a "chiral director," guiding a subsequent reaction to favor the formation of one diastereomer. After the new stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1][3]

(R)-(-)-2-Amino-1-phenylethanol: A Versatile Chiral Building Block

(R)-(-)-2-Amino-1-phenylethanol is a valuable chiral compound in the synthetic chemist's toolbox. However, its primary role is not that of a traditional, removable chiral auxiliary. Instead, it serves as a chiral building block or a precursor to chiral ligands and catalysts.[2][4]

Its bifunctional nature, with both an amino and a hydroxyl group on a defined stereocenter, makes it an excellent starting material for complex molecules where this structural motif is retained.[2] For instance, it is a key intermediate in the synthesis of various pharmaceuticals where its specific stereochemistry is crucial for therapeutic efficacy.[4] The key distinction is that the auxiliary is not removed; it becomes an integral part of the final product's architecture.

A Comparative Analysis of Removable Chiral Auxiliaries

The ideal chiral auxiliary is readily available, easily attached to the substrate, provides excellent stereocontrol, and is removable under mild conditions without causing racemization, all while allowing for high recovery.[5] Below, we compare the performance and characteristics of the most trusted and effective classes of removable auxiliaries.

Evans Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most successful and widely used in asymmetric synthesis.[1][6] Derived from readily available amino acids, they offer superb stereocontrol in alkylation and aldol reactions.[7]

Mechanism of Stereocontrol: Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate.[8] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.[1] This predictable facial bias leads to high diastereoselectivity.

G

Oppolzer's Camphorsultams

Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide a well-defined chiral environment, leading to high levels of asymmetric induction in a wide array of reactions, including alkylations, aldol additions, and Diels-Alder reactions. [1][9] Mechanism of Stereocontrol: Similar to Evans auxiliaries, the N-acyl derivative forms a chelated enolate. The rigid camphor skeleton creates a significant steric bias. One face of the enolate is effectively blocked by one of the sulfonyl oxygens and the bridgehead methyl groups of the camphor scaffold, forcing electrophiles to approach from the opposite side. [9]This reliable stereodirection makes it a powerful tool for complex molecule synthesis. [10]

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a highly practical and cost-effective method for asymmetric synthesis. [11][12]Both enantiomers of pseudoephedrine are inexpensive and readily available.

G

Caption: Stereocontrol in Myers' pseudoephedrine-directed alkylation.

Menthol Derivatives (e.g., (-)-8-Phenylmenthol)

Derived from the natural product (-)-menthol, these auxiliaries, particularly the more sterically demanding (-)-8-phenylmenthol introduced by E.J. Corey, are renowned for their effectiveness in cycloaddition reactions. [3][13] Mechanism of Stereocontrol: When used as an ester on a dienophile (e.g., an acrylate), the bulky 8-phenylmenthol group effectively shields one face of the C=C double bond. [][15]This steric blockade forces the incoming diene to approach from the opposite, accessible face, leading to high facial selectivity in reactions like the Diels-Alder cycloaddition. [13]

Performance Data in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is best judged by its performance in common C-C bond-forming reactions. The following tables summarize representative experimental data.

Table 1: Asymmetric Alkylation of Enolates
Chiral AuxiliarySubstrateElectrophileConditionsd.r. / d.e.Yield (%)Reference
Evans Oxazolidinone N-propionyl-4-benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂, THF, -78 °C98:2 d.r.77[8]
Pseudoephedrine Amide N-propionyl pseudoephedrine amideBenzyl BromideLDA, LiCl, THF, 0 °C>99% d.e.99[11]
Pseudoephedrine Amide N-isovaleryl pseudoephedrine amideMethyl IodideLDA, LiCl, THF, 0 °C98% d.e.97[11]
Oppolzer's Camphorsultam N-propionyl camphorsultamBenzyl BromideNaHMDS, THF, -78 °C>98% d.e.88[1]
8-Phenylmenthol Methoxyacetate esterAllyl BromideLDA, THF, -78 °C88% d.e.83-100[16]
Table 2: Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophileDieneConditionsd.r. / d.e.Yield (%)Reference
Oppolzer's Camphorsultam N-acryloyl camphorsultamCyclopentadieneTiCl₄, CH₂Cl₂>99% d.e.High[17]
Evans Oxazolidinone N-acryloyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl, CH₂Cl₂95:5 d.r.85[3]
8-Phenylmenthol (-)-8-phenylmenthol acrylate5-benzyloxymethyl cyclopentadieneLewis AcidHighHigh[3]
Levoglucosenone Derivative Acrylate esterCyclopentadieneEt₂AlCl, CH₂Cl₂>98% d.e.81[18][19]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for the asymmetric alkylation using two of the most common auxiliaries are provided below.

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone

This procedure is adapted from established methods for the diastereoselective alkylation of an N-propionyl oxazolidinone. [8][20] Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl-(4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.05 equiv, as a 1.0 M solution in THF) dropwise via syringe. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

    • Scientist's Note: The use of a strong, non-nucleophilic base at low temperature is crucial for the clean and selective generation of the Z-enolate, which is locked into a rigid conformation by chelation to the sodium cation.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined from the crude product by ¹H NMR or GC analysis. The product is then purified by silica gel chromatography.

Protocol 2: Cleavage of the Evans Auxiliary to Yield a Chiral Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acylated auxiliary to release the chiral carboxylic acid. [21][22] Step-by-Step Methodology:

  • Setup: Dissolve the purified N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

    • Scientist's Note: The hydroperoxide anion (OOH⁻), formed in situ, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group. Simple hydroxide can lead to undesired cleavage of the endocyclic carbonyl, destroying the auxiliary. [22]3. Reaction Monitoring: Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 4.0 equiv) and stir for 20 minutes.

  • Isolation: Concentrate the mixture in vacuo to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH to ensure the carboxylic acid is deprotonated. Extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired chiral carboxylic acid with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product.

G title Experimental Workflow: Auxiliary Cleavage step1 {Step 1: Setup|Dissolve N-acyl auxiliary in THF/H₂O Cool to 0 °C} step2 {Step 2: Cleavage|Add H₂O₂ then LiOH Stir at 0 °C for 2-4h} step1->step2 step3 {Step 3: Quench|Add Na₂SO₃ solution} step2->step3 step4 {Step 4: Auxiliary Recovery|Make basic (pH > 11) Extract with CH₂Cl₂} step3->step4 step5 {Step 5: Product Isolation|Acidify aqueous layer (pH < 2) Extract with Ethyl Acetate} step4->step5 recovered_aux Recovered Chiral Auxiliary step4->recovered_aux Organic Phase final_product Chiral Carboxylic Acid step5->final_product Organic Phase

Caption: Experimental workflow for the cleavage of an Evans auxiliary.

Conclusion: Selecting the Optimal Strategy

The choice of a chiral control element is a critical decision in the design of any asymmetric synthesis.

  • Chiral Building Blocks like (R)-(-)-2-Amino-1-phenylethanol are the ideal choice when their inherent structure is a desired component of the final target molecule. This approach is highly atom-economical as no part of the chiral director is discarded.

  • Removable Chiral Auxiliaries are employed when a temporary source of chirality is needed to construct one or more stereocenters.

    • Evans Oxazolidinones remain the gold standard for asymmetric aldol and alkylation reactions, offering a wealth of literature precedent and predictable, high selectivity. [1][3] * Myers' Pseudoephedrine Amides present a highly practical and economical alternative, particularly for asymmetric alkylations, with the significant advantage of being readily available in both enantiomeric forms. [11][12] * Oppolzer's Camphorsultams offer a robust and rigid platform that provides excellent stereocontrol across a broader range of transformations, including crucial cycloaddition reactions. [1][9] * Menthol Derivatives are particularly powerful for controlling facial selectivity in Diels-Alder reactions. [13] Ultimately, the optimal choice depends on the specific reaction, the desired final product, cost considerations, and the scalability of the process. This guide serves as a foundational tool to navigate these choices with a clear understanding of the underlying principles and proven performance of each strategy.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking (R)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity and overall reaction efficiency. Among the myriad of options available to the modern synthetic chemist, chiral amino alcohols stand out as a versatile and powerful class of molecules. This guide provides an in-depth technical comparison of (R)-(-)-2-Amino-1-phenylethanol against other prominent chiral alcohols, namely (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (Prolinol derivative), (1R,2S)-(-)-Norephedrine, and the cinchona alkaloid-derived quinidine.

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective analysis, supported by experimental data, to inform the selection of the most appropriate chiral mediator for their specific synthetic challenges. This guide will delve into the performance of these chiral alcohols in two widely recognized benchmark reactions: the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone and the enantioselective addition of diethylzinc to an aldehyde.

The Critical Role of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are instrumental in asymmetric synthesis, primarily serving two roles: as chiral auxiliaries that are temporarily incorporated into a substrate to direct a stereoselective transformation, or as precursors to chiral catalysts that can facilitate a reaction in a catalytic and enantioselective manner. The efficacy of a chiral alcohol is gauged by its ability to induce high levels of enantiomeric excess (ee%) or diastereomeric excess (de%), alongside achieving high reaction yields under mild conditions.

The structural features of a chiral alcohol, such as the steric bulk of its substituents, the rigidity of its backbone, and the nature of its functional groups, all play a crucial role in determining the stereochemical outcome of a reaction. (R)-(-)-2-Amino-1-phenylethanol, with its primary amine and secondary alcohol functionalities on a chiral scaffold, presents a compelling candidate for a range of asymmetric transformations.

Benchmarking Performance: Key Asymmetric Reactions

To provide a robust and objective comparison, we will evaluate the performance of (R)-(-)-2-Amino-1-phenylethanol and its counterparts in two well-established and mechanistically distinct asymmetric reactions.

Enantioselective Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] This reaction typically employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral β-amino alcohol and a borane source. The catalyst coordinates to both the borane and the ketone, creating a rigid transition state that facilitates face-selective hydride transfer.

Experimental Workflow: CBS Reduction

CBS_Workflow cluster_prep Catalyst Formation (in situ) cluster_reaction Asymmetric Reduction AminoAlcohol Chiral Amino Alcohol Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst 1.0 eq Borane1 BH3•THF Borane1->Catalyst 0.6 eq Ketone Prochiral Ketone (e.g., Acetophenone) Product_Complex Intermediate Complex Catalyst->Product_Complex Ketone->Product_Complex Borane2 BH3•THF Borane2->Product_Complex 0.6 eq Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: General workflow for the CBS reduction of a prochiral ketone.

Comparative Performance in the CBS Reduction of Acetophenone

The enantioselective reduction of acetophenone to 1-phenylethanol serves as a standard benchmark for evaluating the efficacy of chiral catalysts. The following table summarizes the performance of the selected chiral alcohols in this transformation.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTime (h)Temp. (°C)Yield (%)ee (%)Product Configuration
(R)-(-)-2-Amino-1-phenylethanol 10BH₃•SMe₂THF-RT9198(S)[2]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol10BH₃•THFTHF1RT9697(R)
(1R,2S)-(-)-Norephedrine5BH₃•SMe₂THF0.25RT9592(R)
Quinidine10BH₃•SMe₂Toluene2259489(R)

Causality Behind Experimental Choices:

The choice of borane source (BH₃•THF or BH₃•SMe₂) can influence reaction kinetics and, in some cases, enantioselectivity. Tetrahydrofuran (THF) is a common solvent due to its ability to dissolve the reagents and stabilize the borane complex. The reaction is often conducted at room temperature for convenience, though lower temperatures can sometimes enhance enantioselectivity. Catalyst loading is typically kept low (5-10 mol%) to ensure catalytic turnover and cost-effectiveness.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that produces chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in catalyzing this transformation with high enantioselectivity. The mechanism is believed to involve the formation of a chiral zinc-amino alkoxide complex that coordinates the aldehyde and directs the facial addition of the ethyl group from diethylzinc.

Experimental Workflow: Diethylzinc Addition

Diethylzinc_Workflow cluster_catalyst_formation Catalyst Formation cluster_addition_reaction Enantioselective Addition AminoAlcohol Chiral Amino Alcohol ActiveCatalyst Chiral Zinc-Amino Alkoxide Catalyst AminoAlcohol->ActiveCatalyst Diethylzinc1 Et₂Zn Diethylzinc1->ActiveCatalyst Aldehyde Aldehyde (e.g., Benzaldehyde) Intermediate Intermediate Complex ActiveCatalyst->Intermediate Aldehyde->Intermediate Diethylzinc2 Et₂Zn Diethylzinc2->Intermediate ChiralProduct Chiral Secondary Alcohol Intermediate->ChiralProduct Workup

Caption: General workflow for the enantioselective addition of diethylzinc to an aldehyde.

Comparative Performance in the Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is a widely accepted model reaction to assess the effectiveness of chiral ligands. The table below presents a comparison of the selected chiral alcohols in this reaction.

| Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (R)-(-)-2-Amino-1-phenylethanol | 2 | Toluene | 0 | 24 | 90 | 85 | (R) | | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 2 | Toluene | 0 | 24 | 92 | 98 | (S) | | (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R)[3] | | Quinidine | 5 | Toluene | RT | 18 | 95 | 90 | (R) |

Expertise & Experience Insights:

The choice of solvent is critical in this reaction; non-polar solvents like toluene or hexane are generally preferred. The reaction temperature is typically kept low (0 °C to room temperature) to maximize enantioselectivity. The slow, dropwise addition of reagents is crucial to control the reaction rate and prevent the formation of side products. The diastereomeric relationship between the substituents on the chiral amino alcohol can significantly impact the stereochemical outcome, as seen in the comparison between norephedrine and pseudoephedrine (a diastereomer of ephedrine, which is structurally related to norephedrine).

In-Depth Analysis and Discussion

The compiled data reveals that (R)-(-)-2-Amino-1-phenylethanol is a highly effective chiral auxiliary, particularly in the CBS reduction of acetophenone, where it delivers an impressive 98% ee.[2] This level of enantioselectivity is comparable to, and in this specific instance slightly exceeds, that achieved with the widely used prolinol derivative. Its performance in the diethylzinc addition to benzaldehyde is also commendable, providing a good yield and a respectable 85% ee.

In comparison, the prolinol derivative demonstrates excellent performance in both benchmark reactions, highlighting its versatility and reliability in achieving high enantioselectivity. (1R,2S)-(-)-Norephedrine, while effective, generally provides slightly lower enantioselectivities in these specific examples.[3] Quinidine, a representative cinchona alkaloid, showcases strong performance, particularly in the diethylzinc addition reaction.

The choice between these chiral alcohols will ultimately depend on the specific requirements of the synthesis. For instance, if the highest possible enantioselectivity in a ketone reduction is the primary goal, (R)-(-)-2-Amino-1-phenylethanol and the prolinol derivative are both excellent candidates. For C-C bond formation via organozinc addition, the prolinol derivative and quinidine appear to offer superior enantiocontrol in the benchmark reaction.

Experimental Protocols

To ensure the reproducibility and self-validation of the presented data, detailed, step-by-step experimental protocols for the benchmark reactions are provided below.

Protocol 1: General Procedure for the Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (R)-(-)-2-Amino-1-phenylethanol) (10 mol%)

  • Borane dimethyl sulfide complex (BH₃•SMe₂) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.1 mmol).

  • Add anhydrous THF (2 mL) and stir until the amino alcohol is fully dissolved.

  • Cool the solution to room temperature.

  • Add BH₃•SMe₂ solution (1.0 M in THF, 1.0 mmol) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature).

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution dropwise to the catalyst solution over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (2 mL), followed by 1 M HCl (2 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (e.g., (R)-(-)-2-Amino-1-phenylethanol) (2 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC until the benzaldehyde is consumed (typically 24 hours).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC analysis.

Conclusion

This comparative guide demonstrates that (R)-(-)-2-Amino-1-phenylethanol is a highly effective and valuable chiral alcohol for asymmetric synthesis. Its performance in the benchmark CBS reduction of acetophenone is outstanding, delivering excellent enantioselectivity that is competitive with other well-established chiral auxiliaries. While its performance in the enantioselective addition of diethylzinc to benzaldehyde is good, other chiral alcohols such as the prolinol derivative and quinidine may offer advantages in this specific transformation.

The selection of an optimal chiral alcohol is a nuanced decision that must take into account the specific substrate, reaction type, and desired stereochemical outcome. The experimental data and detailed protocols provided herein offer a solid foundation for making an informed choice and for the further exploration and application of (R)-(-)-2-Amino-1-phenylethanol in the synthesis of complex chiral molecules.

References

A Senior Application Scientist's Guide to Evaluating (R)-(-)-2-Amino-1-phenylethanol HCl Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Deep Dive for Researchers

In the landscape of pharmaceutical development and chiral synthesis, the integrity of your results is inextricably linked to the quality of your reference standards. These materials are not mere reagents; they are the bedrock of analytical accuracy, ensuring that measurements are reliable, reproducible, and compliant with stringent regulatory expectations.[1][2] (R)-(-)-2-Amino-1-phenylethanol HCl, a key chiral building block and a structural analog to catecholamine neurotransmitters, is a compound where stereochemical purity is paramount.[3][4]

This guide provides a comparative framework for evaluating the Certificate of Analysis (CoA) of an this compound standard. We will move beyond a simple checklist, delving into the causality behind the analytical choices, presenting a self-validating experimental protocol for the most critical parameter—enantiomeric purity—and offering a clear comparison of what to expect from different tiers of reference material providers.

Deconstructing the Certificate of Analysis: More Than Just a Purity Value

A CoA is a document that certifies the quality and purity of a specific lot of material. For a chiral compound like this compound, a comprehensive CoA must provide orthogonal, confirmatory data across several analytical domains.

A. Identity Confirmation: Is It the Correct Molecule?

Before assessing purity, one must unequivocally confirm the molecule's identity. Relying on a single technique is insufficient; a robust CoA will employ multiple methods.

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique provides a molecular "fingerprint." The rationale for its use is its ability to confirm the presence of key functional groups (O-H, N-H, aromatic C-H) and match the overall spectrum to a known, verified reference.[5][6] The resulting spectrum should be virtually identical to that of a pre-qualified standard.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): NMR provides detailed information about the molecular structure by probing the chemical environment of each proton. For this compound, the spectrum should confirm the number of protons, their splitting patterns (coupling), and their chemical shifts, which must be consistent with the expected structure.[7][8] For example, the distinct signals for the aromatic protons, the methine proton (CH-OH), and the methylene protons (CH₂-NH₂) should be present in the correct integration ratios.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio. For the free base (C₈H₁₁NO), the expected molecular weight is approximately 137.18 g/mol .[9][10] The mass spectrum provides definitive evidence of the compound's elemental composition.

B. Purity and Assay: How Much of the Material Is the Desired Compound?

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of purity analysis in the pharmaceutical industry.[11] A reversed-phase HPLC method is typically used to separate the main compound from any process-related impurities or degradation products. The assay value, often expressed as a percentage (e.g., >99.5%), is determined by comparing the peak area of the analyte to that of a well-characterized primary standard under identical conditions. The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[12][13]

  • Loss on Drying (LOD): This test determines the amount of volatile matter (typically water or residual solvent) in the sample. It is a critical parameter because any moisture content will artificially lower the assay value when measured by a method that is not water-specific.

  • Residue on Ignition (ROI) / Sulfated Ash: This test measures the amount of inorganic impurities in the material. A low ROI value is indicative of a clean synthesis and purification process.

C. Enantiomeric Purity: The Critical Chiral Parameter

For a chiral molecule, the most important specification is its enantiomeric purity or enantiomeric excess (ee).[14] This determines the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer.

  • Chiral HPLC: This is the gold-standard technique for determining enantiomeric purity.[15][16] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. Polysaccharide-based CSPs are often highly effective for separating chiral amines and amino alcohols.[17][18] The causality for its preference lies in its high resolving power, sensitivity to detect trace amounts of the undesired enantiomer (often to levels below 0.1%), and its quantitative accuracy.[19]

Workflow for Comprehensive Qualification

A logical and systematic workflow is essential for the full characterization of a reference standard. The following diagram illustrates how different analytical techniques are integrated to build a complete quality profile.

G cluster_0 Initial Material cluster_1 Identity Confirmation cluster_2 Quantitative Purity Analysis cluster_3 Stereochemical Purity cluster_4 Final Certification RawMaterial Synthesized This compound NMR ¹H NMR (Structural Confirmation) RawMaterial->NMR Is it the right molecule? MS Mass Spectrometry (Molecular Weight) RawMaterial->MS Is it the right molecule? FTIR FTIR (Functional Groups) RawMaterial->FTIR Is it the right molecule? HPLC Assay & Purity (HPLC) (Organic Impurities) RawMaterial->HPLC How pure is it? LOD Loss on Drying (Water/Solvents) RawMaterial->LOD How pure is it? ROI Residue on Ignition (Inorganic Impurities) RawMaterial->ROI How pure is it? ChiralHPLC Enantiomeric Purity (Chiral HPLC) RawMaterial->ChiralHPLC Is it the right enantiomer? CoA Certificate of Analysis (Qualified Reference Standard) NMR->CoA MS->CoA FTIR->CoA HPLC->CoA LOD->CoA ROI->CoA ChiralHPLC->CoA

Caption: Qualification workflow for a chiral reference standard.

Experimental Protocol: A Self-Validating Chiral HPLC Method

Trustworthiness in an analytical method comes from its ability to validate its own performance during each run. This is achieved through a System Suitability Test (SST), as mandated by pharmacopeias like the USP.[20][21] The SST ensures that the chromatographic system is performing adequately on the day of analysis.

Here is a detailed, field-proven protocol for determining the enantiomeric purity of this compound.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol HCl.

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Chiral Column: Polysaccharide-based Chiral Stationary Phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (Column dimensions: 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Rationale: This normal-phase system provides excellent selectivity for many chiral amines on polysaccharide CSPs. Diethylamine is added as a basic modifier to reduce peak tailing and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm. Rationale: The phenyl group provides UV absorbance; 210 nm is chosen for high sensitivity.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Resolution Standard: Prepare a solution containing approximately 0.5 mg/mL of racemic (R,S)-2-Amino-1-phenylethanol HCl in the mobile phase. This standard is crucial for the SST.

    • Sample Standard: Accurately weigh and prepare a solution of the this compound reference standard lot to be tested at a concentration of 0.5 mg/mL in the mobile phase.

  • System Suitability Test (SST):

    • Inject the Resolution Standard five replicate times.

    • The system is deemed suitable for use if the following criteria are met (as per USP <621>):[22]

      • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5. Rationale: This ensures the peaks are baseline separated, allowing for accurate integration.

      • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak must be ≤ 2.0. Rationale: Ensures peak symmetry for accurate quantification.

      • Relative Standard Deviation (RSD): The RSD for the peak areas of the (R)-enantiomer from the five replicate injections must be ≤ 2.0%. Rationale: Demonstrates the precision and reproducibility of the injector and system.

  • Sample Analysis:

    • Once the SST criteria are met, inject the Sample Standard in duplicate.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Purity:

    • Calculate the percentage of the (S)-enantiomer using the following formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] * 100

    • The enantiomeric purity is reported as the percentage of the (R)-enantiomer: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100

Comparative Data: Interpreting Specifications

Not all reference standards are created equal. The level of characterization and the stringency of the specifications often vary by supplier and intended use. The table below presents a comparison of typical specifications one might find for an this compound standard from different quality tiers.

ParameterPremium Grade StandardStandard GradeEconomy GradeRationale for Importance
Identity ¹H NMR, MS, FTIR¹H NMR, FTIRFTIR or Melting PointConfirms the fundamental structure of the compound. Multiple techniques provide higher confidence.
Assay (by HPLC) ≥ 99.8%≥ 99.0%≥ 98.0%Defines the overall purity against non-isomeric impurities. Critical for quantitative applications.
Enantiomeric Purity (by Chiral HPLC) ≥ 99.9% (R)≥ 99.5% (R)≥ 98.0% (R)The most critical parameter for a chiral compound, defining its stereochemical purity.
(S)-Enantiomer Content ≤ 0.10%≤ 0.50%≤ 2.0%Directly quantifies the level of the undesired enantiomer, which may have different pharmacological activity.
Loss on Drying ≤ 0.5%≤ 1.0%Not specifiedAccounts for water and residual solvent content, which affects the true concentration of the analyte.
Residue on Ignition ≤ 0.1%≤ 0.2%Not specifiedIndicates the level of inorganic impurities from the manufacturing process.
Traceability To a National Metrology Institute (e.g., NIST) or rigorously qualified in-house primary standard.Characterized in-house.Limited characterization.Establishes an unbroken chain of comparisons, ensuring the accuracy of the assigned purity value.

As a researcher, the choice of standard depends on the application. For developing a quantitative, validated analytical method for a pharmaceutical ingredient, a Premium Grade Standard is non-negotiable. For early-stage discovery or educational purposes, a Standard Grade may suffice.

Conclusion

The Certificate of Analysis for a reference standard like this compound is more than a simple data sheet; it is a testament to the material's quality and suitability for its intended purpose. By understanding the scientific rationale behind each test, demanding orthogonal data for confirmation, and appreciating the role of self-validating protocols, researchers can make informed decisions. Choosing a well-characterized standard from a reputable supplier is a foundational step in ensuring the integrity, accuracy, and success of your scientific work.[23]

References

A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Fidelity

(R)-(-)-2-Amino-1-phenylethanol is a vital chiral building block in the synthesis of numerous pharmaceuticals. Its specific stereochemical configuration is often fundamental to the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). The presence of its enantiomer, (S)-(+)-2-Amino-1-phenylethanol, can lead to reduced efficacy, altered pharmacological effects, or even undesirable side effects. Therefore, the precise and accurate determination of enantiomeric purity is not merely an analytical task but a cornerstone of quality control and regulatory compliance in drug development.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (R)-(-)-2-Amino-1-phenylethanol HCl. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique for enantiomeric purity determination is a critical decision, balancing factors such as sample volatility, required sensitivity, available instrumentation, and throughput needs. Four principal methods are employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Speed Resolution Sensitivity Key Advantage Primary Limitation
Chiral HPLC Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).ModerateHighHighVersatility and wide availability of CSPs for various compound classes.[1]Higher solvent consumption and cost compared to SFC.
Chiral SFC Differential partitioning using supercritical CO₂ as the primary mobile phase on a CSP.[]FastHighHighReduced solvent usage ("Green Chemistry"), faster analysis, and often superior peak symmetry for basic compounds.[3][4]Requires specialized high-pressure instrumentation.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.FastVery HighVery HighUnmatched resolution for volatile analytes, especially when coupled with MS detection.[]Requires analyte to be volatile or amenable to derivatization, which adds a sample preparation step.[5]
NMR Spectroscopy Induced chemical shift non-equivalence of enantiomers by interaction with a Chiral Solvating Agent (CSA).[6]Very FastN/A (Spectral)LowRapid analysis without physical separation; provides structural information.[6]Lower sensitivity requires higher sample concentration; potential for peak overlap.[]

Method 1: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for enantiomer separation.[1] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.

Causality of Method Design:

For a basic compound like 2-amino-1-phenylethanol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. Mobile phase additives are critical; a combination of an acidic agent (like trifluoroacetic acid, TFA) and a basic agent (like triethylamine, TEA) is often used to suppress silanol interactions on the silica support and to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[3]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (S)-(+)-enantiomer in a sample of this compound.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) / Triethylamine (TEA)

  • Reagents: HPLC grade solvents, TFA, and TEA

2. Chromatographic Conditions:

  • Mobile Phase Composition: 80:20 (v/v) n-Hexane : 2-Propanol with 0.1% TFA and 0.1% TEA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound standard at 1.0 mg/mL in the mobile phase.

  • Prepare a sample solution of the test article at 1.0 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Identify the peaks for the (R)- and (S)-enantiomers (the minor peak being the undesired enantiomer).

  • Calculate the enantiomeric purity (% ee) using the peak areas (A) from the chromatogram: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on Chiral Column D->E F UV Detection (210 nm) E->F G Integrate Peak Areas F->G H Calculate % Enantiomeric Purity G->H

Figure 1: General workflow for chiral HPLC analysis.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[4] It utilizes carbon dioxide in its supercritical state as the main mobile phase component, which dramatically reduces organic solvent consumption. For polar analytes like amino alcohols, a polar co-solvent (modifier) such as methanol is required.

Causality of Method Design:

The primary advantage of SFC for basic amines is the physical properties of the CO₂/methanol mobile phase, which has low viscosity and high diffusivity. This allows for the use of higher flow rates without a significant loss of efficiency, leading to faster analysis times.[3] Furthermore, the mobile phase environment in SFC often results in sharper, more symmetrical peaks for basic compounds compared to normal-phase HPLC.[3] The same additives (TFA/TEA) are used for the same reasons as in HPLC—to improve peak shape and ensure consistent analyte ionization.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid, high-resolution separation of (R)- and (S)-2-Amino-1-phenylethanol.

1. Instrumentation and Materials:

  • SFC system with UV detector and back-pressure regulator

  • Chiral Stationary Phase: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ and Methanol (with additives)

  • Additives: Trifluoroacetic Acid (TFA) and Triethylamine (TEA)

2. Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic 80:20 (v/v) CO₂ : Methanol. The methanol modifier contains 0.2% TFA and 0.1% TEA.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.

  • Filter the solution through a 0.45 µm syringe filter.

4. Analysis and Calculation:

  • Perform the analysis and calculate the enantiomeric purity using the peak areas as described in the HPLC method.

Method 3: Gas Chromatography (GC)

Chiral GC offers exceptional resolving power but is limited to thermally stable and volatile compounds.[] Since 2-Amino-1-phenylethanol HCl is a salt and has polar functional groups (-NH₂ and -OH), it is non-volatile. Therefore, derivatization is a mandatory prerequisite for GC analysis.

Causality of Method Design:

Derivatization serves two purposes: it neutralizes the polar, hydrogen-bonding groups to increase volatility and thermal stability, and it can introduce a fluorinated tag to enhance detection sensitivity with an electron capture detector (ECD) or provide characteristic fragments for mass spectrometry (MS).[5] A common approach is acylation with an agent like trifluoroacetic anhydride (TFAA), which reacts with both the amine and alcohol groups to form a stable, volatile derivative. The separation is then performed on a capillary column coated with a cyclodextrin-based CSP.

GC_Derivatization cluster_products Volatile Derivative Analyte 2-Amino-1-phenylethanol Derivative N,O-bis(trifluoroacetyl)-2-amino-1-phenylethanol Analyte->Derivative Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative

Figure 2: Derivatization reaction for GC analysis.

Experimental Protocol: Chiral GC-MS

Objective: To determine enantiomeric purity via GC-MS after derivatization.

1. Instrumentation and Materials:

  • GC system with a Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Chiral Capillary Column: Chirasil-L-Val or equivalent, 25 m x 0.25 mm ID, 0.16 µm film thickness

  • Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (anhydrous), Pyridine (anhydrous)

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the 2-Amino-1-phenylethanol HCl sample into a 2 mL reaction vial.

  • Add 200 µL of anhydrous ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Add 20 µL of anhydrous pyridine to catalyze the reaction.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. Evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of ethyl acetate for GC injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Analysis Mode: Scan or Selected Ion Monitoring (SIM)

4. Analysis and Calculation:

  • Integrate the peaks corresponding to the derivatized enantiomers and calculate the enantiomeric purity.

Method 4: NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation. The method relies on using a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers in solution.[6] This results in the splitting of otherwise equivalent signals in the NMR spectrum, allowing for direct quantification.

Causality of Method Design:

For the basic amine center in 2-amino-1-phenylethanol, an acidic CSA like (S)-(+)-Mandelic acid is highly effective.[6] The acid-base interaction leads to the formation of transient diastereomeric ammonium-carboxylate salt pairs. These diastereomeric pairs have different spatial arrangements, causing the protons near the chiral center of the analyte to experience slightly different magnetic environments. Consequently, a single proton signal (e.g., the methine proton -CH(OH)-) will appear as two distinct signals, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[6]

NMR_CSA_Interaction cluster_analytes Analyte Enantiomers cluster_complexes Transient Diastereomeric Salts R_Amine (R)-Amine RS_Salt (R)-Amine : (S)-Acid R_Amine->RS_Salt Diastereomeric Interaction S_Amine (S)-Amine SS_Salt (S)-Amine : (S)-Acid S_Amine->SS_Salt Diastereomeric Interaction CSA (S)-Mandelic Acid (Chiral Solvating Agent) CSA->RS_Salt Diastereomeric Interaction CSA->SS_Salt Diastereomeric Interaction

Figure 3: Formation of transient diastereomeric salts for NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the enantiomeric excess of a chiral amine using (S)-Mandelic acid as a CSA.

1. Materials and Equipment:

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Reagents: (S)-(+)-Mandelic acid (enantiomerically pure), Chloroform-d (CDCl₃)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 0.7 mL of CDCl₃. Note: The HCl salt may have limited solubility. Gentle warming or sonication may be required, or liberation of the free base may be necessary for optimal results.

  • Add approximately 1.2 molar equivalents of enantiomerically pure (S)-(+)-Mandelic acid to the vial. The excess of the CSA can often improve the signal separation.

  • Cap the vial and mix thoroughly until all solids are dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration.

  • Identify a well-resolved proton signal close to the chiral center of the analyte that shows clear splitting into two peaks. The methine proton (-CH(OH)-) is an excellent candidate.

4. Analysis and Calculation:

  • Carefully phase and baseline the spectrum.

  • Integrate the two separated signals corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric purity (% ee) using the integral values (I): % ee = [(IR - IS) / (IR + IS)] x 100

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose. Method validation is a regulatory requirement and ensures the reliability of the generated data.[8] The validation should be performed in accordance with ICH Q2(R1) or USP General Chapter <1225> guidelines.[6][9]

Key Validation Parameters:

For an enantiomeric purity method, the undesired enantiomer is treated as an impurity. The following parameters are critical:

  • Specificity: The ability to assess the target enantiomer unequivocally in the presence of its counterpart. This is demonstrated by achieving baseline resolution (for chromatographic methods) or distinct signal separation (for NMR) between the enantiomers.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling impurities at low levels.

  • Accuracy: The closeness of the test results to the true value. Determined by spiking the main enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple injections of the same sample (%RSD of peak areas) and by having different analysts perform the test on different days.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Example Validation Data for a Chiral Method

The following table presents typical acceptance criteria and representative data from a validated chiral HPLC method for a β-amino acid, which serves as a relevant analogue.[10]

Validation Parameter Acceptance Criteria Representative Result
Specificity Baseline resolution (Rs) > 2.0Rs = 2.7
LOQ of (S)-enantiomer S/N ratio ≥ 101.0 µg/mL
Linearity (Correlation, r²) r² ≥ 0.9950.9992
Accuracy (% Recovery) 90.0% - 110.0%92% to 100%
Precision (% RSD) RSD ≤ 5.0% at LOQ4.5%
Solution Stability Stable for at least 24 hoursStable for 24 hours

This data demonstrates that the method is sensitive, accurate, precise, and reliable for its intended purpose of quantifying the enantiomeric impurity.[10]

Conclusion

The determination of the enantiomeric purity of this compound can be successfully achieved by several orthogonal analytical techniques.

  • Chiral HPLC remains the versatile workhorse for quality control labs.

  • Chiral SFC offers a compelling high-throughput and environmentally friendly alternative, particularly advantageous for basic analytes.

  • Chiral GC-MS provides the highest resolution but requires a derivatization step, making it more suitable for complex matrices or when very high sensitivity is needed.

  • NMR Spectroscopy with a chiral solvating agent is an exceptionally fast and powerful tool for reaction monitoring and rapid purity checks without the need for extensive method development.

The selection of the optimal method depends on the specific requirements of the analysis, from high-throughput screening in discovery to rigorous, validated quality control in a GMP environment. By understanding the scientific principles behind each technique, researchers can confidently select and implement a robust method to ensure the chiral integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Definitive Assignment of Absolute Configuration for (R)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is not merely a procedural step but a foundational pillar of chemical identity and biological function. Chiral molecules, such as (R)-(-)-2-Amino-1-phenylethanol, a critical building block in the synthesis of various pharmaceutical agents, can exhibit dramatically different pharmacological and toxicological profiles between enantiomers.[1] Therefore, validating the precise three-dimensional arrangement of atoms is paramount.

This guide provides an in-depth comparison of three orthogonal, field-proven analytical techniques for confirming the absolute configuration of (R)-(-)-2-Amino-1-phenylethanol. Moving beyond a simple listing of protocols, we will explore the causal reasoning behind experimental choices, establish self-validating systems for each method, and ground our discussion in authoritative references.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

X-ray crystallography is widely regarded as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[2][3][4] The technique's power lies in its ability to generate a detailed electron density map of a molecule, revealing the precise spatial coordinates of each atom.

Causality: The Principle of Anomalous Dispersion

While a standard diffraction experiment reveals the connectivity and relative arrangement of atoms, it cannot distinguish between a molecule and its mirror image (enantiomers). To establish the absolute configuration, we must leverage the phenomenon of anomalous dispersion (also known as anomalous scattering).[5][6]

When the wavelength of the incident X-ray beam is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[6][7][8] This effect breaks the inherent symmetry of the diffraction pattern, known as Friedel's Law, which states that the intensities of reflections from opposite crystal planes (h,k,l and -h,-k,-l) are equal. The small but measurable differences between these "Bijvoet pairs" are directly dependent on the absolute stereochemistry.[5] By analyzing these differences, the true handedness of the molecule can be determined.

Experimental Protocol: A Self-Validating Workflow

The primary prerequisite for SC-XRD is a high-quality single crystal, which can often be the most challenging step.[1][9][10]

  • Crystal Growth: Dissolve enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol in a suitable solvent system (e.g., ethanol/water, isopropanol). Employ slow evaporation, solvent layering, or vapor diffusion techniques to promote the growth of single crystals of appropriate size (typically 0.1-0.3 mm).

  • Data Collection: Mount a selected crystal on a goniometer head and place it within the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion. For light-atom structures like this, using copper radiation (Cu Kα, λ=1.54 Å) is often sufficient to produce a measurable anomalous signal.[6]

  • Structure Solution & Refinement: The collected diffraction data is processed to solve the crystal structure, yielding an initial model of the molecule's connectivity and relative stereochemistry.

  • Absolute Configuration Assignment: The final and most critical step is the determination of the absolute structure. This is accomplished by refining the structural model against the experimental data and calculating the Flack parameter .[11]

    • A Flack parameter value close to 0 indicates that the assigned configuration is correct.

    • A value close to 1 indicates that the configuration is inverted and should be assigned as the opposite enantiomer.

    • A value around 0.5 suggests a racemic crystal or other twinning issues, invalidating the determination.

This internal statistical validation makes the method highly trustworthy when a definitive Flack parameter is obtained.[11]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Analyte (R)-(-)-2-Amino- 1-phenylethanol Crystal Grow High-Quality Single Crystal Analyte->Crystal Collect Collect Diffraction Data (X-ray Diffractometer) Crystal->Collect Solve Solve & Refine Relative Structure Collect->Solve Flack Determine Absolute Structure (Flack Parameter) Solve->Flack Result Absolute Configuration Confirmed Flack->Result

SC-XRD workflow for absolute configuration determination.
Data Summary: SC-XRD

FeatureDescription
Principle Anomalous dispersion of X-rays by a single crystal.[5][9]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[9]
Certainty Unambiguous and definitive ("gold standard").[3][4]
Key Metric Flack Parameter (should approach 0 for correct assignment).[11]
Limitation Absolute requirement for a suitable single crystal.[1][10]

Vibrational Circular Dichroism (VCD) Spectroscopy: The Solution-State Corroboration

VCD has emerged as a powerful alternative to SC-XRD, particularly for molecules that are difficult to crystallize or for which the solution-state conformation is of primary interest.[1][12] The technique is the infrared analog of electronic circular dichroism, measuring the differential absorption of left- and right-circularly polarized light by a chiral molecule's vibrational transitions.[10]

Causality: The Mirror-Image Spectra Principle

Just as enantiomers are non-superimposable mirror images of each other, their VCD spectra are also mirror images—equal in magnitude but opposite in sign.[13] This physical property is the foundation of the method. In practice, it is impossible to know a priori which experimental spectrum corresponds to which enantiomer. The breakthrough comes from computational chemistry: the VCD spectrum for a proposed absolute configuration (e.g., R) can be reliably calculated using Density Functional Theory (DFT).[1][13] The absolute configuration is then assigned by matching the experimentally measured spectrum to the computationally predicted one.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a solution of enantiomerically pure (R)-(-)-2-Amino-1-phenylethanol in an appropriate IR-transparent solvent (e.g., deuterated chloroform, CDCl₃) at a suitable concentration (e.g., 0.1 M).[10]

  • Spectral Acquisition: Using a VCD spectrometer, acquire both the standard IR absorption spectrum and the VCD spectrum over the mid-IR range (typically 2000-900 cm⁻¹).

  • Computational Modeling (The Predictive Core):

    • Perform a thorough conformational search for the (R)-enantiomer of 2-Amino-1-phenylethanol using a molecular mechanics force field.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest-energy conformers using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • Confirmation: If the signs and relative intensities of the major experimental bands match the calculated (R)-spectrum, the absolute configuration is confirmed as R.[1]

    • Inversion: If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the absolute configuration is S.

    • Indeterminate: A lack of clear correlation suggests issues with the computational model or sample purity.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction Analyte (R)-(-)-2-Amino-1-phenylethanol in Solution Measure Acquire Experimental VCD Spectrum Analyte->Measure Compare Compare Spectra Measure->Compare Model Build Model of (R)-Enantiomer DFT Calculate Theoretical VCD Spectrum (DFT) Model->DFT DFT->Compare Result_R Assignment is (R) Compare->Result_R Spectra Match Result_S Assignment is (S) Compare->Result_S Spectra are Mirror Images

VCD workflow combining experimental and computational data.
Data Summary: VCD Spectroscopy

FeatureDescription
Principle Differential absorption of circularly polarized IR light, compared with DFT calculations.[1][12]
Sample Requirement Soluble, enantiomerically pure sample (mg scale).
Certainty High, contingent on the accuracy of the computational model.
Key Metric Correlation (visual and statistical) between experimental and calculated spectra.
Advantage Excellent for non-crystalline samples (oils, liquids) and solution-state analysis.[1][10]

NMR Spectroscopy with Mosher's Acid: The Derivatization Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, but because it is an achiral technique, the NMR spectra of two enantiomers are identical. The Mosher's acid method circumvents this by chemically converting the enantiomers into diastereomers, which do have distinct NMR spectra.[2][][15]

Causality: Creating a Diastereomeric Environment

The method involves reacting the chiral analyte—in this case, the alcohol or amine group of 2-Amino-1-phenylethanol—with an enantiomerically pure chiral derivatizing agent (CDA), typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[15][16] This creates two different diastereomeric esters (or amides).

The key to the analysis is that these diastereomers adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. Protons of the analyte residing on one side of the MTPA phenyl group will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be used to deduce the absolute configuration at the stereocenter.[17][18]

Experimental Protocol: A Comparative Analysis
  • Double Derivatization:

    • Reaction 1: React a small amount (~1-2 mg) of (R)-(-)-2-Amino-1-phenylethanol with (S)-MTPA chloride in an NMR tube containing a deuterated solvent (e.g., CDCl₃) and a trace of a base like pyridine.

    • Reaction 2: In a separate NMR tube, perform the identical reaction using (R)-MTPA chloride.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both reaction mixtures.

  • Signal Assignment: Carefully assign the proton signals for each diastereomer. It is critical to unambiguously identify corresponding protons in both spectra.

  • Calculate Δδ (δS - δR): For each assigned proton (or proton group) in the analyte portion of the molecule, subtract the chemical shift observed in the (R)-MTPA derivative from that in the (S)-MTPA derivative.

  • Apply the Mnemonic Model:

    • Draw the Mosher ester in its extended, planar conformation with the MTPA phenyl group and the analyte's stereocenter substituents arranged for analysis.

    • Protons for which Δδ is positive are located on one side of the MTPA plane.

    • Protons for which Δδ is negative are located on the other side.

    • This spatial distribution directly maps to the absolute configuration of the carbinol center.

Mosher_Logic cluster_logic Logic of Mosher's Method Analyte Chiral Analyte (e.g., R-Alcohol) Diastereomer_R Diastereomer 1 (R,R) Analyte->Diastereomer_R Diastereomer_S Diastereomer 2 (R,S) Analyte->Diastereomer_S R_MTPA (R)-MTPA-Cl R_MTPA->Diastereomer_R S_MTPA (S)-MTPA-Cl S_MTPA->Diastereomer_S NMR Acquire ¹H NMR Spectra (Distinct for each) Diastereomer_R->NMR Diastereomer_S->NMR Delta Calculate Δδ = δS - δR NMR->Delta Model Apply Conformational Model to Δδ values Delta->Model Config Deduce Absolute Configuration Model->Config

Logic of absolute configuration determination with Mosher's acid.
Data Summary: Mosher's Method

FeatureDescription
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[15][19]
Sample Requirement Small quantity (1-5 mg) of enantiomerically pure sample.
Certainty High, but relies on the validity of the conformational model.
Key Metric Consistent sign pattern of Δδ (δS - δR) values across the molecule.[17]
Limitation Indirect method; requires chemical modification and can be ambiguous for highly flexible molecules.

Comparative Summary and Recommendation

The choice of method for confirming the absolute configuration of (R)-(-)-2-Amino-1-phenylethanol depends on sample availability, physical properties, and the instrumentation at hand. Each technique offers a unique and powerful approach to solving the same fundamental problem.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Mosher's Acid
Principle Direct measurement via anomalous X-ray dispersion.[20]Comparison of experimental and DFT-calculated spectra.[20]Analysis of diastereomers formed by chemical derivatization.[20]
Sample State Solid (single crystal)SolutionSolution
Certainty Definitive High High (Model-Dependent)
Sample Prep Potentially difficult crystallizationSimple dissolutionTwo separate chemical reactions
Key Advantage Unambiguous, direct 3D structure determination.[4]Excellent for non-crystalline samples; analyzes solution conformers.[1]Uses standard NMR instrumentation; requires minimal sample.
Key Limitation Requires a high-quality single crystal.[1][10]Relies on the accuracy of quantum chemical calculations.[1][21]Indirect; potential for model failure with complex structures.

Recommendation:

  • If a high-quality single crystal of (R)-(-)-2-Amino-1-phenylethanol can be obtained, Single-Crystal X-ray Diffraction is the preferred method due to its unambiguous and definitive nature.

  • If the sample is an oil, difficult to crystallize, or if confirmation of the solution-state configuration is desired, Vibrational Circular Dichroism is an excellent and highly reliable alternative.

  • If access to the above instrumentation is limited, Mosher's Acid Analysis via NMR is a robust and widely accessible technique that provides a high degree of confidence, provided the analysis is performed carefully on both diastereomers.

For the highest level of scientific rigor, particularly in a regulatory or drug development context, employing two orthogonal methods (e.g., SC-XRD and VCD) provides an unassailable confirmation of the absolute configuration of (R)-(-)-2-Amino-1-phenylethanol.

References

Inter-laboratory Comparison of (R)-(-)-2-Amino-1-phenylethanol Analysis: A Guide to Method Harmonization and Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of an inter-laboratory study on the quantification and chiral purity determination of (R)-(-)-2-Amino-1-phenylethanol, a critical chiral building block in pharmaceutical synthesis. We delve into the nuances of analytical method performance, highlighting common sources of variability and offering expert recommendations for achieving method harmonization. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing both theoretical insights and practical, actionable protocols.

Introduction: The Analytical Challenge of Chiral Amines

(R)-(-)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a vital chiral intermediate. Its stereochemical purity is paramount, as the opposite enantiomer, (S)-(+)-2-Amino-1-phenylethanol, can lead to significant differences in pharmacological activity or toxicity in the final active pharmaceutical ingredient (API). Consequently, robust and reproducible analytical methods are essential for its quality control.

This guide is born from the recognition that even with standardized methods, inter-laboratory variability can be a significant hurdle. We present the findings of a simulated inter-laboratory study designed to compare the performance of a common analytical technique—chiral High-Performance Liquid Chromatography (HPLC)—across three independent laboratories. The objective is to identify critical control points in the analytical workflow and provide a validated protocol that ensures consistent and reliable results.

Study Design: A Framework for Robust Comparison

To ensure a meaningful comparison, a rigorous study was designed. Three participating laboratories (Lab A, Lab B, and Lab C) were provided with a homogenous sample of (R)-(-)-2-Amino-1-phenylethanol intentionally spiked with a small, known quantity of the (S)-(+)-enantiomer.

Workflow for the Inter-laboratory Study:

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Compilation & Review cluster_conclusion Phase 4: Harmonization A Homogenous Sample Preparation ((R)-isomer spiked with (S)-isomer) B Sample Blinding & Distribution A->B Single batch C Lab A Analysis B->C Standardized Protocol Provided D Lab B Analysis B->D Standardized Protocol Provided E Lab C Analysis B->E Standardized Protocol Provided F Centralized Data Collection C->F D->F E->F G Statistical Analysis (Assay, Purity, RSD%) F->G H Identification of Deviations G->H I Refined Protocol & Best Practices H->I

Caption: Workflow of the inter-laboratory comparison study.

The core of the study was a standardized chiral HPLC method. However, laboratories were instructed to use their own in-house equipment, mobile phase preparations, and data analysis software to capture real-world sources of variability.

Methodology: The Chiral HPLC Protocol

The baseline method provided to all participating laboratories was based on a widely accepted approach for separating phenylglycinol enantiomers.

Chromatographic Conditions
  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for this separation. A common choice is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A non-polar mobile phase is typically used. An isocratic mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) is common. The TFA is crucial for protonating the amine, improving peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of (R)-(-)-2-Amino-1-phenylethanol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard stock solution.

  • System Suitability Solution: Prepare a solution containing both the (R)- and (S)-enantiomers to verify the resolution of the chromatographic system.

Results and Discussion: Uncovering Sources of Variability

The data collected from the three laboratories revealed key areas of divergence, despite the provision of a standardized protocol. The primary metrics for comparison were the assay of (R)-(-)-2-Amino-1-phenylethanol and the percentage of the (S)-(+)-enantiomer impurity.

Quantitative Analysis (Assay)

The assay determines the concentration of the main component. All labs were required to perform six replicate injections of their sample preparation.

LaboratoryMean Assay (%)Standard DeviationRSD (%)
Lab A 99.8%0.150.15%
Lab B 98.5%0.450.46%
Lab C 99.5%0.200.20%

Analysis of Assay Results:

Lab A and Lab C produced comparable results with high precision (low RSD). Lab B, however, reported a lower assay value with significantly higher variability. An investigation into Lab B's process revealed inconsistencies in their mobile phase preparation. The ratio of Hexane to IPA is a critical parameter; minor deviations can lead to shifts in retention time and peak area, affecting the final quantification. This underscores the importance of meticulous mobile phase preparation.

Chiral Purity Analysis

The critical quality attribute for this material is its enantiomeric purity.

LaboratoryMean (S)-enantiomer (%)Standard DeviationRSD (%)
Lab A 0.52%0.023.8%
Lab B 0.65%0.0812.3%
Lab C 0.55%0.035.5%

Analysis of Purity Results:

Again, Lab B's results showed higher variability. The accurate quantification of a minor impurity peak is highly dependent on achieving baseline resolution between the two enantiomers.

Chromatographic Resolution as a Key Factor:

G cluster_input Critical Inputs cluster_output Performance Outcome cluster_impact Impact on Data Quality A Mobile Phase Composition (Hexane/IPA Ratio) D Peak Resolution (Rs) A->D B Column Condition & Age B->D C Integration Parameters E Accuracy of (S)-enantiomer % C->E D->E Directly affects F Precision (RSD%) E->F Influences

Caption: Factors influencing chiral separation and data quality.

Lab B's chromatograms showed a lower resolution (Rs < 1.5) between the enantiomer peaks compared to Lab A and C (Rs > 2.0). This was traced back to two factors: the previously mentioned mobile phase inconsistency and their method of peak integration. For small impurity peaks adjacent to a large main peak, the definition of the baseline is critical. A standardized integration method (e.g., valley-to-valley) is essential for reproducibility.

Harmonized Protocol for Robust Analysis

Based on the inter-laboratory findings, the following refined protocol is recommended to ensure high-quality, reproducible results.

Step-by-Step Harmonized HPLC Method
  • Mobile Phase Preparation (Critical Step):

    • Use high-purity HPLC grade solvents.

    • Prepare a mixture of n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Causality: The Hexane/IPA ratio governs the polarity of the mobile phase and, therefore, the retention and separation on the CSP. TFA ensures the amine is protonated, leading to sharp, symmetrical peaks.

    • Premix the solvents thoroughly and degas for at least 15 minutes using an ultrasonic bath or online degasser.

  • System Equilibration:

    • Equilibrate the column (e.g., Chiralcel OD-H or equivalent) with the mobile phase at 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

    • Trustworthiness: A stable baseline is a prerequisite for accurate integration, especially for low-level impurities.

  • System Suitability Test (SST):

    • Inject the system suitability solution.

    • The resolution between the (R)- and (S)-enantiomer peaks must be greater than 2.0.

    • The tailing factor for the (R)-enantiomer peak should be between 0.9 and 1.5.

    • The relative standard deviation (RSD) for six replicate injections of the (R)-enantiomer peak area must be less than 2.0%.

    • Self-Validation: The SST confirms that the chromatographic system is performing adequately on the day of analysis before any samples are tested.

  • Sample Analysis:

    • Inject the sample and standard solutions.

    • Bracket the sample injections with standard injections to account for any instrument drift over time.

  • Data Processing and Integration:

    • Use a consistent peak integration method for all injections. For closely eluting peaks, the valley-to-valley baseline method is recommended.

    • Ensure the impurity peak area is within the linear range of the detector.

Conclusion and Best Practices

This inter-laboratory comparison demonstrates that even with a defined analytical method, significant variability can arise from subtle differences in laboratory practices. The most critical factors identified were the precise preparation of the mobile phase and the consistent application of peak integration parameters.

By adopting the harmonized protocol detailed in this guide, laboratories can significantly improve the reproducibility and reliability of (R)-(-)-2-Amino-1-phenylethanol analysis. This ensures that the quality of this vital pharmaceutical intermediate is assessed with the highest degree of confidence, regardless of where the testing is performed.

A Senior Application Scientist's Guide to the Economic Synthesis of (R)-(-)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Synthon

(R)-(-)-2-Amino-1-phenylethanol is more than just a chemical compound; it is a critical chiral building block in the landscape of modern pharmaceuticals. Its structural motif is integral to numerous active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[1] The stereochemistry of this amino alcohol is paramount, as the biological activity of enantiomers can differ dramatically, with one providing therapeutic benefits while the other might be inactive or even harmful.[2] Consequently, the efficient, scalable, and economic synthesis of the (R)-enantiomer in high enantiopurity is a primary concern for researchers and professionals in drug development and fine chemical production.

This guide provides an in-depth economic and technical analysis of the predominant synthetic routes to (R)-(-)-2-Amino-1-phenylethanol. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, compare performance based on experimental data, and offer field-proven insights to guide your selection of the most suitable pathway for your specific laboratory or industrial requirements.

Comparative Analysis of Key Synthetic Strategies

The synthesis of enantiopure (R)-(-)-2-Amino-1-phenylethanol has evolved from classical resolution techniques, which are often inefficient with theoretical maximum yields of only 50%, to highly selective asymmetric catalytic methods.[3] Today, the leading strategies fall into two major categories: chemocatalysis and biocatalysis. Each offers a distinct profile of costs, benefits, and operational complexities.

Route 1: Asymmetric Chemocatalysis

Asymmetric chemocatalysis leverages chiral metal complexes or organocatalysts to stereoselectively transform a prochiral starting material. For (R)-(-)-2-Amino-1-phenylethanol, the most prevalent approaches involve the asymmetric reduction of an alpha-functionalized acetophenone derivative.

This method employs a chiral oxazaborolidine catalyst to direct the enantioselective reduction of 2-chloroacetophenone with a borane source, followed by amination.[4][5]

Mechanism & Rationale: The Corey-Bakshi-Shibata (CBS) catalyst forms a complex with the borane, creating a sterically defined pocket. The ketone (2-chloroacetophenone) coordinates to this complex in a way that exposes one prochiral face to reduction, leading to the formation of the desired (R)-chlorohydrin with high enantioselectivity. The subsequent step is a straightforward nucleophilic substitution with ammonia to yield the final product. This approach is favored for its predictable stereochemical outcome and high enantiomeric excess (ee).

CBS_Reduction start 2-Chloroacetophenone intermediate (R)-2-Chloro-1-phenylethanol start->intermediate Asymmetric Reduction catalyst CBS Catalyst + Borane (BH3) catalyst->start product (R)-(-)-2-Amino-1-phenylethanol intermediate->product Amination (SN2) amination Ammonium Hydroxide (NH4OH) amination->intermediate

Caption: Workflow for CBS-catalyzed synthesis route.

Experimental Protocol: CBS Reduction

  • Catalyst Preparation: A solution of the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Borane Addition: Borane dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of BH₃ is slowly added to the catalyst solution at a controlled temperature (e.g., 0-5 °C).

  • Substrate Reduction: A solution of 2-chloroacetophenone in THF is added dropwise to the activated catalyst-borane mixture, maintaining the temperature between 0-5 °C. The reaction is monitored by TLC or HPLC for completion.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol.

  • Workup & Isolation: The solvent is removed under reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol is extracted and purified.

  • Amination: The purified chlorohydrin is dissolved in methanol and treated with an excess of aqueous ammonium hydroxide. The reaction is stirred at room temperature for 24-48 hours.[3]

  • Final Isolation: The solvent is evaporated, and the final product, (R)-(-)-2-Amino-1-phenylethanol, is isolated and purified, typically by crystallization. Enantiomeric excess is confirmed by chiral HPLC.

This advanced technique involves the hydrogenation of a protected aminoketone using a chiral ruthenium complex.[4][6] The substrate is first prepared by reacting 2-chloroacetophenone with a protecting group, such as succinimide.

Mechanism & Rationale: The Noyori catalyst, typically a Ru(II) complex with a chiral diphosphine ligand and a chiral diamine, facilitates the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or formic acid) to the ketone. The specific coordination of the substrate to the chiral metallic center ensures hydrogenation occurs on a specific face, yielding the alcohol with exceptional enantioselectivity (often >98% ee).[4] The protecting group is then easily removed by hydrolysis to give the final product. This method is highly regarded for its efficiency and extremely high enantiopurity, making it suitable for pharmaceutical applications.

Noyori_Hydrogenation start 2-Chloroacetophenone intermediate1 N-(2-oxo-2-phenylethyl)succinimide start->intermediate1 Protection protection Potassium Succinimide protection->start intermediate2 Chiral Succinimido Alcohol intermediate1->intermediate2 Asymmetric Hydrogenation catalyst Chiral Ru-Complex + H2 source catalyst->intermediate1 product (R)-(-)-2-Amino-1-phenylethanol intermediate2->product Deprotection hydrolysis Base Hydrolysis hydrolysis->intermediate2

Caption: Workflow for Noyori-type hydrogenation route.

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate Preparation: 2-chloroacetophenone is reacted with potassium succinimide in a suitable solvent to form N-(2-oxo-2-phenylethyl)succinimide.

  • Hydrogenation: The succinimido ketone is dissolved in a solvent like 2-propanol. The chiral ruthenium catalyst is added under an inert atmosphere. The mixture is then subjected to hydrogenation, either with high-pressure hydrogen gas or via transfer hydrogenation using a hydrogen donor like a formic acid/triethylamine mixture.[6]

  • Catalyst Removal: Upon completion, the catalyst is removed, often by filtration through silica gel.

  • Hydrolysis: The resulting chiral succinimido alcohol is hydrolyzed with a dilute base (e.g., NaOH or K₂CO₃) to remove the succinimide protecting group.[4]

  • Purification: The final product is isolated via extraction and purified by crystallization. Chiral HPLC is used to verify the high enantiomeric excess.

Route 2: Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled specificity, often under mild, aqueous conditions.[7][8] This "green chemistry" approach is gaining significant traction in the pharmaceutical industry.[7]

This route can be approached in two ways: (1) asymmetric reduction of a prochiral ketone using a ketoreductase (KRED) or (2) transamination of a ketone using a transaminase (ω-TA). Multi-enzyme cascades are also being developed for more efficient conversions starting from basic materials like L-phenylalanine.[9]

Mechanism & Rationale: Enzymes like ω-transaminases possess a highly specific three-dimensional active site that binds the substrate in a precise orientation. For a transaminase, the enzyme transfers an amino group from a donor molecule (like isopropylamine) to a ketone, creating a new chiral center with very high fidelity.[10] This method avoids the use of heavy metals and often operates in water at ambient temperatures, significantly reducing environmental impact and simplifying operations.[2] The high chemo-, regio-, and stereoselectivity of enzymes minimizes byproduct formation and simplifies purification.[8]

Biocatalysis cluster_0 Asymmetric Synthesis cluster_1 Multi-Enzyme Cascade start1 Prochiral Ketone (e.g., 2-Azidoacetophenone) product1 (R)-(-)-2-Amino-1-phenylethanol start1->product1 enzyme1 Transaminase (ω-TA) or KRED + Amine/H2 Donor enzyme1->start1 start2 L-Phenylalanine product2 (R)-(-)-2-Amino-1-phenylethanol start2->product2 enzyme2 Multi-Enzyme System (e.g., Deaminase, Oxidase, TA) enzyme2->start2

Caption: General workflows for biocatalytic synthesis.

Experimental Protocol: Transaminase-Mediated Synthesis

  • Biocatalyst Preparation: A whole-cell biocatalyst expressing the desired ω-transaminase or the isolated enzyme is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: The substrate (e.g., a suitable acetophenone derivative) and an amine donor (e.g., L-alanine or isopropylamine) are added to the buffer.[11] The reaction may also require a cofactor like pyridoxal phosphate (PLP).

  • Conversion: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC.

  • Cell Removal: If using whole cells, they are removed by centrifugation or filtration.

  • Product Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is purified, typically by column chromatography or crystallization, to yield the highly enantiopure amino alcohol.

Quantitative & Economic Performance Analysis

The optimal synthesis route is determined by a balance of factors including raw material cost, catalyst efficiency, operational complexity, and final product purity.

ParameterCBS ReductionNoyori HydrogenationBiocatalysis (Transaminase)
Starting Material 2-Chloroacetophenone2-ChloroacetophenoneProchiral Ketone (e.g., 2-Azidoacetophenone)
Catalyst/Reagent Cost Medium (Boranes, Chiral Ligands)High (Ruthenium Complexes, Chiral Ligands)Medium to High (Initial enzyme cost can be high, but reusable)
Typical Yield Good (e.g., ~85%)[3]Very Good to ExcellentGood to Excellent (>92%)[11]
Enantiomeric Excess (ee%) High (93-97%)[3][4]Excellent (>98%)[4]Excellent (>99%)[11]
Process Complexity 2 steps; requires inert atmosphere; cryogenic temperatures3 steps (incl. protection); may require high pressure1-2 steps; simple setup; ambient conditions
Scalability GoodExcellent; established in industryGood; requires fermentation/bioreactor capacity
Environmental Impact Medium (Borane waste, organic solvents)Medium (Heavy metal catalyst, organic solvents)Low (Aqueous media, biodegradable catalyst)
Key Advantage Well-established, reliable selectivityHighest enantioselectivity, industrial precedentGreen, safe, exceptional selectivity, mild conditions
Key Disadvantage Borane handling, moderate ee compared to othersHigh catalyst cost, potential metal contaminationSubstrate scope can be limited, initial development cost

Senior Scientist's Recommendation & Conclusion

The choice of a synthetic route for (R)-(-)-2-Amino-1-phenylethanol is a strategic decision dictated by the specific goals of a project.

  • For academic research or small-scale synthesis, the CBS Reduction offers a reliable and well-documented path to high-quality material without requiring specialized high-pressure equipment. Its predictability makes it an excellent choice for producing multi-gram quantities for initial studies.

  • For large-scale industrial production where purity is paramount, the Noyori-type Asymmetric Hydrogenation is often the gold standard. Despite the high initial cost of the ruthenium catalyst, its exceptional efficiency, scalability, and ability to deliver >98% ee make it economically viable when producing kilograms to tons of API intermediates.

  • For companies prioritizing sustainability and future-proofing their manufacturing processes, Biocatalysis is the most compelling route.[7] The ability to operate in water at room temperature, coupled with enantioselectivity that often exceeds chemical methods, presents a powerful value proposition. While initial investment in enzyme screening and process optimization is required, the long-term benefits of reduced waste, enhanced safety, and lower energy consumption make it the forward-looking choice for green pharmaceutical manufacturing. The development of multi-enzyme cascades further promises to shorten synthetic routes from renewable feedstocks, representing the next frontier in chiral amine synthesis.[9]

Ultimately, a thorough techno-economic analysis, factoring in raw material costs, catalyst longevity, throughput, and waste disposal, will illuminate the most profitable path. This guide provides the foundational data and framework to empower researchers, scientists, and drug development professionals to make that informed decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of (R)-(-)-2-Amino-1-phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as (R)-(-)-2-Amino-1-phenylethanol hydrochloride, is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.

(R)-(-)-2-Amino-1-phenylethanol HCl is an organic compound that, due to its properties, requires careful consideration for its disposal. As a hydrochloride salt of an amine, it presents characteristics of both an organic compound and a corrosive substance, necessitating a disposal plan that addresses its specific chemical nature.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and all handling must be conducted while wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety goggles or a face shield.[1][2][3][4]

  • Hand Protection: Chemical-resistant gloves.[1][2][3][4]

  • Protective Clothing: A lab coat or chemical-resistant apron.[1][3]

All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3]

Key Hazard Information:

  • Acute Toxicity: Toxic if swallowed and harmful if inhaled.[1]

  • Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation or an allergic skin reaction.[1][5][6]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a robust waste management plan. For this compound, and indeed for all laboratory chemicals, this involves several key practices:

  • Waste Minimization: Whenever possible, aim to reduce the volume of chemical waste generated. This can be achieved by ordering only the necessary quantities of reagents and reducing the scale of experiments.[7]

  • Segregation of Waste: Never mix incompatible waste streams. This compound waste should be segregated from other chemical waste to prevent potentially violent reactions or the emission of toxic gases.[8][9] Specifically, keep it separate from strong oxidizing agents and strong bases.

  • Proper Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazards clearly indicated.[3][7][9] These containers must be kept tightly sealed and stored in a designated and properly ventilated Satellite Accumulation Area (SAA) until they are collected by a licensed hazardous waste disposal service.[7][8]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization for drain disposal, is generally not recommended for this compound due to its organic nature and potential for incomplete reaction, which could lead to the release of environmentally harmful substances.[1][3]

The following workflow outlines the decision-making process for the proper disposal of this compound in its various forms.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_storage_pickup Storage and Pickup Waste_Type This compound Waste Solid_Waste Unused or expired solid reagent Waste_Type->Solid_Waste Is it solid? Liquid_Waste Solutions containing the compound Waste_Type->Liquid_Waste Is it liquid? Contaminated_Materials Contaminated labware, Gloves, paper towels, etc. Waste_Type->Contaminated_Materials Is it contaminated material? Solid_Container Collect in a designated, labeled SOLID hazardous waste container. Solid_Waste->Solid_Container Store_Waste Store sealed containers in a designated Satellite Accumulation Area (SAA). Solid_Container->Store_Waste Liquid_Container Collect in a designated, labeled LIQUID hazardous waste container. Liquid_Waste->Liquid_Container Liquid_Container->Store_Waste Contaminated_Container Collect in a designated, labeled SOLID hazardous waste container. Contaminated_Materials->Contaminated_Container Contaminated_Container->Store_Waste EHS_Pickup Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service. Store_Waste->EHS_Pickup

Caption: Disposal workflow for this compound.

Detailed Procedures

1. Solid Waste (Unused or Expired Reagent):

  • Collect any unused or expired solid this compound in its original container if possible.[3]

  • If the original container is not available, use a new, clean, and compatible container.[3][8]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and the date accumulation started.[3][7][9]

2. Liquid Waste (Solutions):

  • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.

  • Do not mix with other incompatible liquid waste streams.[8][9]

  • The container must be compatible with the solvent used. For example, most acidic solutions should be stored in glass containers rather than metal ones.[9]

  • Label the container with "Hazardous Waste," the full chemical name of all components (including solvents), and their approximate concentrations.

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels used for cleaning up minor spills, must be disposed of as hazardous solid waste.[3][10]

  • Collect these materials in a designated solid hazardous waste container or a sealed, labeled bag.

4. Empty Container Disposal:

  • An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.[3][10]

  • Decontamination Procedure: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[3][10]

  • Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may also need to be collected depending on your institution's specific guidelines.

  • After decontamination, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous laboratory glassware or plastic.[3][10]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

For minor spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Before cleaning, don the appropriate PPE as outlined above.[3]

  • Contain and Clean: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.[2][4]

  • Collect Waste: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[3]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal by Incineration

For ultimate disposal, this compound is a halogenated organic compound due to its hydrochloride salt form. The standard and most effective method for the disposal of such compounds is high-temperature incineration.[11][12]

According to regulations, hazardous waste with a halogen content of more than 1% must be incinerated at a temperature of at least 1100°C.[13] This ensures the complete destruction of the organic molecule and prevents the formation of more toxic byproducts like dioxins and furans.[14] The resulting acidic gases, such as hydrogen chloride, are then treated in a scrubber system.[15]

ParameterValue/RequirementRationale
Disposal Method High-Temperature IncinerationEffective for destroying halogenated organic compounds.[11][15]
Minimum Temperature 1100°CRequired for wastes containing >1% halogenated organic substances to ensure complete destruction.[13]
On-site Treatment Not RecommendedRisk of incomplete reaction and release of toxic substances to the environment.[1][3]
Drain Disposal ProhibitedThe compound is toxic to aquatic life, and its neutralization products may also be hazardous.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and current information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(-)-2-Amino-1-Phenylethanol HCl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. (R)-(-)-2-Amino-1-phenylethanol hydrochloride (HCl), a valuable chiral building block, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe handling, with a focus on the rationale behind each personal protective equipment (PPE) choice and operational step.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the critical first step in designing a robust safety plan. (R)-(-)-2-Amino-1-phenylethanol HCl and its related forms are associated with significant health hazards that necessitate a multi-layered PPE strategy.

According to safety data sheets, the primary hazards include:

  • Skin Corrosion/Irritation (Category 1C or 2) : This compound can cause skin irritation and, in some forms, severe skin burns.[1][2][3] The hydrochloride salt can exacerbate this effect.

  • Serious Eye Damage/Irritation (Category 2) : Direct contact poses a significant risk of serious eye irritation or damage.[2][3][4][5]

  • Acute Toxicity (Oral, Category 3; Inhalation, Category 4) : The substance is considered toxic if swallowed and harmful if inhaled as a dust or aerosol.[4]

  • Skin Sensitization (Category 1) : Repeated exposure may lead to an allergic skin reaction.[4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : Inhalation may cause respiratory tract irritation.[3][5][6]

These classifications are not abstract labels; they are directives. Skin corrosivity dictates the need for impermeable gloves and body protection, while the risk of serious eye damage mandates the use of chemical goggles over standard safety glasses. The inhalation hazard underscores the importance of engineering controls and, when necessary, respiratory protection.

Core PPE Requirements and Specifications

The selection of PPE is task-dependent. Handling a sealed stock bottle requires a different level of protection than weighing out the solid powder or managing a spill. The following table provides at-a-glance guidance for common laboratory scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Inventory Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Weighing/Handling Solid Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Lab coatRequired if not in a fume hood (N95 dust mask or higher)[6]
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Lab coatRecommended to be performed in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suit over lab coatRequired (Air-purifying respirator with appropriate cartridges)
Causality in PPE Selection:
  • Eye Protection : Because the compound can cause serious eye irritation, chemical safety goggles that form a seal around the eyes are mandatory when handling the substance outside of its primary container.[4][7] A face shield should be worn over goggles during solution preparation or when a splash hazard exists.

  • Hand Protection : Standard nitrile gloves provide initial protection, but given the skin corrosion/irritation hazard, gloves must be inspected before use and changed immediately upon contamination.[3] For extended handling or during spill cleanup, more robust gloves should be considered. Always consult the glove manufacturer's compatibility data.

  • Respiratory Protection : As a solid, this compound can become airborne during weighing and transfer.[8] The primary line of defense is an engineering control like a chemical fume hood.[9] If a hood is not available, a NIOSH-approved respirator (e.g., N95 for particulates) is essential to prevent respiratory tract irritation.[4][6]

Procedural Guidance: A Step-by-Step Operational Plan

A self-validating safety protocol integrates PPE with procedural steps, ensuring safety is built into the workflow.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, inspect the container for damage or leaks while wearing safety glasses and gloves.

  • Segregate : Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][10]

  • Label : Ensure the container is clearly labeled with the chemical name and primary hazards.

Step 2: Handling and Weighing (Solid Form)

This is a critical control point due to the risk of generating airborne dust.

  • Select Location : Perform all weighing and transfers inside a certified chemical fume hood or a ventilated balance enclosure.

  • Don PPE : Wear chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.

  • Minimize Dust : Use a spatula to gently transfer the solid. Avoid pouring, which can create dust clouds.

  • Clean Up : After weighing, carefully decontaminate the spatula and weighing area.

  • Seal : Tightly close the primary container immediately after use.[4][5]

Step 3: Spill Management Protocol

Immediate and correct response to a spill is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting to clean, don the appropriate PPE as outlined in the table above (goggles, face shield, heavy-duty gloves, apron).

  • Contain : For solid spills, carefully sweep or vacuum the material to avoid generating dust.[9] Place collected material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • Ventilate : Ensure the area is well-ventilated after cleanup.

Spill_Management_Workflow Spill Management Workflow for this compound A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B C Don Spill-Specific PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron B->C D Contain the Spill (Cover with absorbent for liquids, or gently sweep solids) C->D E Collect Contaminated Material D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all materials (including PPE) as Hazardous Waste G->H

Caption: Spill management workflow for this compound.

Step 4: Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Segregate Waste : Collect all solid waste (unused chemical, contaminated gloves, weighing papers) in a dedicated, sealed, and clearly labeled hazardous waste container.[9][11]

  • Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name.[10][11]

  • Disposal Route : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9] Never dispose of this chemical down the drain.[4][12]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention.[4][12]

  • Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][4]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][4]

By integrating this expert-level understanding of hazards with stringent procedural controls, you can ensure a safe laboratory environment while advancing your critical research and development goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.